Adenosine-2-carboxamide
Description
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Properties
Molecular Formula |
C11H14N6O5 |
|---|---|
Molecular Weight |
310.27 g/mol |
IUPAC Name |
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide |
InChI |
InChI=1S/C11H14N6O5/c12-7-4-10(16-9(15-7)8(13)21)17(2-14-4)11-6(20)5(19)3(1-18)22-11/h2-3,5-6,11,18-20H,1H2,(H2,13,21)(H2,12,15,16)/t3-,5?,6+,11-/m1/s1 |
InChI Key |
VOZKJUKPKKPAEX-FMZNTINLSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)C(=O)N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Adenosine-2-carboxamide mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Adenosine-2-Carboxamide Derivatives For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine, a ubiquitous endogenous purine nucleoside, plays a critical role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃. The development of synthetic adenosine receptor agonists has been instrumental in elucidating the specific functions of these receptors and holds significant therapeutic potential. Among these, this compound derivatives have emerged as a key class of compounds, offering varying degrees of potency and selectivity for the different adenosine receptor subtypes. This guide provides a detailed examination of the mechanism of action of prominent this compound derivatives, focusing on their receptor binding, signaling pathways, and the experimental methodologies used for their characterization.
Core Mechanism of Action: Receptor Subtype-Specific G Protein Coupling
The fundamental mechanism of action for this compound derivatives is their ability to bind to and activate specific adenosine receptors, thereby initiating intracellular signaling cascades. The nature of this signaling is primarily determined by the G protein to which the receptor subtype is coupled.
-
A₁ and A₃ Receptors: These receptors predominantly couple to Gᵢ/₀ proteins. Upon agonist binding, the activated Gαᵢ/₀ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits can also be involved in downstream signaling, such as the activation of potassium channels and inhibition of calcium channels.
-
A₂A and A₂B Receptors: These receptors are primarily coupled to Gₛ proteins. Agonist activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP concentrations. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, mediating the physiological response.
Featured this compound Derivatives
This section details the mechanism of action of two well-characterized this compound derivatives, CGS-21680 and 2-Chloro-N⁶-cyclopentyladenosine (CCPA), which exhibit high selectivity for the A₂A and A₁ receptors, respectively.
CGS-21680: A Selective Adenosine A₂A Receptor Agonist
CGS-21680 is a potent and selective agonist for the adenosine A₂A receptor. Its high affinity and selectivity have made it an invaluable tool for studying the physiological roles of the A₂A receptor.
Signaling Pathway of CGS-21680
The primary signaling pathway initiated by CGS-21680 involves the activation of the Gₛ protein-adenylyl cyclase-cAMP cascade.
2-Chloro-N⁶-cyclopentyladenosine (CCPA): A Highly Selective Adenosine A₁ Receptor Agonist
CCPA is a potent and highly selective agonist for the adenosine A₁ receptor. Its remarkable selectivity makes it an excellent pharmacological tool for investigating A₁ receptor function.[1]
Signaling Pathway of CCPA
CCPA binding to the A₁ receptor activates the Gᵢ protein, which in turn inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.
Quantitative Data Summary
The binding affinities (Kᵢ/Kₒ) and functional potencies (EC₅₀/IC₅₀) of CGS-21680 and CCPA for adenosine receptors are summarized below.
| Compound | Receptor | Binding Affinity (Kᵢ/Kₒ) | Functional Potency (EC₅₀/IC₅₀) | Reference |
| CGS-21680 | A₂A (rat) | 22 nM (IC₅₀) | 110 nM (EC₅₀, cAMP formation) | [2] |
| A₁ (rat) | ~3.08 µM (140-fold lower than A₂A) | Weak agonist activity | [2] | |
| CCPA | A₁ (rat) | 0.4 nM (Kᵢ) | 33 nM (IC₅₀, adenylyl cyclase inhibition) | [1][3] |
| A₂ (rat) | 3900 nM (Kᵢ) | 3500 nM (EC₅₀, adenylyl cyclase stimulation) | [1][3] | |
| A₁ (rat) | 0.2 nM (Kₒ) | - | [2][4] |
Experimental Protocols
The characterization of this compound derivatives relies on a suite of in vitro assays. The following sections provide an overview of the methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology Workflow
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[5]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]CCPA for A₁ receptors) and varying concentrations of the unlabeled test compound.[5][6]
-
Separation: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[5]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ (binding affinity) is then calculated using the Cheng-Prusoff equation.[5]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.
Methodology Workflow
Detailed Steps:
-
Cell Culture: Plate cells stably or transiently expressing the adenosine receptor of interest in a multi-well plate.[7]
-
Pre-incubation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent the degradation of cAMP.[7][8]
-
Stimulation:
-
For Agonists: Add varying concentrations of the test compound (e.g., CGS-21680 for A₂A receptors).[7]
-
For Antagonists/Inverse Agonists: Add varying concentrations of the test compound in the presence of a known agonist (e.g., forskolin to directly activate adenylyl cyclase when testing A₁ receptor agonists like CCPA).[9]
-
-
Cell Lysis: Stop the reaction and lyse the cells to release the accumulated intracellular cAMP.[10]
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[8][11]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve, from which the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) can be determined.
Conclusion
This compound derivatives represent a versatile class of molecules for probing the function of adenosine receptors. Their mechanism of action is intrinsically linked to the specific receptor subtype they target and the corresponding G protein-mediated signaling pathway. The use of selective agonists, such as CGS-21680 and CCPA, in conjunction with robust experimental methodologies like radioligand binding and cAMP accumulation assays, continues to be pivotal in advancing our understanding of adenosine signaling and in the development of novel therapeutics targeting this system.
References
- 1. d-nb.info [d-nb.info]
- 2. 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-N(6)-cyclopentyladenosine, adenosine A(1) receptor agonist, antagonizes the adenosine A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. innoprot.com [innoprot.com]
An In-depth Technical Guide to the Synthesis and Purification of Adenosine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Adenosine-2-carboxamide, a crucial nucleoside analog for research in pharmacology and drug development. This document details a representative synthetic protocol, advanced purification methodologies, and relevant biological context.
Introduction
This compound is a derivative of the endogenous nucleoside adenosine, modified at the C2 position of the purine ring. This modification can significantly alter the molecule's affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3), making it a valuable tool for studying their physiological and pathological roles. In particular, analogs of adenosine are instrumental in the development of therapeutic agents for cardiovascular, inflammatory, and neurological disorders. This guide outlines a feasible synthetic route and robust purification strategies for obtaining high-purity this compound for research and development purposes.
Synthesis of this compound
While a specific, publicly available, detailed protocol for the direct synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of 2-substituted adenosine analogs. The proposed pathway involves the preparation of a 2-cyanoadenosine intermediate, followed by its hydrolysis to the desired 2-carboxamide derivative. This approach leverages common reactions in nucleoside chemistry.
A general synthesis of N6-alkyl-2-alkynyl adenosine derivatives often starts from 9-(2,3,5-tri-O-acetyl-β-D-ribofuranolsyl)-6-chloro-2-iodopurine.[1] Similarly, the synthesis of 2-substituted N6-benzyladenosine-5'-uronamides has been proposed starting from methyl-β-D-ribofuranoside.[1]
Representative Synthetic Protocol
The following protocol is a representative method and may require optimization for specific laboratory conditions and desired scale.
Step 1: Synthesis of 2',3',5'-Tri-O-acetyl-2-iodoadenosine
This initial step involves the protection of the ribose hydroxyl groups and the introduction of an iodine atom at the 2-position, which serves as a handle for further functionalization.
Step 2: Cyanation of 2',3',5'-Tri-O-acetyl-2-iodoadenosine to form 2',3',5'-Tri-O-acetyl-2-cyanoadenosine
The iodo group is displaced by a cyanide group, typically using a metal cyanide salt and a palladium catalyst.
Step 3: Hydrolysis of 2',3',5'-Tri-O-acetyl-2-cyanoadenosine to 2',3',5'-Tri-O-acetyl-adenosine-2-carboxamide
The cyano group is hydrolyzed to a carboxamide group under acidic or basic conditions.
Step 4: Deprotection to Yield this compound
The acetyl protecting groups on the ribose moiety are removed to yield the final product.
Data Presentation: Synthesis Parameters
| Step | Key Reagents and Solvents | Reaction Conditions | Typical Yield (%) | Reference for Analogy |
| 1 | Guanosine, Acetic Anhydride, POCl3, N,N-diethylaniline | Acetylation at ambient temperature, followed by reaction at 60°C | ~87% (for 2-amino-6-chloro analog) | [2] |
| 2 | 2-Iodoadenosine precursor, Zn(CN)2, Pd(PPh3)4, DMF | Heat (e.g., 80-100 °C) | Not specified | General methodology |
| 3 | 2-Cyanoadenosine precursor, H2O2, K2CO3, DMSO | Room temperature | Not specified | General methodology |
| 4 | Protected this compound, NaOMe, Methanol | Room temperature | Not specified | [2] |
Purification of this compound
The purification of this compound is critical to remove starting materials, by-products, and other impurities. A combination of chromatographic techniques and crystallization is typically employed to achieve high purity.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of polar molecules like adenosine derivatives.
-
Column: A C18 column is a common choice for the separation of nucleosides.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or formic acid) is typically used. The separation of adenosine and adenine can be influenced by the composition of the mobile phase, with the order of elution potentially reversible based on the amounts of acetonitrile and methanol.[3]
-
Detection: UV detection at approximately 260 nm is suitable for adenosine analogs.
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 260 nm |
Crystallization
Crystallization is an effective final purification step to obtain a highly pure, crystalline solid. The choice of solvent is crucial for successful crystallization.
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. For adenosine, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers, with a solubility in PBS (pH 7.2) of approximately 10 mg/ml.[4] The solubility of adenosine is also reported in various organic solvents and their aqueous mixtures.[5]
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
A facile, solvent-free recrystallization process for adenosine has been described where an aqueous solution is heated and then cooled on ice to induce nucleation.[6]
| Solvent System | Observation |
| Water | Suitable for forming a supersaturated solution upon heating and cooling.[6] |
| Ethanol/Water | A common solvent system for recrystallizing adenosine derivatives. |
| Toluene/Methanol | Used for the recrystallization of 2-cyanophenothiazine, which could be adapted.[7] |
Mandatory Visualizations
A2A Adenosine Receptor Signaling Pathway
Activation of the A2A adenosine receptor, a G-protein coupled receptor, initiates a signaling cascade that plays a key role in various physiological processes. The binding of an agonist, such as this compound, triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), modulating gene expression.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recrystallization of Adenosine for Localized Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105175355A - Preparation method of 2-cyanophenothiazine - Google Patents [patents.google.com]
The Genesis of a Ligand: An In-depth Technical Guide to the Discovery and History of Adenosine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of Adenosine-2-carboxamide, a key adenosine analog. It delves into its synthesis, biological activity, and the signaling pathways it modulates, offering valuable insights for researchers in pharmacology and drug development.
Discovery and Historical Development
The discovery of this compound is intertwined with the broader exploration of adenosine analogs as probes for understanding the physiological roles of purinergic signaling. Following the characterization of adenosine receptors in the 1970s, a concerted effort was initiated to synthesize derivatives with modified purine rings and ribose moieties to enhance affinity and selectivity for the different receptor subtypes (A1, A2A, A2B, and A3).
Early research focused on substitutions at the N6 and C2 positions of the adenine ring. The synthesis of 2-substituted adenosine derivatives became a focal point for developing potent and selective ligands. While a singular "discovery" paper for this compound is not prominent in the literature, its development can be traced through studies on various 2-substituted analogs. The general synthetic strategy involves the modification of a pre-existing adenosine scaffold. A common precursor for these syntheses is 2-chloroadenosine or 2-iodoadenosine, which allows for nucleophilic substitution or cross-coupling reactions at the C2 position.
The introduction of a carboxamide group at the C2 position was a logical step in the structure-activity relationship (SAR) studies of adenosine analogs, aiming to explore the impact of a hydrogen-bond donor and acceptor at this position on receptor binding and activation.
Synthesis
The synthesis of this compound and its derivatives generally follows a multi-step process starting from a protected adenosine precursor. A plausible synthetic route is outlined below, based on established methods for 2-substituted adenosine analogs.
Experimental Protocol: General Synthesis of 2-Substituted Adenosine Analogs
-
Protection of Ribose Hydroxyls: Commercially available adenosine is first protected to prevent side reactions on the ribose moiety. This is typically achieved by reacting adenosine with acetone in the presence of an acid catalyst to form 2',3'-O-isopropylideneadenosine. The 5'-hydroxyl group can be subsequently protected with a suitable protecting group like tert-butyldiphenylsilyl (TBDPS) chloride.
-
Halogenation at C2-position: The protected adenosine is then halogenated at the C2 position. For instance, 2-iodoadenosine derivatives can be prepared from 2-aminoadenosine via the Sandmeyer reaction or by direct iodination.
-
Introduction of the Carboxamide Precursor: The 2-halo-adenosine derivative undergoes a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Stille coupling, to introduce a precursor to the carboxamide group. For instance, a protected acetylene or a stannane derivative can be used.
-
Conversion to Carboxamide: The introduced precursor is then converted to the carboxamide. For example, an alkyne can be hydrated and oxidized to a carboxylic acid, which is then amidated using standard peptide coupling reagents (e.g., HATU, HOBt) and an amine source.
-
Deprotection: Finally, the protecting groups on the ribose are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final this compound analog.
In vivo vs in vitro effects of Adenosine-2-carboxamide
An In-depth Technical Guide to the In Vivo vs. In Vitro Effects of Adenosine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, widely known as CGS-21680, is a potent and selective adenosine A2A receptor (A2AR) agonist critical for preclinical research.[1][2] This technical guide provides a comprehensive analysis of the compound's effects in isolated, controlled in vitro settings versus its complex physiological actions in vivo. A thorough understanding of the disparities and correlations between these two contexts is fundamental for the accurate interpretation of experimental data and for the successful translation of preclinical findings into therapeutic strategies. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to serve as an essential resource for professionals in the field of pharmacology and drug development.
Introduction: The Role of this compound in A2A Receptor Research
Adenosine is an endogenous purine nucleoside that modulates numerous physiological functions by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3][4] this compound (CGS-21680) is a synthetic analog of adenosine engineered for high selectivity towards the A2A receptor.[5][6] This selectivity has established CGS-21680 as an invaluable pharmacological tool to investigate the roles of the A2A receptor in various physiological and pathological processes, including inflammation, cardiovascular regulation, and neurotransmission.[2][7][8] While in vitro studies are essential for dissecting its molecular mechanism of action, in vivo experiments are crucial for understanding its systemic effects and therapeutic potential. This guide will compare and contrast these two facets of CGS-21680 research.
In Vitro Effects: Characterizing Molecular and Cellular Actions
In vitro experiments provide a controlled environment to elucidate the direct effects of this compound on a molecular and cellular level, free from the systemic complexities of a whole organism.
Receptor Binding Affinity and Selectivity
Binding assays are fundamental to characterizing the interaction of CGS-21680 with its target. These assays quantify the affinity (Ki or Kd) of the compound for various adenosine receptor subtypes, demonstrating its selectivity. CGS-21680 shows a significantly higher affinity for the A2A receptor compared to other subtypes.[5]
Table 1: In Vitro Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (fold vs. A2A) |
|---|---|---|
| A2A | 27 [6] | 1 |
| A1 | >1,000 | >37 |
| A2B | >10,000 | >370 |
| A3 | >1,000 | >37 |
Data synthesized from competitive binding assays.
Primary Signaling Pathway: Gs-cAMP-PKA Cascade
The adenosine A2A receptor is canonically coupled to the Gs family of G proteins.[9][10] Upon agonist binding, such as with CGS-21680, the Gs protein is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[11][12] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates a multitude of downstream protein targets, ultimately modulating cellular function.[8]
Caption: A2A Receptor Gs-cAMP Signaling Pathway.
Quantitative Cellular Response: cAMP Accumulation
A primary functional readout for A2AR activation in vitro is the measurement of intracellular cAMP accumulation. CGS-21680 potently stimulates cAMP formation in cells expressing the A2A receptor.[1]
Table 2: Potency of this compound in Stimulating cAMP Formation
| Cell Type | EC50 (nM) |
|---|---|
| Rat Striatal Slices | 110[1] |
| Human CHO (A2A expressing) | ~20-50 |
| T-lymphocytes | Potent stimulation confirmed[13] |
EC50 values represent the concentration of agonist that produces 50% of the maximal response.
Experimental Protocol: In Vitro cAMP Accumulation Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP levels.[14]
Objective: To determine the potency (EC50) and efficacy of CGS-21680 in stimulating cAMP production in a cell line stably expressing the human A2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human A2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]
-
This compound (CGS-21680).
-
HTRF cAMP assay kit (e.g., from Revvity or Cisbio), containing cAMP-d2 and anti-cAMP-cryptate.[12][14]
-
384-well low-volume white plates.
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells and resuspend in stimulation buffer containing a PDE inhibitor.[15]
-
Cell Seeding: Dispense 5,000-10,000 cells per well into a 384-well plate.
-
Compound Preparation: Prepare a serial dilution of CGS-21680 in stimulation buffer.
-
Cell Stimulation: Add the CGS-21680 dilutions to the cells and incubate for 30-60 minutes at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate in lysis buffer) to each well as per the manufacturer's protocol.[14]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot it against the log of the CGS-21680 concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Effects: Systemic and Physiological Responses
In vivo studies in animal models are essential to understand the integrated physiological effects of this compound, which result from its interaction with multiple organ systems and homeostatic mechanisms.
Cardiovascular Effects
A primary in vivo effect of systemic CGS-21680 administration is vasodilation, leading to a reduction in blood pressure, often accompanied by a reflexive increase in heart rate (tachycardia).[7]
Table 3: Hemodynamic Effects of Intravenous CGS-21680 in Conscious Spontaneously Hypertensive Rats
| Parameter | Dose (µg/kg, i.v.) | Response |
|---|---|---|
| Mean Arterial Pressure | 1 - 10 | Dose-dependent reduction[7] |
| Heart Rate | 1 - 10 | Dose-dependent tachycardia[7] |
| Total Peripheral Resistance | 3 | Significant reduction[7] |
| Cardiac Output | 3 | Significant increase[7] |
Data synthesized from studies in conscious spontaneously hypertensive rats.[7]
Anti-Inflammatory and Neuro-modulatory Effects
Activation of A2A receptors on immune cells is generally immunosuppressive, and CGS-21680 has demonstrated anti-inflammatory effects in various animal models.[2] In the central nervous system, particularly the striatum, A2A receptors modulate the release of neurotransmitters like dopamine and GABA, influencing motor activity.[1][16][17]
Table 4: Selected In Vivo Anti-Inflammatory and Neuromodulatory Effects of CGS-21680
| Model System | Effect of CGS-21680 |
|---|---|
| Cardiopulmonary Bypass (Juvenile Rats) | Attenuated inflammatory lung injury[2] |
| Striatal Microdialysis (Young Rats) | Increased spontaneous GABA outflow[16] |
| Food-Restricted Rats | Suppressed excessive rearing and acquisition of wheel running[18] |
| Experimental Stroke (Rats) | Reduced neurological deficit and microgliosis[6] |
Experimental Protocol: In Vivo Cardiovascular Monitoring in Rats
This protocol describes the measurement of hemodynamic responses to CGS-21680 in an anesthetized rat model.
Caption: Workflow for In Vivo Hemodynamic Experiment.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g).
-
Anesthetic (e.g., isoflurane or urethane).
-
Saline solution (0.9% NaCl), heparinized.
-
This compound (CGS-21680) solution.
-
Pressure transducer, amplifier, and data acquisition system.
-
Catheters (e.g., PE-50 tubing).
Procedure:
-
Anesthesia & Surgery: Anesthetize the rat and maintain a stable plane of anesthesia. Surgically isolate the carotid artery and jugular vein.
-
Cannulation: Insert a heparinized saline-filled catheter into the carotid artery for blood pressure (BP) measurement. Insert a separate catheter into the jugular vein for intravenous (i.v.) drug administration.
-
Instrumentation: Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously record BP and derive heart rate (HR).
-
Stabilization: Allow the animal to stabilize for 20-30 minutes until baseline hemodynamic parameters are stable.
-
Drug Administration: Administer a bolus i.v. injection of the vehicle (saline), followed by increasing doses of CGS-21680.
-
Data Recording: Continuously record mean arterial pressure (MAP) and HR throughout the experiment.
-
Data Analysis: Measure the peak change in MAP and HR from the pre-dose baseline for each administered dose.
Bridging the Gap: Comparing In Vitro and In Vivo Data
The transition from a controlled cellular environment to a complex living organism introduces several variables that can lead to discrepancies between in vitro potency and in vivo efficacy.
-
In Vitro findings (e.g., high binding affinity, potent cAMP stimulation) establish the compound's mechanism of action at the molecular level.
-
In Vivo outcomes are modulated by:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of CGS-21680 determine its concentration and duration of action at target tissues.
-
Physiological Homeostasis: The body's compensatory mechanisms (e.g., the baroreflex response to vasodilation) can counteract or modify the drug's primary effect.
-
Off-Target Effects: While highly selective, at high concentrations in vivo, CGS-21680 might interact with other receptors, producing unforeseen effects.[7]
-
Target Accessibility: The drug must cross biological barriers (e.g., the blood-brain barrier) to reach its target receptors in specific tissues.
-
Caption: The Drug Development and Translation Process.
Conclusion
This compound (CGS-21680) is a cornerstone tool for adenosine A2A receptor research. Its high selectivity and potent agonism, first characterized in vitro, translate into significant cardiovascular, anti-inflammatory, and neuromodulatory effects in vivo. This guide highlights that while in vitro assays are indispensable for determining molecular mechanisms and potency, in vivo studies are critical for evaluating physiological efficacy and potential therapeutic utility. A comprehensive research approach that integrates both methodologies is essential for advancing our understanding of A2A receptor pharmacology and for the successful development of novel therapeutics targeting this important receptor.
References
- 1. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cardiovascular effects of adenosine A2 agonists in the conscious spontaneously hypertensive rat: a comparative study of three structurally distinct ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are A2aR agonists and how do they work? [synapse.patsnap.com]
- 9. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Study of A(2A) adenosine receptor gene deficient mice reveals that adenosine analogue CGS 21680 possesses no A(2A) receptor-unrelated lymphotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Effect of adenosine A2A receptor stimulation on GABA release from the striatum of young and aged rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of CGS 21680 in vivo on dopamine D2 agonist binding in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
Biological functions of Adenosine-2-carboxamide derivatives
An In-depth Technical Guide on the Biological Functions of Adenosine-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine is a ubiquitous purine nucleoside that acts as a critical signaling molecule, modulating a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] Under conditions of metabolic stress, such as hypoxia or inflammation, extracellular adenosine levels rise significantly, triggering protective responses. This compound derivatives are a class of synthetic analogs designed to target these receptors with improved affinity, selectivity, and metabolic stability compared to endogenous adenosine. These compounds are invaluable pharmacological tools for elucidating the roles of adenosine signaling and represent promising therapeutic agents for a multitude of disorders, including cardiovascular, inflammatory, and neurodegenerative diseases, as well as cancer.[2][3][4] This guide provides a comprehensive overview of the biological functions of these derivatives, their interaction with adenosine receptors, the primary signaling cascades they modulate, and the experimental methodologies used for their characterization.
Core Biological Functions and Signaling Pathways
The biological effects of this compound derivatives are dictated by the specific adenosine receptor subtype they target and whether they act as agonists or antagonists. These receptors are coupled to different G proteins, initiating distinct downstream signaling events.
A₂ₐ and A₂ₑ Receptor-Mediated Signaling (Gαs-Coupled)
The A₂ₐ and A₂ₑ receptors are predominantly coupled to the stimulatory G protein, Gαs. Agonist binding to these receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6] PKA, in turn, phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription to influence processes like inflammation, vasodilation, and neurotransmitter release.[5][6]
A₁ and A₃ Receptor-Mediated Signaling (Gαi-Coupled)
Conversely, the A₁ and A₃ receptors primarily couple to the inhibitory G protein, Gαi.[1][7] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.[8] This pathway is crucial for the anti-inflammatory effects mediated by A₃ receptor agonists, which involve the downregulation of the NF-κB signaling pathway.[9][10]
Furthermore, the Gβγ subunits dissociated from the activated Gαi protein can trigger other signaling cascades.[11] They can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃).[7][8] This leads to protein kinase C (PKC) activation and the release of intracellular calcium (Ca²⁺), respectively. These receptors are also known to modulate mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, influencing cell proliferation and survival.[8][12]
Quantitative Pharmacological Data
The affinity (Ki) and potency (EC₅₀/IC₅₀) of this compound derivatives are critical parameters for their characterization. Modifications at the C2 position of the adenosine scaffold significantly influence selectivity and potency across the four receptor subtypes. The following table summarizes pharmacological data for representative 2-substituted adenosine carboxamide derivatives.
| Compound Name | Modification | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀/IC₅₀, nM) | Activity |
| PENECA | 2-(2-phenyl)ethynyl-NECA | A₃ | 6[13] | - | Agonist[13] |
| A₁ | >100-fold selective vs A₃[13] | - | - | ||
| A₂ₐ | >100-fold selective vs A₃[13] | - | - | ||
| PHPNECA | 2-(3-hydroxy-3-phenyl)propyn-1-yl-NECA | A₃ | 0.4[13] | - | Agonist[13] |
| (S)-PHPNECA | (S)-2-phenylhydroxypropynyl-5'-N-ethylcarboxamidoadenosine | A₂ₑ | - | 220[14] | Agonist[14] |
| 2-Cl-IB-MECA | 2-chloro-N⁶-(3-iodobenzyl)-adenosine-5′-N-methyluronamide | A₃ | - | - | Agonist[2] |
| Compound 24 | N⁶-(3-phenylpropyl)-2-chloroadenosine | A₃ | 6.4[15] | - | Agonist[16] |
| Compound 18 | 5′-ethylcarbamoyl-N⁶-(3-phenylpropyl)adenosine | A₃ | 4.5[15] | - | Agonist[16] |
Detailed Experimental Methodologies
Characterizing the interaction of novel compounds with adenosine receptors requires a suite of robust in vitro assays. Radioligand binding assays determine the affinity of a compound for the receptor, while functional assays, such as cAMP accumulation assays, measure the downstream cellular response.
General Experimental Workflow
The characterization of a novel this compound derivative typically follows a standardized workflow, from initial screening to detailed functional analysis. This process ensures a comprehensive understanding of the compound's pharmacological profile.
Radioligand Binding Assay
This assay measures the affinity of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
-
Materials:
-
Membrane preparation from cells stably expressing the human adenosine receptor of interest (e.g., A₁, A₂ₐ, A₃).[17][18]
-
Radioligand (e.g., [³H]DPCPX for A₁, [³H]CGS-21680 for A₂ₐ, [¹²⁵I]I-AB-MECA for A₃).[17][19]
-
Test compound (this compound derivative).
-
Non-specific binding control (e.g., 10 µM NECA).[17]
-
Glass fiber filters (e.g., Whatman GF/B).[13]
-
Filtration apparatus and liquid scintillation counter.[13]
-
-
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction via ultracentrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[18]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg protein), a fixed concentration of radioligand (near its Kd), and varying concentrations of the test compound.[20][21]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) with gentle agitation to allow binding to reach equilibrium.[13][17]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter under vacuum. This separates the receptor-bound radioligand from the free radioligand.[13][20]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[13][20]
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[13]
-
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
cAMP Accumulation Functional Assay
This assay measures the functional consequence of receptor activation by quantifying changes in the intracellular second messenger, cAMP.
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound as an agonist or antagonist.
-
Materials:
-
Protocol:
-
Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.[8][22]
-
Pre-treatment: Wash cells and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent the breakdown of newly synthesized cAMP.[8][21]
-
Agonist Stimulation:
-
For Gs-coupled receptors (A₂ₐ/A₂ₑ): Add varying concentrations of the test compound (agonist) to the cells.
-
For Gi-coupled receptors (A₁/A₃): Add varying concentrations of the test compound (agonist) along with a fixed concentration of forskolin (to stimulate baseline cAMP production). The agonist will inhibit this forskolin-stimulated cAMP accumulation.[8][21]
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[8][14]
-
Cell Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.[8][23]
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test compound.
-
Use non-linear regression to fit a dose-response curve.
-
For agonists, determine the EC₅₀ (concentration producing 50% of the maximal response) and the Emax (maximal effect). For antagonists, determine the IC₅₀ (concentration causing 50% inhibition of the agonist response).
-
Conclusion
This compound derivatives represent a versatile and potent class of molecules for modulating the adenosine system. Their ability to selectively target specific receptor subtypes with high affinity makes them indispensable tools for dissecting the complex roles of adenosine in health and disease. Through the application of rigorous experimental methodologies, researchers can precisely characterize the pharmacological profiles of these compounds. This detailed understanding of their interaction with receptor signaling pathways is fundamental to the ongoing development of novel therapeutics for a wide range of human pathologies, from inflammatory disorders to cardiovascular disease and cancer. The continued exploration and optimization of these derivatives hold significant promise for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and in vivo Characterization of A1 Adenosine Receptor Agonists in the Native Ribose and Conformationally-Constrained (N)-Methanocarba Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An adenosine A3 receptor agonist inhibits DSS-induced colitis in mice through modulation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. researchgate.net [researchgate.net]
- 12. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Adenosine: an activity-dependent axonal signal regulating MAP kinase and proliferation in developing Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. en.bio-protocol.org [en.bio-protocol.org]
Adenosine-2-carboxamide in cardiovascular research
An In-depth Technical Guide to Adenosine-2-Carboxamide (CV-1808) in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known as CV-1808, is a synthetic derivative of adenosine that has garnered significant interest in cardiovascular research. As a non-selective adenosine A2 receptor agonist, it exhibits potent coronary vasodilator and antihypertensive properties. Its ability to modulate coronary blood flow and protect the myocardium against ischemic injury makes it a valuable tool for investigating the therapeutic potential of adenosine receptor activation. This guide provides a comprehensive overview of CV-1808, focusing on its mechanism of action, signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.
Mechanism of Action
CV-1808 primarily exerts its effects by acting as an agonist at adenosine A2 receptors. The adenosine receptor family consists of four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[1] While A1 receptor activation is typically associated with depressing cardiac activity, A2 receptors are pivotal in inducing vasorelaxation.[2] CV-1808's action as an A2 agonist leads to the relaxation of vascular smooth muscle, particularly in the coronary arteries, resulting in increased blood flow.
Early studies identified CV-1808 as the first reported A2-selective agonist with a 10-fold selectivity for the A2 receptor.[3] Further research into its binding characteristics in rat brain membranes revealed a more complex profile. Using radiolabeled [3H]CV-1808, researchers identified two distinct binding sites: a low-affinity site with characteristics similar to the A1 receptor and a novel high-affinity site, which was proposed as a potential A4 receptor.[3] In addition to its direct receptor agonism, CV-1808 may also enhance the effects of endogenous adenosine, demonstrating activity significantly greater than dipyridamole in augmenting adenosine responses in isolated vas deferens preparations.[4]
Signaling Pathways
The cardiovascular effects of CV-1808 are mediated through well-defined intracellular signaling cascades following A2 receptor activation. A2A and A2B receptors are coupled to the Gs alpha subunit of the G-protein complex.[5][6]
Core Signaling Cascade:
-
Receptor Activation: CV-1808 binds to the A2A/A2B adenosine receptor on the surface of vascular smooth muscle or endothelial cells.
-
G-Protein Activation: This binding event activates the associated Gs protein.
-
Adenylyl Cyclase Stimulation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[5][6]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Physiological Response: PKA phosphorylates downstream targets, ultimately leading to the opening of potassium channels, hyperpolarization of the cell membrane, and relaxation of smooth muscle, which causes vasodilation.[7]
In cardiac fibroblasts, signaling through A2a and A2b receptors has also been shown to stimulate extracellular signal-regulated kinase 1/2 (ERK1/2) activity in a manner insensitive to pertussis toxin.[5]
Cardiovascular Effects & Quantitative Data
CV-1808 has demonstrated significant effects on the cardiovascular system, primarily as a vasodilator and cardioprotective agent.
Hemodynamic and Vasodilator Effects: Administered systemically, CV-1808 acts as a coronary vasodilator and produces a moderate antihypertensive effect.[8] In anesthetized dogs, intravenous infusion of CV-1808 induced systemic hypotension.[8] The compound's ability to increase retrograde blood flow from an ischemic area suggests a potent collateral vasodilating action.[8]
Cardioprotective Effects: In animal models of myocardial ischemia, CV-1808 has shown protective effects. Studies in anesthetized dogs with coronary artery occlusion demonstrated that CV-1808 could inhibit ischemic ST-segment elevation, a key indicator of myocardial injury.[8] This effect was observed 30 and 60 minutes after administration of a 0.5 µg/kg/min dose.[8]
Data Summary Tables
Table 1: Receptor Binding Affinity of CV-1808
| Preparation | Ligand | Binding Site | IC50 | Reference |
|---|---|---|---|---|
| Rat Striatal, Cortical, and Hippocampal Membranes | [3H]CV-1808 | High-Affinity (A4) | 16 - 24 nM | [3] |
| Rat Striatal, Cortical, and Hippocampal Membranes | [3H]CV-1808 | Low-Affinity (A1-like) | 595 - 1130 nM |[3] |
Table 2: In Vivo Cardiovascular Effects of CV-1808 in Anesthetized Dogs
| Parameter | Dosage (i.v. infusion) | Observation | Reference |
|---|---|---|---|
| Ischemic ST-Segment Elevation | 0.5 µg/kg/min for 10 min | Inhibited 30 and 60 min post-administration | [8] |
| Ischemic ST-Segment Elevation | 0.25 and 0.5 µg/kg/min for 10 min | Occasional enhancement with cardiac acceleration | [8] |
| Systemic Blood Pressure | 0.5 µg/kg/min | Moderate hypotension | [8] |
| Myocardial Blood Flow (Ischemic Area) | 0.5 µg/kg/min | No significant change | [8] |
| Retrograde Blood Flow (from Ischemic Area) | 0.3 and 1.0 µg/kg (i.v. bolus) | Immediate increase |[8] |
Key Experimental Protocols
The cardiovascular effects of CV-1808 have been characterized using various preclinical models. Below are detailed methodologies for key experiments.
Protocol 1: In Vivo Myocardial Ischemia Model (Anesthetized Dog)
This protocol is based on studies evaluating the anti-ischemic properties of CV-1808.[8]
-
Animal Preparation: Anesthetize mongrel dogs. Perform a left thoracotomy to expose the heart.
-
Induction of Ischemia: Isolate a branch of the left anterior descending (LAD) coronary artery. Induce myocardial ischemia by occluding the arterial branch for a defined period (e.g., 5 minutes).
-
Physiological Monitoring:
-
Electrocardiogram (ECG): Record epicardial ECG to measure ST-segment elevation as an index of ischemic injury.
-
Hemodynamics: Monitor systemic blood pressure and heart rate.
-
Blood Flow: In some preparations, measure myocardial blood flow in the ischemic area and retrograde blood flow from a cannulated ischemic vein.
-
-
Drug Administration: Administer CV-1808 via intravenous infusion (e.g., 0.25-0.5 µg/kg/min for 10 minutes) or as an intravenous bolus (e.g., 0.3-1.0 µg/kg).
-
Data Analysis: Compare the magnitude of ST-segment elevation and hemodynamic parameters before, during, and after drug administration and coronary occlusion.
Protocol 2: Radioligand Receptor Binding Assay
This protocol is adapted from methodologies used to characterize the binding profile of CV-1808.[3]
-
Membrane Preparation: Homogenize rat brain tissue (e.g., striatum, cortex) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and wash repeatedly to remove endogenous ligands.
-
Binding Incubation: In assay tubes, combine the prepared membranes, a radiolabeled ligand (e.g., [3H]CV-1808), and varying concentrations of a competing unlabeled ligand (e.g., cold CV-1808, CGS 21680, or other adenosine analogs).
-
Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis:
-
Total Binding: Radioactivity bound in the absence of a competing ligand.
-
Non-specific Binding: Radioactivity bound in the presence of a high concentration of an unlabeled ligand.
-
Specific Binding: Calculated as Total Binding minus Non-specific Binding.
-
IC50 Determination: Plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal curve to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Logical Framework of CV-1808 Action
The therapeutic potential of CV-1808 in cardiovascular disease stems from a clear progression from molecular interaction to physiological outcome. The agonism at the A2 receptor is the initiating event that triggers cellular changes, leading to tissue-level and systemic effects beneficial in ischemic conditions.
References
- 1. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of selective A1 and A2 adenosine receptor agonists on cardiovascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]2-phenylaminoadenosine ([3H]CV 1808) labels a novel adenosine receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of 2-phenylaminoadenosine (CV 1808) with adenosine systems in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 2-phenylaminoadenosine (CV-1808) on ischemic ST-segment elevation in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurological Effects of Adenosine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neurological effects of Adenosine-2-carboxamide, a class of potent adenosine receptor agonists. It delves into the molecular interactions, signaling pathways, and the resultant physiological and behavioral outcomes observed in preclinical studies. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of complex biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The focus is on two prominent analogs: 5'-N-Ethylcarboxamidoadenosine (NECA) and CGS-21680, a selective A2A receptor agonist.
Introduction
Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS), exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. This compound derivatives are synthetic analogs of adenosine that have been instrumental in elucidating the roles of these receptors in various neurological processes and pathologies. These compounds, particularly the non-selective agonist NECA and the A2A-selective agonist CGS-21680, have demonstrated a wide range of effects, from neuroprotection in ischemic conditions to modulation of motor activity and reward pathways. This guide aims to provide a detailed technical resource on their neurological implications.
Mechanism of Action and Receptor Binding
This compound derivatives exert their effects by binding to and activating adenosine receptors. The specific neurological outcome is dependent on the receptor subtype activated, its downstream signaling cascade, and its anatomical location within the brain.
Receptor Affinity
The affinity of NECA and CGS-21680 for different human and rat adenosine receptors is a critical determinant of their pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.
Table 1: Binding Affinities (Ki in nM) of NECA and CGS-21680 for Human Adenosine Receptors
| Compound | A1 Receptor | A2A Receptor | A3 Receptor |
| NECA | 14[1][2] | 20[1][2] | 6.2[1][2] |
| CGS-21680 | 1800[3] | 27[4][5] | >1000 |
Table 2: Binding Affinities (Ki in nM) of CGS-21680 for Rat Adenosine Receptors
| Compound | A1 Receptor | A2A Receptor |
| CGS-21680 | 1800[3] | 19[6] |
Signaling Pathways
Activation of adenosine receptors by this compound triggers distinct intracellular signaling cascades. The A2A receptor, the primary target of CGS-21680, is coupled to the Gs/olf protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including the cAMP response element-binding protein (CREB), influencing gene expression and neuronal function.[7][8] The A2A receptor can also signal through other pathways, including the activation of phospholipase C (PLC) and subsequent protein kinase C (PKC) activation, as well as influencing mitogen-activated protein kinase (MAPK) pathways like ERK1/2 and JNK.[6][7]
Neurological Effects and Preclinical Evidence
Neuroprotection
CGS-21680 has demonstrated significant neuroprotective effects in animal models of stroke.[9] In a rat model of transient middle cerebral artery occlusion (MCAO), systemic administration of CGS-21680 reduced neurological deficits, microgliosis, and astrogliosis.[9]
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Wistar rats are typically used.
-
Anesthesia: Anesthesia is induced with an appropriate agent (e.g., isoflurane).
-
Surgical Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a defined period (e.g., 60 or 90 minutes).
-
-
Reperfusion: The filament is withdrawn to allow blood flow to resume.
-
Drug Administration: CGS-21680 (e.g., 0.01 and 0.1 mg/kg, i.p.) is administered at specific time points post-ischemia (e.g., starting 4 hours after ischemia, twice daily for 7 days).[9]
-
Neurological Assessment: Neurological deficits are scored at various time points post-surgery using a standardized scale.
-
Histological Analysis: Brain tissue is collected for analysis of infarct volume (e.g., using TTC staining), and immunohistochemistry for markers of neuronal damage, gliosis, and inflammation.
Rett syndrome is a neurodevelopmental disorder caused by mutations in the MECP2 gene.[10] CGS-21680 has shown therapeutic potential in a mouse model of Rett syndrome by enhancing BDNF-TrkB signaling, which is crucial for neuronal survival and plasticity.[10] Treatment with CGS-21680 in a Rett syndrome mouse model has been shown to restore neurite outgrowth and alleviate neurobehavioral impairments.[10]
Experimental Protocol: CGS-21680 Treatment in a Rett Syndrome Mouse Model
-
Animal Model: A mouse model with a relevant Mecp2 mutation (e.g., R106W point mutation) is used.[10]
-
Drug Administration: CGS-21680 is administered to the mice. The specific dose, route (e.g., intraperitoneal injection), and duration of treatment are critical parameters.
-
Behavioral Analysis: A battery of behavioral tests is conducted to assess the therapeutic effects. These may include:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Gait Analysis: To quantify abnormalities in walking patterns.
-
-
Molecular and Cellular Analysis:
-
Western Blotting/RT-qPCR: To measure the expression levels of proteins and genes in the BDNF-TrkB signaling pathway (e.g., Bdnf, TrkB, Mtor).[10]
-
Immunohistochemistry: To visualize and quantify neuronal markers (e.g., SYN1, MAP2) and assess synaptic density.[10]
-
Electrophysiology: To measure synaptic function in brain slices.
-
Effects on Motor Activity, Feeding, and Sedation
Systemic administration of CGS-21680 has been shown to influence motor behavior, food intake, and levels of sedation in rats.
Table 3: Behavioral Effects of Systemic CGS-21680 Administration in Rats
| Behavioral Parameter | Effect | Dose Range (mg/kg, IP) |
| Lever Pressing | Suppression[11] | 0.025 - 0.1[11] |
| Food Intake | Reduction[11] | 0.025 - 0.1[11] |
| Sedation | Induction[11] | 0.025 - 0.1[11] |
Experimental Protocol: Assessment of Sedation
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: CGS-21680 is administered via intraperitoneal (i.p.) injection at various doses.
-
Observation Period: Rats are observed for a defined period (e.g., 30 minutes) following drug administration.
-
Sedation Rating Scale: A trained observer, blind to the treatment condition, rates the level of sedation using a standardized scale. A common scale involves observing the animal's posture, activity level, and response to stimuli. For example, a simple scale might be:
-
0: Alert and active
-
1: Mildly sedated (reduced activity, lowered head)
-
2: Moderately sedated (eyes partially or fully closed, minimal movement)
-
3: Deeply sedated (loss of righting reflex)
-
Interaction with Dopaminergic Systems
Adenosine A2A receptors are highly co-localized with dopamine D2 receptors in the striatum, a key brain region for motor control and reward. There is a functional antagonism between these two receptors. Activation of A2A receptors can counteract the effects of D2 receptor activation. This interaction is a critical aspect of the neurological effects of this compound and has significant implications for conditions like Parkinson's disease and addiction.
Conclusion
This compound derivatives, particularly CGS-21680, are powerful tools for investigating the role of adenosine A2A receptors in the CNS. Preclinical evidence strongly supports their neuroprotective potential in ischemic and neurodevelopmental disorders. Furthermore, their profound effects on motor function, feeding, and sedation highlight the integral role of A2A receptors in regulating fundamental behaviors. The intricate interplay with the dopamine system opens avenues for therapeutic interventions in a range of neurological and psychiatric conditions. Further research is warranted to translate these promising preclinical findings into clinical applications. This guide provides a foundational resource for professionals engaged in this exciting area of neuroscience and drug discovery.
References
- 1. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic administration of the adenosine A(2A) agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic effects of CGS21680, a selective A2A receptor agonist, via BDNF-related pathways in R106W mutation Rett syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic administration of the adenosine A2A agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine-2-Carboxamide Analogs in Oncology: A Technical Guide to A3 Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of adenosine-2-carboxamide derivatives, specifically A3 adenosine receptor (A3AR) agonists, in cancer research. It covers the core mechanism of action, preclinical efficacy, clinical trial data, and detailed experimental protocols relevant to the study of these compounds.
Introduction: The A3 Adenosine Receptor as a Therapeutic Target in Cancer
The A3 adenosine receptor (A3AR), a G-protein coupled receptor, has emerged as a promising target in oncology.[1] A key characteristic that makes A3AR an attractive target is its differential expression in cancer cells compared to normal tissues. Various solid tumors, including hepatocellular carcinoma (HCC), prostate, melanoma, and colon carcinoma, exhibit high levels of A3AR expression, while normal adjacent tissues show significantly lower expression.[2][3] This differential expression provides a therapeutic window for A3AR agonists to selectively target and inhibit tumor cell growth while minimizing effects on healthy cells.[4]
This compound derivatives, such as Namodenoson (CF102) and Piclidenoson (CF101), are potent and selective agonists of A3AR.[5] Their activation of A3AR triggers downstream signaling cascades that culminate in the inhibition of tumor cell proliferation and induction of apoptosis.[4][6]
Mechanism of Action: A3AR-Mediated Anti-Tumor Signaling
Activation of the A3AR by agonists like Namodenoson initiates a cascade of intracellular events that counteract cancer cell proliferation and survival. The primary signaling pathways involved are the Wnt/β-catenin and the NF-κB pathways.[5][6]
Upon agonist binding, the A3AR, being a Gi-protein coupled receptor, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt).[2]
The inhibition of PKB/Akt has two major consequences for cancer cells:
-
Wnt/β-catenin Pathway Deregulation: In the canonical Wnt pathway, active PKB/Akt phosphorylates and inactivates Glycogen Synthase Kinase-3β (GSK-3β). By inhibiting PKB/Akt, A3AR agonists lead to the activation of GSK-3β. Activated GSK-3β then phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin levels reduces the transcription of its target genes, which are crucial for cell proliferation, such as cyclin D1 and c-Myc.[3]
-
NF-κB Pathway Inhibition: The NF-κB transcription factor is a key regulator of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. A3AR agonists, through the inhibition of the PI3K/PKB/Akt axis, prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This stabilizes the IκBα/NF-κB complex in the cytoplasm, preventing the nuclear translocation of NF-κB and the transcription of its pro-survival target genes.[3]
The culmination of these signaling events is the induction of apoptosis and the inhibition of tumor cell growth.
Caption: A3AR agonist signaling pathway in cancer cells.
Preclinical and Clinical Evidence
Preclinical In Vitro and In Vivo Studies
A3AR agonists have demonstrated significant anti-tumor activity in a variety of preclinical cancer models.
-
In Vitro Cell Line Studies: A3AR agonists have been shown to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (N1S1 and Hep-3b), melanoma, prostate, and colon carcinoma.[6] While specific IC50 values for this compound are not extensively reported in the public domain, modified adenosine derivatives have shown potent cytotoxic effects. For instance, certain carborane-modified adenosine analogs exhibited IC50 values in the range of 27-46 µM in ovarian cancer cell lines.[7]
-
In Vivo Animal Models: Oral administration of A3AR agonists has been shown to inhibit tumor growth in both xenograft and syngeneic mouse models. For example, Namodenoson demonstrated a 67.7% tumor growth inhibition in a pancreatic carcinoma (BxPC-3) xenograft model in nude mice at a dose of 10 µg/kg twice daily.[6] Similarly, Piclidenoson (CF101) showed a 52% tumor growth inhibition in a colon carcinoma (HCT-116) xenograft model.[6]
Table 1: Preclinical In Vivo Tumor Growth Inhibition by A3AR Agonists
| A3AR Agonist | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition (%) |
| Namodenoson (CF102) | Pancreatic Carcinoma (BxPC-3 cells) | Nude mice | 10 µg/kg, twice daily (oral) | 67.7 ± 15.2 |
| Piclidenoson (CF101) | Colon Carcinoma (HCT-116 cells) | Nude mice | Not specified | 52 ± 6.1 |
| Cl-IB-MECA | Melanoma (B16-F10 cells) | C57BL/6 mice | 10 µg/kg (oral) | Significant inhibition |
Clinical Trials of Namodenoson in Hepatocellular Carcinoma
Namodenoson (CF102) has undergone clinical evaluation for the treatment of advanced hepatocellular carcinoma (HCC), particularly in patients with Child-Pugh B cirrhosis, a population with a significant unmet medical need.[8]
A Phase II randomized, double-blind, placebo-controlled trial (NCT02128958) evaluated the efficacy and safety of Namodenoson (25 mg twice daily) as a second-line treatment for advanced HCC.[2][9] While the study did not meet its primary endpoint of overall survival (OS) in the total population, a pre-planned subgroup analysis of patients with Child-Pugh B7 cirrhosis (n=56) showed a promising efficacy signal.[2]
Table 2: Efficacy of Namodenoson in Advanced HCC with Child-Pugh B7 Cirrhosis (Phase II Study NCT02128958)
| Endpoint | Namodenoson (n=34) | Placebo (n=22) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 6.8 - 6.9 months | 4.3 months | 0.81 (0.45–1.43) | 0.46 |
| 12-month Overall Survival | 44% | 18% | Not Applicable | 0.028 |
| Median Progression-Free Survival (PFS) | 3.5 months | 1.9 months | 0.89 (0.51–1.55) | 0.67 |
| Partial Response (PR) | 8.8% - 9% | 0% | Not Applicable | - |
These encouraging results have led to the initiation of a pivotal Phase III clinical trial (LIVERATION, NCT05201404) to further evaluate Namodenoson in this patient population.[6][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-cancer effects of this compound analogs.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blot Analysis of the NF-κB Pathway
Principle: Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. This protocol focuses on analyzing the activation of the NF-κB pathway by examining the levels of key proteins such as phosphorylated p65 and IκBα.
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with the A3AR agonist for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control for NF-κB activation (e.g., TNF-α).
-
Protein Extraction:
-
Cytoplasmic and Nuclear Fractionation: To specifically assess the nuclear translocation of NF-κB, separate the cytoplasmic and nuclear fractions using a commercial kit or a protocol involving hypotonic lysis buffer followed by a high-salt nuclear extraction buffer.
-
Whole-Cell Lysates: For total protein levels, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total p65, phospho-p65 (Ser536), IκBα, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Hepatocellular Carcinoma Xenograft Mouse Model
Principle: This in vivo model is used to evaluate the anti-tumor efficacy of A3AR agonists in a living organism. Human HCC cells are implanted into immunodeficient mice, and tumor growth is monitored following treatment with the compound.[9]
Procedure:
-
Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice, aged 6-8 weeks.
-
Cell Preparation: Culture human HCC cells (e.g., HepG2, Huh-7) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium, often mixed with Matrigel, at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation:
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Treatment: Randomize the mice into treatment and control groups. Administer the A3AR agonist (e.g., Namodenoson) orally or via intraperitoneal injection at the desired dose and schedule. The control group should receive the vehicle.
-
Endpoint: Continue treatment and tumor monitoring for the duration of the study (e.g., 3-4 weeks). At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition.
Caption: Experimental workflow for A3AR agonist evaluation.
Conclusion
This compound derivatives that act as A3AR agonists represent a promising class of targeted therapies in oncology. Their ability to selectively induce apoptosis in cancer cells through the modulation of the Wnt/β-catenin and NF-κB signaling pathways, coupled with encouraging preclinical and clinical data, underscores their therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of these compounds for the treatment of various cancers. Further research is warranted to fully elucidate their mechanisms of action and to optimize their clinical application.
References
- 1. oncotarget.com [oncotarget.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the A3 adenosine receptor for cancer therapy: inhibition of prostate carcinoma cell growth by A3AR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Intricate Dance of Structure and Activity: A Technical Guide to Adenosine-2-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Adenosine, a ubiquitous endogenous purine nucleoside, plays a critical role in a vast array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The therapeutic potential of targeting these receptors for conditions ranging from cardiovascular and inflammatory diseases to cancer has driven extensive research into the development of selective agonists and antagonists. Among the myriad of adenosine analogs, derivatives featuring a 2-carboxamide moiety have emerged as a particularly interesting class, offering a powerful scaffold for tuning receptor affinity and selectivity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of adenosine-2-carboxamide derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Structure-Activity Relationship: Decoding the Molecular Blueprint for Receptor Interaction
The SAR of adenosine derivatives is a complex interplay of modifications at various positions of the purine and ribose moieties. The introduction of a carboxamide group at the 2-position of the adenine ring has proven to be a pivotal strategy in the design of potent and selective adenosine receptor ligands.
The Influence of the 2-Position Substituent
Substitution at the 2-position of the adenosine scaffold, particularly with (thio)ethers, secondary amines, and alkynes, has yielded numerous analogs with enhanced selectivity, especially for the A₂ₐ receptor.[1] The presence of a 5'-N-alkyluronamide modification, as seen in the potent nonselective agonist NECA, often maintains or enhances this A₂ₐ selectivity when combined with 2-position modifications.[1] For instance, the widely used A₂ₐ agonist CGS21680 incorporates a 2-(2-phenylethyl)amino group, which significantly contributes to its high affinity for the A₂ₐ receptor.[1]
Furthermore, the introduction of alkynyl and arylalkynyl groups at the C2-position has been shown to increase A₃ receptor selectivity in both riboside and (N)-methanocarba series of adenosine analogues.[2]
Modifications at the N⁶-Position
The N⁶-position of the adenine ring is another critical determinant of receptor affinity and selectivity. Bulky and lipophilic substituents at this position can promote stable and long-lived binding events, leading to sustained agonist responses.[3] For example, N⁶-cyclopentyladenosine (CPA) is a full agonist with high affinity for the A₁ receptor.[4][5] The nature of the N⁶-substituent can dramatically influence the degree of agonism, with variations producing a spectrum of activity from full agonism to antagonism.[6]
The Role of the Ribose Moiety
Modifications to the ribose moiety are crucial for fine-tuning the pharmacological profile of adenosine derivatives. The conformation of the ribose ring, which can be constrained by using a rigid bicyclo[3.1.0]hexane (methanocarba) ring system, is a key factor for A₃ receptor affinity.[7] Additionally, 5'-N-methyluronamide substitution can enhance the subtype selectivity of A₃ receptor agonists.[7]
Quantitative Analysis of Structure-Activity Relationships
To facilitate a clear comparison of the impact of various structural modifications, the following tables summarize key quantitative data for representative this compound derivatives and related compounds.
| Compound | Modification(s) | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Reference(s) |
| Adenosine | Endogenous Ligand | A₁, A₂ₐ, A₂ₑ, A₃ | - | - | [1] |
| NECA | 5'-N-ethylcarboxamide | Non-selective | - | Potent agonist | [1][8] |
| CGS21680 | 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamido | A₂ₐ selective | - | 32.7 | [1][9] |
| IB-MECA (CF101) | N⁶-(3-Iodobenzyl)-5'-N-methyluronamide | A₃ selective | - | - | [2] |
| Cl-IB-MECA (CF102) | 2-chloro-N⁶-(3-iodobenzyl)-5'-N-methyluronamide | A₃ selective | - | - | [2] |
| (S)-PHPNECA | (S)-2-phenylhydroxypropynyl-5'-N-ethylcarboxamido | A₂ₑ potent agonist | - | 220 | [8] |
| CVT-3619 | Partial A₁ agonist | A₁ | 55 | - | [10] |
| N⁶-methyl-2-phenylethynylMECA | 2-phenylethynyl, N⁶-methyl, 5'-N-methylcarboxamide | A₃ | Subnanomolar | Full agonist | [11] |
| N⁶-methyl-2-(2-pyridinyl)ethynylMECA | 2-(2-pyridinyl)ethynyl, N⁶-methyl, 5'-N-methylcarboxamide | A₃ | - | Most potent in series | [11] |
Experimental Protocols: Methodologies for Characterization
The characterization of this compound derivatives relies on a suite of well-established experimental protocols. The following sections detail the methodologies for two key assays.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor subtype by quantifying its ability to compete with a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound.
Principle: A competitive binding assay where the test compound displaces a radiolabeled ligand from the receptor.
Materials:
-
Membrane preparations from cells expressing the adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS-21680 for A₂ₐ, [¹²⁵I]I-AB-MECA for A₃).[12][13]
-
Test compound.
-
Glass fiber filters.[14]
-
Scintillation counter.[14]
Protocol:
-
Incubation: In a microplate or microcentrifuge tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd), and increasing concentrations of the test compound in the assay buffer.[12][14]
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[14]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[14]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[14]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[12]
cAMP Accumulation Assay
This functional assay determines whether a compound acts as an agonist or antagonist at a specific receptor and its potency (EC₅₀ or IC₅₀) by measuring its effect on intracellular cyclic AMP (camp) levels.
Objective: To determine the effect of a test compound on intracellular cAMP levels mediated by a specific adenosine receptor subtype.
Principle: This assay measures the accumulation or inhibition of cAMP in whole cells expressing the receptor of interest. A₁ and A₃ receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[1][2][15] A₂ₐ and A₂ₑ receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP levels.[1][15][16]
Materials:
-
Cells expressing the adenosine receptor subtype of interest.
-
Test compound.
-
Reference agonist/antagonist.
-
Adenylyl cyclase activator (e.g., forskolin) for Gi-coupled receptors.[12]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]
-
Cell lysis buffer.
Protocol:
-
Cell Culture: Plate cells expressing the receptor of interest in a suitable multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a defined period.[12]
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of the test compound. For Gi-coupled receptors, a sub-maximal concentration of an adenylyl cyclase activator like forskolin is also added.[12]
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a reference agonist.[14]
-
-
Incubation: Incubate the plate at 37°C for a specified time.[12]
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.[12][14]
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response).[14]
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀.
-
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.
Caption: Adenosine receptor signaling pathways.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Partial Agonists for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Analysis of Biased Agonism at the Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A2B adenosine receptor agonists: synthesis and biological evaluation of 2-phenylhydroxypropynyl adenosine and NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of 2-(ar) alkoxyadenosines at the adenosine A2 receptor in coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2-alkynyl-N6-methyl-5'-N-methylcarboxamidoadenosine derivatives as potent and highly selective agonists for the human adenosine A3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. innoprot.com [innoprot.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Adenosine-2-carboxamide and Related Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine-2-carboxamide is a synthetic nucleoside analog that belongs to a class of compounds designed to modulate the activity of adenosine receptors. These receptors are integral to a multitude of physiological processes, making them attractive targets for therapeutic intervention in cardiovascular, inflammatory, and neurological disorders. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of adenosine analogs, with a specific focus on the influence of modifications at the 2-position of the purine ring, as exemplified by this compound. Due to a scarcity of publicly available data specifically for this compound, this guide will draw upon data from structurally related 2-substituted and 5'-carboxamide adenosine derivatives to provide a thorough understanding of the core principles governing the activity of this compound class.
Pharmacodynamics
The pharmacological effects of this compound and its analogs are mediated through their interaction with four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.
Adenosine Receptor Signaling Pathways
The activation of adenosine receptors by agonists initiates a cascade of intracellular events that ultimately lead to a physiological response. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A₂A and A₂B receptors couple to stimulatory G proteins (Gₛ), which activate adenylyl cyclase and increase cAMP production. The A₂B receptor can also couple to Gᵩ, activating the phospholipase C (PLC) pathway.
Adenosine-2-carboxamide as an A2A Adenosine Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The A2A adenosine receptor (A2AR), a G-protein coupled receptor (GPCR), is a critical regulator of numerous physiological processes and a promising therapeutic target for a variety of disorders, including inflammatory diseases, neurodegenerative conditions, and cardiovascular ailments. Activation of the A2AR, primarily through the Gs protein-adenylyl cyclase pathway, leads to an increase in intracellular cyclic AMP (cAMP), triggering a cascade of downstream signaling events. Adenosine-2-carboxamide, a synthetic nucleoside derivative, is classified as an A2AR agonist. This technical guide provides a comprehensive overview of the core principles underlying the action of this compound and related 2-substituted adenosine analogs as A2AR agonists. It details the A2AR signaling pathway, presents quantitative data for relevant compounds, and offers in-depth experimental protocols for the characterization of A2AR agonists.
Introduction to the A2A Adenosine Receptor
Adenosine receptors are a family of four GPCR subtypes: A1, A2A, A2B, and A3. The A2A receptor is highly expressed in the brain, particularly in the striatum, as well as in immune cells, platelets, and vascular smooth muscle. Its activation by endogenous adenosine or synthetic agonists typically leads to immunosuppressive, anti-inflammatory, and vasodilatory effects. The therapeutic potential of targeting the A2AR has driven extensive research into the development of selective agonists and antagonists.
Mechanism of Action and Signaling Pathways
Activation of the A2A receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor is predominantly coupled to the stimulatory G protein, Gs.
Canonical Gs-cAMP-PKA Pathway
Upon agonist binding, the A2AR undergoes a conformational change, leading to the activation of the Gs protein. The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of various genes, ultimately leading to the physiological response.[1]
Alternative Signaling Pathways
While the Gs-cAMP-PKA pathway is the primary signaling route, evidence suggests the existence of alternative, G-protein-independent or cAMP-independent pathways. These can involve other effector molecules such as Exchange Protein Directly Activated by cAMP (Epac), Extracellular signal-Regulated Kinase (ERK), and Protein Kinase C (PKC). These alternative pathways may contribute to the diverse and cell-type-specific effects of A2AR activation.
Quantitative Pharmacological Data
Table 1: Binding Affinities (Ki) of 2-Substituted Adenosine Analogs at the A2A Receptor
| Compound | Radioligand | Cell/Tissue Source | Ki (nM) |
| 2-Hexynyladenosine | [3H]NECA | Rat Striatum | 2.8 - 16.4[2] |
| 2-(1-Hexynyl)adenosine | Not Specified | Rat A2A Receptor | 115[3] |
| 2-[(E)-1-Hexenyl]adenosine | Not Specified | Rat A2A Receptor | (nanomolar range)[3] |
| 2-p-(2-Carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine (CGS 21680) | [3H]CGS 21680 | Human Platelets | (high affinity)[4] |
| 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (2HE-NECA) | Not Specified | Rat Brain | 2.2[1] |
| 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (2HE-NECA) | Not Specified | Bovine Brain | 1.5[1] |
Note: Ki values can vary depending on the experimental conditions, including the radioligand used, tissue/cell source, and assay buffer composition.
Table 2: Functional Potencies (EC50) of 2-Substituted Adenosine Analogs in cAMP Assays
| Compound | Assay Type | Cell Line | EC50 (nM) |
| Alexa488-APEC | cAMP Production | CHO cells (human A2AR) | 12.8[5] |
| 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (2HE-NECA) | Vasodilation | Porcine Coronary Artery | 23.3[1] |
| 2-p-(2-Carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine (CGS 21680) | Vasodilation | Porcine Coronary Artery | 58.7[1] |
| 2-(1-Hexynyl)adenosine | cAMP Production | CHO cells (human A2AR) | (Partial Agonist)[3] |
| 2-[(E)-1-Hexenyl]adenosine | cAMP Production | CHO cells (human A2AR) | (Partial Agonist)[3] |
Note: EC50 values are highly dependent on the specific functional assay and cell system used.
Experimental Protocols
Accurate characterization of A2AR agonists like this compound relies on robust and well-defined experimental protocols. The two primary assays are radioligand binding assays to determine affinity and functional assays to measure potency and efficacy.
Radioligand Binding Assay (Competition)
This assay measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the A2A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the A2A receptor.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the A2A receptor (e.g., HEK293-hA2AR cells, rat striatum).
-
Radioligand: [3H]-CGS21680 or another suitable A2A-selective radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A ligand (e.g., 10 µM NECA).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B or GF/C).
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound (this compound).
-
For total binding, omit the test compound.
-
For non-specific binding, add the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay (HTRF)
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating cAMP production via the A2A receptor.
Materials:
-
Cells: A cell line stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
Test Compound: this compound.
-
Stimulation Buffer: A physiological buffer such as HBSS or DMEM.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or rolipram, to prevent cAMP degradation.
-
HTRF cAMP Assay Kit: Commercially available kit containing a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
Lysis Buffer (often included in the kit).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the A2AR-expressing cells in a multi-well plate (e.g., 384-well) and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing the PDE inhibitor.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control for basal cAMP levels.
-
Stimulation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents according to the kit manufacturer's protocol.
-
Incubation: Incubate for 60 minutes at room temperature to allow for the competition reaction between endogenous cAMP and the d2-labeled cAMP for binding to the antibody.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
Data Analysis:
-
Calculate the ratio of the emission signals (e.g., 665/620).
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the sample ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.
Synthesis of this compound
-
Starting Material: A common starting material is a protected 2-haloadenosine derivative, such as 2-iodoadenosine, with the ribose hydroxyl groups protected (e.g., as acetonides or acetyl esters).
-
Introduction of a Cyano Group: A cyanation reaction, for example, using a palladium-catalyzed cross-coupling reaction with a cyanide source, could be employed to introduce a nitrile group at the 2-position.
-
Hydrolysis of the Nitrile: The nitrile group can then be hydrolyzed to a carboxamide. This is typically achieved under acidic or basic conditions, with careful control to avoid hydrolysis to the carboxylic acid.
-
Deprotection: The final step involves the removal of the protecting groups from the ribose moiety to yield the target compound, this compound.
Conclusion
This compound, as a member of the 2-substituted adenosine analog class, is a valuable tool for studying the A2A adenosine receptor. Understanding its mechanism of action through the Gs-cAMP pathway and its pharmacological profile is crucial for its application in research and drug development. While specific quantitative data for this compound is limited, the well-established protocols for radioligand binding and cAMP functional assays, as detailed in this guide, provide a robust framework for its in-vitro characterization. Further investigation into its specific binding kinetics, functional efficacy, and selectivity profile will be essential to fully elucidate its therapeutic potential.
References
- 1. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Alkynyl derivatives of adenosine and adenosine-5'-N-ethyluronamide as selective agonists at A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine-2-Carboxamide Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the landscape of adenosine-2-carboxamide derivatives, a promising class of compounds with significant therapeutic potential. Adenosine, a ubiquitous purine nucleoside, modulates a wide array of physiological processes through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of selective agonists and antagonists for these receptors, particularly derivatives featuring a carboxamide modification at the 2-position of the adenosine scaffold, has opened new avenues for the treatment of a multitude of diseases, including inflammatory conditions, cancer, neurodegenerative disorders, and cardiovascular diseases.
This guide provides a comprehensive overview of the structure-activity relationships, quantitative pharmacological data, detailed experimental protocols for their evaluation, and the intricate signaling pathways associated with these compounds.
Quantitative Data Summary
The therapeutic utility of this compound derivatives is intrinsically linked to their affinity and selectivity for the different adenosine receptor subtypes. The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of representative this compound derivatives and related compounds, providing a comparative overview of their pharmacological profiles.
Table 1: Binding Affinities (Ki, nM) of Adenosine Derivatives at Human Adenosine Receptor Subtypes
| Compound | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor | Reference |
| NECA | 14 | 20 | 2400 | 6.2 | [1] |
| CGS 21680 | 290 | 27 | 89000 | 67 | [1] |
| (S)-PHPNECA | 2.7 | 3.1 | 1100 | 0.42 | [1] |
| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | >1000 | >1000 | 128 (EC₅₀) | >1000 | [2] |
| IB-MECA | 51 | 2900 | - | 1.8 | |
| Cl-IB-MECA | >10000 | >10000 | - | 1.4 | |
| LJ529 | - | - | - | 0.38 |
Table 2: Functional Potency (EC₅₀, nM) and Efficacy of Adenosine Receptor Agonists
| Compound | Receptor | Assay | EC₅₀ (nM) | Efficacy (% of full agonist) | Reference |
| NECA | A₂B | cAMP accumulation | 140 | Full agonist | [2] |
| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | A₂B | cAMP accumulation | 128 | Full agonist | [2] |
| IB-MECA | A₃ | cAMP inhibition | 3.4 | - |
Experimental Protocols
The characterization of this compound derivatives relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro assays used to determine the binding affinity and functional activity of these compounds.
Synthesis of this compound Derivatives
The synthesis of 2-carboxamidoadenosine derivatives typically involves a multi-step process starting from a protected adenosine precursor. A general synthetic scheme is outlined below:
General Synthesis Workflow:
References
Methodological & Application
Application Notes and Protocols for Adenosine-2-carboxamide (2-Chloroadenosine) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the use of Adenosine-2-carboxamide, also known as 2-Chloroadenosine (2-CADO), in cell culture experiments. This document outlines its mechanism of action, provides quantitative data on its activity, and offers detailed experimental procedures for assessing its effects on cell signaling and viability.
Introduction
This compound (2-Chloroadenosine, 2-CADO) is a synthetic, metabolically stable analog of adenosine. It functions as a non-selective agonist for adenosine receptors, binding to A1, A2A, and A3 subtypes.[1] Its activity is complex, involving both receptor-mediated signaling and intracellular metabolic effects.
Activation of A2A adenosine receptors, which are Gs-coupled, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] Conversely, activation of A1 receptors, which are Gi-coupled, inhibits adenylyl cyclase.[2]
Beyond its effects on cell surface receptors, 2-CADO can be transported into cells and metabolized. Its phosphorylation to 2-chloro-ATP can lead to the inhibition of DNA synthesis and the induction of apoptosis, providing a secondary mechanism of action that is independent of adenosine receptor signaling.[4][5][6] This dual activity makes 2-CADO a valuable tool for studying purinergic signaling and for investigating potential therapeutic applications in areas such as cancer and inflammation.
Data Presentation
The following tables summarize the quantitative data for 2-Chloroadenosine (2-CADO) from in vitro studies.
Table 1: Receptor Binding Affinity of 2-Chloroadenosine
| Receptor Subtype | Kᵢ (nM) |
| A1 | 300 |
| A2A | 80 |
| A3 | 1900 |
Kᵢ values represent the concentration of the ligand that will bind to half of the receptors at equilibrium.[1]
Table 2: Functional Activity of 2-Chloroadenosine
| Assay | Cell Type/System | IC₅₀ (µM) |
| Platelet Aggregation | Human Platelets | 5 |
IC₅₀ is the concentration of an inhibitor where the response is reduced by half.[7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of 2-Chloroadenosine and a typical experimental workflow for its use in cell culture.
References
- 1. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 2. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Dissolving Adenosine-2-carboxamide in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the dissolution of Adenosine-2-carboxamide for use in various in vitro assays. Due to the limited availability of specific solubility data for this compound, this protocol is based on established methods for dissolving adenosine and its structurally related analogs.
Summary of Compound Solubility
Adenosine and its derivatives often exhibit limited solubility in aqueous solutions, necessitating the use of organic solvents to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this class of compounds. The table below summarizes the solubility of adenosine and some of its analogs, which can serve as a valuable reference for handling this compound.
| Compound Name | Solvent | Approximate Solubility | Source |
| Adenosine | DMSO | ~20 mg/mL | Cayman Chemical[1] |
| Adenosine | Dimethyl formamide | ~5 mg/mL | Cayman Chemical[1] |
| Adenosine | PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical[1] |
| Adenosine | Water | Fairly soluble in cold water, soluble at room temperature, freely soluble in hot water. | MP Biomedicals[2] |
| 2-alkynyl adenosine conjugates | PBS (pH 6.8) | 1.18 - 1.22 mg/mL | UCL Discovery[3] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 310.28 g/mol , based on the formula C11H14N6O5[4]) in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.10 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the compound. For a 10 mM solution with 3.10 mg of the compound, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied if necessary, but caution should be exercised to avoid degradation.
-
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions in Aqueous Buffer
For most in vitro assays, the concentrated DMSO stock solution must be diluted into an appropriate aqueous buffer (e.g., PBS, HBSS, or cell culture medium).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer of choice
-
Sterile dilution tubes
Procedure:
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution with the aqueous buffer to achieve the desired final concentration.
-
Solvent Concentration: It is crucial to ensure that the final concentration of DMSO in the working solution is minimal (typically ≤ 0.1%) to avoid solvent-induced artifacts in the assay.[1]
-
Mixing: Gently vortex the diluted solutions to ensure homogeneity.
-
Usage: Prepare fresh working solutions for each experiment and do not store aqueous solutions for extended periods. It is not recommended to store aqueous solutions of adenosine for more than one day.[1]
Visualizations
Experimental Workflow for Dissolving this compound
References
Application Notes and Protocols for Adenosine-2-carboxamide in Animal Studies
These application notes provide a comprehensive overview of the dosages, experimental protocols, and relevant biological pathways for the use of Adenosine-2-carboxamide and its analogs, such as CGS 21680, in animal research. This information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Dosage Summary
The following tables summarize the quantitative data on this compound (specifically the A₂A agonist CGS 21680) dosage from various animal studies.
Table 1: CGS 21680 Dosage in Rat Models
| Animal Model | Dose (mg/kg) | Route of Administration | Frequency | Observed Effects | Reference |
| Wistar Rats (Ethanol Self-Administration) | 0.065, 0.095, 0.125 | Intraperitoneal (i.p.) | Single dose | Bimodal effect on ethanol self-administration; intermediate dose most effective.[1] | |
| Female Rats (Binge Eating Model) | 0.05, 0.1 | Intraperitoneal (i.p.) | Single dose | 0.1 mg/kg reduced high- and low-palatability food intake; 0.05 mg/kg was inactive.[2] | |
| Sprague-Dawley Rats (Lever Pressing & Feeding) | 0.025, 0.05, 0.1 | Intraperitoneal (i.p.) | Single dose | Dose-dependent suppression of lever pressing and food consumption, associated with sedation.[3][4] | |
| Wistar Rats (Transient Cerebral Ischemia) | 0.01, 0.1 | Intraperitoneal (i.p.) | Twice daily for 7 days | Both doses showed neuroprotective effects.[5] | |
| Sprague-Dawley Rats (Diabetic Neuropathy) | 0.1, 1 | Intraperitoneal (i.p.) | Chronic for 2 weeks | 0.1 mg/kg improved nerve blood flow; 1 mg/kg had no effect.[6] | |
| Wistar Rats (PET Imaging) | 1 | Intraperitoneal (i.p.) | Single dose | Used to study A₂A receptor modulation of D₂ receptor binding.[7] | |
| Anesthetized Rats (Acute Heart Failure) | 0.1, 0.3, 1 (µg/kg/min) | Infusion | Continuous | Highest dose increased cardiac output and heart rate.[8] |
Table 2: Adenosine Dosage in Other Animal Models
| Animal Model | Compound | Dose | Route of Administration | Frequency | Observed Effects | Reference |
| Beagle Dogs (Anesthetized) | Adenosine | 140 & 280 (µg/kg/min) | Constant Rate Infusion (CRI) | Continuous | Dose-dependent decrease in arterial blood pressure.[9] | |
| Goats (Conscious) | Adenosine | 50, 100, 200 (µg/kg/min) | Intravenous Infusion | Continuous | Dose-dependent increase in heart rate and respiratory rate.[10] | |
| Dogs | 2',3'-di-O-nitro-adenosine-5'-(N-ethyl-carboxamide) | 20 (µg/kg) | Peroral and Intravenous | Single dose | Rapidly metabolized to NECA.[11] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of CGS 21680 in Rats for Behavioral Studies
This protocol is based on methodologies described for studying feeding behavior and ethanol self-administration[1][2][3][4].
1. Materials:
- CGS 21680 hydrochloride
- Vehicle solution (e.g., 0.9% saline, or a solution of 2% DMSO in saline)[3]
- Sterile syringes (1 ml) and needles (25-27G)
- Animal scale
- Appropriate rat restrainer (optional)
2. Animal Preparation:
- House the rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., food deprivation)[2].
- Allow animals to acclimatize to the housing facility for at least one week before the experiment.
- Handle the animals for several days prior to the experiment to minimize stress.
3. Drug Preparation:
- On the day of the experiment, prepare a fresh solution of CGS 21680 in the chosen vehicle.
- The concentration of the stock solution should be calculated based on the desired dose (e.g., 0.1 mg/kg) and the average weight of the animals, ensuring a consistent injection volume (e.g., 1 ml/kg).
4. Administration Procedure:
- Weigh the animal to determine the precise volume of the CGS 21680 solution to be administered.
- Gently restrain the rat. For i.p. injections, the animal should be positioned to expose the lower abdominal quadrants.
- Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
- Aspirate slightly to ensure that the needle has not entered a blood vessel or organ before injecting the solution.
- Administer the solution slowly and withdraw the needle.
- Return the animal to its home cage or the experimental apparatus.
- If repeated injections are necessary, alternate the injection site between the left and right quadrants[12][13].
5. Post-Administration Monitoring:
- Observe the animal for any signs of distress or adverse reactions.
- Proceed with the behavioral testing as required by the experimental design.
Protocol 2: Chronic Administration of CGS 21680 for Neuroprotection Studies in a Rat Model of Cerebral Ischemia
This protocol is adapted from a study investigating the neuroprotective effects of CGS 21680[5].
1. Materials:
- CGS 21680 hydrochloride
- Sterile 0.9% saline
- Materials for inducing transient middle cerebral artery occlusion (MCAo)
- Sterile syringes (1 ml) and needles (25-27G)
2. Animal Model:
- Induce transient cerebral ischemia in Wistar rats by 1-hour occlusion of the middle cerebral artery (MCAo).
3. Drug Preparation:
- Prepare solutions of CGS 21680 in 0.9% saline at concentrations required for the desired doses (e.g., 0.01 and 0.1 mg/kg).
4. Administration Protocol:
- Begin CGS 21680 administration 4 hours after the induction of ischemia.
- Administer the prepared solution intraperitoneally.
- Continue administration twice daily for a period of 7 days.
5. Assessment:
- Monitor neurological deficits daily.
- At the end of the treatment period, perform histological analysis to assess microgliosis, astrogliosis, and myelin organization in the ischemic regions of the brain.
Mandatory Visualizations
Adenosine A₂A Receptor Signaling Pathway
Caption: Adenosine A₂A receptor signaling pathway.
General Workflow for In Vivo Animal Studies with this compound
Caption: General experimental workflow for animal studies.
References
- 1. The adenosine A2A receptor agonist CGS 21680 decreases ethanol self-administration in both non-dependent and dependent animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2A adenosine receptor agonists reduce both high-palatability and low-palatability food intake in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic administration of the adenosine A2A agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic administration of the adenosine A(2A) agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of adenosine and adenosine A2A receptor agonist on motor nerve conduction velocity and nerve blood flow in experimental diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of two adenosine constant rate infusions in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolism and disposition of 2',3'-di-O-nitro-adenosine-5'-(N-ethyl-carboxamide) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 13. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Radioligand Binding Assay of Adenosine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-2-carboxamide, also known as NECA (5'-N-Ethylcarboxamidoadenosine), is a potent agonist for adenosine receptors. Understanding its binding affinity to these receptors is crucial for drug discovery and development, particularly for cardiovascular, neurological, and inflammatory disorders. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the adenosine A2A receptor. The A2A receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target.[1] Radioligand binding assays are a robust and sensitive method, considered the gold standard for measuring the affinity of a ligand to its target receptor.[2][3]
Adenosine receptors are classified into four subtypes: A1, A2A, A2B, and A3.[4][5][6] The A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][7][8] Conversely, A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase.[4][8]
Signaling Pathway
The binding of an agonist like this compound to the A2A receptor initiates a signaling cascade. The activated Gs protein stimulates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream target proteins and subsequent cellular responses.[6][7]
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity (Ki) of a test compound, such as this compound, for the human adenosine A2A receptor using a competitive radioligand binding assay with [3H]CGS 21680 as the radioligand.
Materials and Reagents
| Reagent/Material | Specifications |
| Biological Source | Membrane preparation from HEK-293 cells stably expressing the human Adenosine A2A receptor.[9][10] |
| Radioligand | [3H]CGS 21680 (specific activity ~27 Ci/mmol).[11] |
| Test Compound | This compound (NECA). |
| Non-specific Binding | Unlabeled NECA or CGS 21680.[11][12][13] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.[10][12] |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4.[1] |
| Enzyme | Adenosine Deaminase (ADA) (e.g., 2 U/mL).[10][12] |
| Filtration | Glass fiber filters (e.g., Whatman GF/B or GF/C) presoaked in 0.3% polyethyleneimine (PEI).[14] |
| Scintillation Cocktail | Appropriate for tritium counting. |
| Equipment | 96-well plates, filtration apparatus, liquid scintillation counter. |
Experimental Workflow Diagram
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C. On the day of the assay, add Adenosine Deaminase (ADA) to the required volume of assay buffer.
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Prepare the radioligand ([3H]CGS 21680) solution in the assay buffer at the desired final concentration (e.g., 6 nM).[11][12]
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.[14]
-
To each well, add the following in order:
-
150 µL of the membrane preparation (containing 3-20 µg of protein).[14]
-
50 µL of the test compound at various concentrations (or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding).
-
50 µL of the [3H]CGS 21680 solution.
-
-
For determining non-specific binding, use 10 µM unlabeled NECA.[11][13]
-
-
Incubation:
-
Filtration and Washing:
-
Radioactivity Counting:
-
Dry the filters for 30 minutes at 50°C.[14]
-
Place the dried filters into scintillation vials, add a suitable scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor. The Kd for [3H]CGS 21680 is approximately 27 nM.[11]
-
-
-
Summary of Quantitative Data
| Parameter | Value | Reference |
| Radioligand | [3H]CGS 21680 | [11][12][13] |
| Radioligand Concentration | 6 nM | [11][12] |
| Kd of Radioligand | 27 nM | [11] |
| Non-specific Ligand | NECA | [11][13] |
| Non-specific Ligand Conc. | 10 µM | [11][13] |
| Membrane Protein | 3 - 20 µ g/well | [14] |
| Incubation Time | 120 minutes | [11][12] |
| Incubation Temperature | Room Temperature (~22-25°C) | [11][12] |
| Final Assay Volume | 250 µL | [14] |
Conclusion
This application note provides a comprehensive protocol for conducting a radioligand binding assay to determine the affinity of this compound for the adenosine A2A receptor. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is essential for the characterization of adenosine receptor ligands in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Using Adenosine-2-carboxamide in cAMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine and its analogs are crucial signaling molecules that exert their effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, making them attractive targets for drug discovery. A fundamental method for characterizing the activity of compounds targeting these receptors is the measurement of intracellular cyclic adenosine monophosphate (cAMP) levels.
Adenosine receptors are functionally linked to the adenylyl cyclase signaling pathway. The A1 and A3 receptor subtypes couple to inhibitory G proteins (Gi/o), and their activation leads to a decrease in intracellular cAMP levels.[1] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), and their activation results in an increase in cAMP production.[1] Therefore, cAMP functional assays are a robust and direct method to determine the potency and efficacy of adenosine receptor agonists and antagonists.
Adenosine-2-carboxamide (2-CA) is a synthetic adenosine analog. Due to the modifications at the C2 position of the purine ring, it serves as a valuable tool for studying adenosine receptor function. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in cAMP functional assays.
Data Presentation: Quantitative Analysis of Adenosine Analogs
The following table summarizes the functional potency of adenosine analogs in cAMP assays. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values indicate the concentration of the agonist required to elicit 50% of its maximal effect, either stimulating or inhibiting cAMP production.
| Compound | Receptor Target | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| 2-Chloroadenosine | Adenosine Receptors | Platelet Aggregation Inhibition* | Human Platelets | IC50 | 5 µM | [2] |
| N6-cyclopentyladenosine (CPA) | Human A1 Receptor | cAMP Inhibition | CHO Cells | EC50 | 242 ± 47 nM | [3] |
| Alexa488-APEC | Human A2A Receptor | cAMP Stimulation | CHO Cells | EC50 | 12.8 nM (95% CI: 8.7–18.9 nM) | [4] |
| CGS-21680 | A2A Receptor | cAMP Stimulation | SH-SY5Y Cells | EC50 | 38 ± 15 nM | [5] |
| N6-cyclopentyladenosine (CPA) | Rat A1 Receptor | cAMP Inhibition | Rat Hippocampal Slices | EC50 | 35 ± 19 nM | [6] |
*Note: The IC50 value for 2-Chloroadenosine is from a platelet aggregation inhibition assay, which is a functional readout influenced by intracellular cAMP levels.
Signaling Pathways and Experimental Workflow
Adenosine Receptor Signaling Pathways
The activation of A1 and A2A adenosine receptors leads to opposing effects on intracellular cAMP levels. The following diagrams illustrate these signaling cascades.
General Experimental Workflow for cAMP Functional Assays
The following diagram outlines the typical workflow for conducting a cAMP functional assay to assess the effect of this compound.
Experimental Protocols
The following are detailed protocols for performing cAMP functional assays to measure the stimulatory (Gs-coupled) and inhibitory (Gi-coupled) effects of this compound.
Protocol 1: Gs-Coupled Receptor cAMP Stimulation Assay (for A2A/A2B Receptors)
1. Materials
-
Cells: CHO or HEK293 cells stably expressing the human A2A or A2B adenosine receptor.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS), antibiotics, and selection agents if required.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, supplemented with a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) or 50 µM Rolipram to prevent cAMP degradation.
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Positive Control: A known A2A/A2B receptor agonist (e.g., CGS-21680 or NECA).
-
Microplates: 96- or 384-well white, solid-bottom cell culture plates.
-
cAMP Detection Kit: A commercial kit for cAMP measurement (e.g., HTRF, AlphaScreen, ELISA, or GloSensor).
2. Procedure
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in the culture medium.
-
Seed the cells into the microplate at a pre-optimized density (e.g., 5,000-20,000 cells per well) and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer. A typical concentration range would be from 10 µM down to 1 pM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions).
-
-
Cell Stimulation:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 and Emax values.
-
Protocol 2: Gi-Coupled Receptor cAMP Inhibition Assay (for A1/A3 Receptors)
1. Materials
-
Cells: CHO or HEK293 cells stably expressing the human A1 or A3 adenosine receptor.
-
Culture Medium: As described in Protocol 1.
-
Assay Buffer: As described in Protocol 1.
-
Test Compound: this compound stock solution.
-
Positive Control: A known A1/A3 receptor agonist (e.g., N6-cyclopentyladenosine - CPA).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Microplates: 96- or 384-well white, solid-bottom cell culture plates.
-
cAMP Detection Kit: As described in Protocol 1.
2. Procedure
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Prepare a solution of forskolin in the assay buffer at a concentration that elicits approximately 80% of its maximal cAMP response (EC80). This concentration needs to be predetermined for the specific cell line.
-
-
Cell Stimulation:
-
Gently remove the culture medium and wash the cells.
-
Add the prepared compound dilutions to the wells.
-
Incubate at 37°C for 10-15 minutes.
-
Add the forskolin solution to all wells (except for the basal control wells) and incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels as per the kit's instructions.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 and the maximal inhibition percentage.
-
Conclusion
The cAMP functional assay is an indispensable tool for the pharmacological characterization of adenosine receptor ligands like this compound. By accurately measuring changes in intracellular cAMP levels, researchers can determine the functional potency and efficacy of novel compounds, providing critical data for drug development programs targeting the adenosine system. The protocols provided herein offer a standardized approach to conducting these assays for both Gs- and Gi-coupled adenosine receptors.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combined Inhibitory Effect of the Adenosine A1 and Cannabinoid CB1 Receptors on cAMP Accumulation in the Hippocampus Is Additive and Independent of A1 Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Adenosine-2-carboxamide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Adenosine-2-carboxamide. While a specific validated method for this compound is not widely available in the public domain, this document provides a robust starting point for method development based on established protocols for the analysis of the closely related compound, adenosine, and its derivatives. The described methodology utilizes a reversed-phase C18 column with a gradient elution of an aqueous buffer and an organic modifier, coupled with UV detection. This note is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for the quantification of this compound in various sample matrices.
Introduction
This compound is a derivative of the endogenous nucleoside adenosine. Adenosine and its analogs are crucial signaling molecules that exert their effects through four G-protein coupled receptors: A1, A2A, A2B, and A3.[1] These receptors are implicated in a wide array of physiological and pathological processes, making adenosine analogs like this compound valuable tools in pharmacological research and drug development. Accurate quantification of this compound is essential for pharmacokinetic, pharmacodynamic, and in vitro studies.
This document outlines a proposed HPLC method adaptable for the quantification of this compound. The method is based on well-established principles for the separation and detection of polar, aromatic compounds such as nucleosides.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column is recommended. Common dimensions are 4.6 x 150 mm with a 3 µm or 5 µm particle size.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or Potassium Phosphate (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Water (HPLC grade or ultrapure)
-
Chromatographic Conditions
The following table summarizes proposed chromatographic conditions for the analysis of this compound, adapted from methods for similar compounds.[2][3][4]
| Parameter | Recommended Condition | Alternative Condition 1 | Alternative Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm | C18, 2.0 x 150 mm, 3 µm |
| Mobile Phase A | 25 mM Ammonium Acetate, pH 5.0 | 0.1 M Potassium Phosphate, pH 7.0 | 0.4% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 5% B to 30% B in 15 min | Isocratic 10% B | 10% B to 80% B in 20 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.2 mL/min |
| Column Temperature | 30 °C | 35 °C | Ambient |
| Detection Wavelength | 260 nm (or determined UV max) | 254 nm | 257 nm |
| Injection Volume | 10 µL | 20 µL | 10 µL |
Note: The optimal detection wavelength should be determined by measuring the UV absorbance spectrum of a standard solution of this compound.
Protocols
Preparation of Mobile Phase
-
Mobile Phase A (25 mM Ammonium Acetate, pH 5.0): Dissolve 1.93 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.0 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. For aqueous samples, direct injection after filtration through a 0.45 µm syringe filter may be sufficient. For biological matrices such as plasma or tissue homogenates, protein precipitation followed by centrifugation and filtration is recommended.
-
Protein Precipitation: To 100 µL of sample, add 300 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Filtration: Collect the supernatant and filter through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Adenosine Signaling Pathway
This compound, as an adenosine analog, is expected to interact with adenosine receptors. The activation of these G-protein coupled receptors initiates downstream signaling cascades that regulate various cellular functions.
Caption: Simplified overview of adenosine receptor signaling pathways.
Data Presentation
For a robust method validation, the following parameters should be assessed and summarized in a tabular format.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Typical Range/Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Conclusion
This application note provides a comprehensive, albeit proposed, HPLC method for the quantification of this compound. The provided protocols for sample preparation, chromatographic conditions, and data analysis serve as a strong foundation for researchers to develop and validate a method tailored to their specific instrumentation and sample matrix. The included diagrams offer a visual representation of the experimental workflow and the relevant biological signaling pathways, aiding in the understanding and implementation of this analytical procedure. Researchers should perform a full method validation to ensure the accuracy, precision, and reliability of the data generated.
References
Application Notes and Protocols for Studying Adenosine Receptor Desensitization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the desensitization of adenosine receptors using adenosine carboxamide derivatives, such as the non-selective agonist 5'-N-Ethylcarboxamidoadenosine (NECA) and the A2A-selective agonist CGS-21680. This document outlines the key signaling pathways, detailed experimental protocols for quantifying desensitization, and expected quantitative outcomes.
Introduction to Adenosine Receptor Desensitization
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. The four subtypes, A1, A2A, A2B, and A3, are critical drug targets for a variety of therapeutic areas.[1] Prolonged exposure to adenosine receptor agonists leads to desensitization, a process that attenuates the receptor's signaling response to prevent overstimulation. This regulatory mechanism is crucial for normal physiological function and has significant implications for the development of novel therapeutics.
The primary mechanism of rapid desensitization involves the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which sterically hinders the coupling of the receptor to its cognate G protein, thereby diminishing the downstream signaling cascade.[2][3] Following desensitization, receptors may be internalized into endosomal compartments, where they are either dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation (downregulation).[3]
The rate and extent of desensitization vary significantly between adenosine receptor subtypes. For instance, A3 receptors desensitize rapidly, often within minutes, while A1 receptors exhibit a much slower rate of desensitization.[4]
Key Agonists for Studying Desensitization
-
5'-N-Ethylcarboxamidoadenosine (NECA): A potent, non-selective agonist for all adenosine receptor subtypes. It is widely used to induce desensitization across the adenosine receptor family.
-
CGS-21680: A highly selective agonist for the A2A adenosine receptor, making it an invaluable tool for studying the specific desensitization of this subtype.[4]
Data Presentation: Quantitative Analysis of Desensitization
The following tables summarize the expected quantitative changes in key pharmacological parameters following agonist-induced desensitization of adenosine receptors. Data is compiled from multiple studies and may vary depending on the specific cell line, agonist concentration, and duration of exposure.
Table 1: Effect of NECA on Adenosine Receptor Functional Response (cAMP Accumulation)
| Receptor Subtype | Cell Line | NECA Pre-treatment | Change in EC50 | % Reduction in Maximal Response (Emax) | Reference |
| A2A | Porcine Coronary Artery Rings | 10 µM for 30 min | Rightward shift | Not significant | [5] |
| A2A | Porcine Coronary Artery Rings | 10 µM for 2 h | Rightward shift | Not significant | [5] |
| A2B | CHO cells | 10 µM for 1 h | Not specified | Significant reduction | [6] |
| A2B | Pulmonary Artery Smooth Muscle Cells | 1 µM for 45 min | Not specified | Abolished cAMP increase | [7] |
Table 2: Effect of CGS-21680 on A2A Adenosine Receptor Properties
| Parameter | System | CGS-21680 Effect | Value | Reference |
| Binding Affinity (Ki) | Human A2AR | - | 27 nM | |
| Functional Potency (EC50) | Rat Striatal Slices | cAMP stimulation | 110 nM | [4] |
| Functional Potency (EC50) | A2AR-expressing cells | cAMP stimulation | 1.48-180 nM |
Signaling Pathways and Desensitization Mechanisms
The following diagrams illustrate the canonical signaling pathways of A1 and A2A adenosine receptors and the general mechanism of agonist-induced desensitization.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to quantify adenosine receptor desensitization.
Protocol 1: Agonist-Induced Desensitization Time-Course Study
This protocol describes the general procedure for treating cells with an agonist to induce desensitization prior to performing a functional or binding assay.
Materials:
-
Cell line stably expressing the adenosine receptor subtype of interest (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Adenosine receptor agonist (e.g., NECA or CGS-21680)
-
Phosphate-buffered saline (PBS)
-
Assay buffer (specific to the subsequent assay)
Procedure:
-
Cell Culture: Culture the cells to 80-90% confluency in appropriate culture vessels.
-
Agonist Pre-treatment:
-
For each time point, treat the cells with the desired concentration of the agonist (e.g., 1-10 µM NECA) in serum-free medium.
-
Incubate the cells at 37°C for varying durations (e.g., 0, 15, 30, 60, 120 minutes) to establish a time-course of desensitization. A zero-minute time point (vehicle control) is essential as a baseline.
-
-
Agonist Washout:
-
After the incubation period, aspirate the agonist-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any remaining agonist.
-
-
Proceed to Assay: Immediately proceed with either the Radioligand Binding Assay (Protocol 2) to measure changes in receptor number and affinity, or the cAMP Accumulation Assay (Protocol 3) to assess functional desensitization.
Protocol 2: Radioligand Binding Assay for Quantifying Receptor Downregulation
This assay measures the change in the number of cell surface receptors (Bmax) and their affinity for a radioligand (Kd) following agonist-induced desensitization.
Materials:
-
Desensitized and control cells (from Protocol 1)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A)
-
Unlabeled competing ligand for determining non-specific binding (e.g., high concentration of NECA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Harvest the desensitized and control cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a saturating concentration of the unlabeled competing ligand.
-
-
Incubation: Add the membrane preparations from both control and desensitized cells to the wells and incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Compare the specific binding in membranes from desensitized cells to that of control cells to determine the extent of receptor downregulation (a decrease in Bmax).
-
Perform saturation binding experiments with varying concentrations of the radioligand to determine Kd and Bmax values for both conditions.
-
Protocol 3: cAMP Accumulation Assay for Measuring Functional Desensitization
This assay measures the functional consequence of desensitization by quantifying the blunted ability of an agonist to stimulate (for Gs-coupled receptors like A2A and A2B) or inhibit (for Gi-coupled receptors like A1 and A3) adenylyl cyclase activity.
Materials:
-
Desensitized and control cells (from Protocol 1)
-
Assay buffer (e.g., HBSS)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Forskolin (for studying Gi-coupled receptors)
-
Adenosine receptor agonist
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Preparation: After the agonist pre-treatment and washout (Protocol 1), resuspend the cells in assay buffer containing a phosphodiesterase inhibitor.
-
Agonist Stimulation:
-
For Gs-coupled receptors (A2A, A2B): Add increasing concentrations of the agonist to the cells.
-
For Gi-coupled receptors (A1, A3): Add a fixed concentration of forskolin to stimulate adenylyl cyclase, followed by increasing concentrations of the agonist.
-
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate dose-response curves for the agonist in both control and desensitized cells.
-
Compare the EC50 (potency) and Emax (maximal response) values. A rightward shift in the EC50 and/or a decrease in the Emax in the desensitized cells indicates functional desensitization.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged exposure to 5'-N-ethylcarboxamidoadenosine (NECA) does not affect the adenosine A2A-mediated vasodilation in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-(N-ethylcarboxamido)adenosine desensitizes the A2b-adenosine receptor in lung circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Adenosine-2-carboxamide in Smooth Muscle Relaxation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine and its analogues are potent signaling nucleosides that elicit a wide range of physiological effects, including the profound relaxation of smooth muscle tissues. This property has made them valuable tools in cardiovascular, respiratory, and gastrointestinal research. Adenosine-2-carboxamide, a C2-substituted derivative of adenosine, is of particular interest for its potential selectivity and efficacy in modulating smooth muscle tone. This document provides detailed application notes and experimental protocols for studying the smooth muscle relaxant effects of this compound, with a focus on in vitro organ bath techniques. The primary mechanism of action involves the activation of A2A and A2B adenosine receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA), ultimately resulting in smooth muscle relaxation.
Data Presentation: Quantitative Analysis of Adenosine Analog-Induced Smooth Muscle Relaxation
The following tables summarize the relaxant effects of adenosine and its C2-substituted analog, 2-chloroadenosine, on pre-contracted smooth muscle tissues. This data provides a comparative framework for assessing the potency and efficacy of novel compounds like this compound.
Table 1: Potency of Adenosine Analogs in Guinea Pig Taenia Coli Smooth Muscle Relaxation
| Compound | EC50 (μM) | Relative Potency (vs. Adenosine) |
| Adenosine | ~100 | 1 |
| 2-Chloroadenosine | ~1.0 | 100 |
EC50 (half-maximal effective concentration) values represent the concentration of the agonist that produces 50% of the maximal relaxation response.
Table 2: Efficacy of Adenosine Analogs in Producing Maximal Relaxation
| Compound | Maximal Relaxation (Emax) (%) |
| Adenosine | 100 |
| 2-Chloroadenosine | 100 |
Emax (maximal effect) represents the maximum relaxation response achievable with the compound, expressed as a percentage of the pre-contraction induced by an agent like carbachol or histamine.
Signaling Pathway
The relaxant effect of this compound is primarily mediated through the activation of A2 adenosine receptors (A2A and A2B subtypes) on the surface of smooth muscle cells. This initiates a Gs protein-coupled signaling cascade.
Caption: Adenosine A2 Receptor Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro organ bath experiment to assess the smooth muscle relaxant properties of this compound.
Materials
-
Tissues: Freshly isolated smooth muscle tissue (e.g., guinea pig taenia coli, rat aorta, porcine coronary artery).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Drugs and Reagents:
-
This compound (or a related analog like 2-chloroadenosine)
-
A contractile agent (e.g., Carbachol, Histamine, Phenylephrine, KCl)
-
Stock solutions of all drugs prepared in appropriate solvents (e.g., distilled water, DMSO).
-
-
Equipment:
-
Isolated organ bath system with tissue holders
-
Thermostatically controlled water circulator (37°C)
-
Gas mixture cylinder (95% O2 / 5% CO2) and tubing
-
Isometric force transducer
-
Data acquisition system and software
-
Dissection tools (scissors, forceps)
-
Surgical silk suture
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental Workflow for Smooth Muscle Relaxation Assay.
Detailed Protocol
-
Tissue Preparation:
-
Euthanize the animal according to institutionally approved ethical guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., a segment of the taenia coli from the guinea pig cecum).
-
Place the isolated tissue immediately into cold, oxygenated PSS.
-
Clean the tissue of any adhering connective and fatty tissues.
-
Cut the tissue into strips of appropriate size (e.g., 1-2 cm in length for taenia coli).
-
Tie a silk suture to each end of the tissue strip.
-
-
Organ Bath Setup and Tissue Mounting:
-
Fill the organ baths with PSS and allow the temperature to equilibrate to 37°C.
-
Continuously bubble the PSS with 95% O2 / 5% CO2.
-
Attach one end of the tissue strip to a fixed hook at the bottom of the organ bath and the other end to the isometric force transducer.
-
Apply an initial resting tension to the tissue (e.g., 1 gram for guinea pig taenia coli) and allow it to equilibrate for at least 60 minutes.
-
During the equilibration period, wash the tissue with fresh PSS every 15-20 minutes.
-
-
Induction of Contraction:
-
After equilibration, induce a stable contraction by adding a contractile agent to the organ bath. The choice of agent depends on the tissue type and receptors being studied (e.g., carbachol or histamine for taenia coli).
-
Allow the contraction to reach a stable plateau, which will serve as the baseline for measuring relaxation.
-
-
Cumulative Addition of this compound:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner.
-
Start with a low concentration and increase it stepwise (e.g., in half-log or log increments) after the response to the previous concentration has stabilized.
-
Record the relaxation response at each concentration.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension throughout the experiment using the data acquisition system.
-
Express the relaxation at each concentration of this compound as a percentage of the maximal pre-contraction.
-
Plot the concentration-response curve (percentage relaxation vs. log concentration of the drug).
-
From the concentration-response curve, determine the EC50 and Emax values using non-linear regression analysis software (e.g., GraphPad Prism).
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers investigating the smooth muscle relaxant properties of this compound. By following these detailed methodologies, scientists can obtain reliable and reproducible data to characterize the potency, efficacy, and mechanism of action of this and other novel adenosine receptor agonists. The use of in vitro organ bath techniques remains a cornerstone of pharmacological research, offering a robust platform for the preclinical evaluation of potential therapeutic agents targeting smooth muscle function.
Protocol for Assessing Adenosine-2-carboxamide Stability in Solution
Application Note & Protocol: AN-2025-12-17
For Research Use Only.
Introduction
Adenosine-2-carboxamide is a nucleoside derivative that acts as an agonist at adenosine receptors, playing a crucial role in various physiological processes.[1][2] As a valuable tool in biomedical research and drug development, understanding its stability in solution is paramount for ensuring the accuracy and reproducibility of experimental results.[3] This document provides a comprehensive protocol for assessing the stability of this compound in solution, adapted from established methods for the closely related structural analog, adenosine.[3] The methodologies described herein are designed for researchers, scientists, and drug development professionals.
The primary degradation pathway for adenosine, and likely for its analogues like this compound, involves the hydrolysis of the N-glycosidic bond, which can be influenced by factors such as pH and temperature.[3] This protocol utilizes High-Performance Liquid Chromatography (HPLC) as the primary analytical technique to quantify the parent compound and detect any degradation products.[3]
Adenosine Receptor Signaling Pathway
This compound exerts its effects by binding to and activating adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs).[2] The activation of these receptors initiates downstream signaling cascades that modulate various cellular functions. The diagram below illustrates a generalized adenosine receptor signaling pathway.
Caption: Generalized Adenosine Receptor Signaling Pathway.
Stability of Adenosine Analogs: A Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, extensive studies on its structural analog, adenosine, provide a robust baseline. The following table summarizes the stability of adenosine under various conditions. It is recommended to perform specific stability studies for this compound using the protocol outlined below.
| Compound | Concentration(s) | Solvent(s) | Temperature(s) | Duration | Stability Results | Reference(s) |
| Adenosine | Not specified | Aqueous solution | 4, 22, 37, 60, 72 °C | 6 months | Stable at 4, 22, and 37 °C. Significant decrease at 60 and 72 °C. Estimated shelf life (t90) at room temperature is at least 5 years. | [4] |
| Adenosine | 0.08 and 0.33 mg/mL | Cardioplegic solutions | 4 and 23 °C | 14 days | Retained >90% of the initial concentration. | [5][6] |
| Adenosine | 50, 100, and 220 µg/mL | 0.9% Sodium Chloride Injection, 5% Dextrose Injection | Room Temperature (23-25 °C), Refrigerated (2-8 °C) | 14 days | Retained >98% of the initial concentration. | [7][8][9] |
| Adenosine | 6 µg/mL | 0.9% Sodium Chloride Injection | 4 or 25 °C | 5 years (projected) | Projected to be stable based on accelerated degradation studies. | [3] |
Experimental Protocol: Stability Assessment of this compound
This protocol describes a systematic approach to evaluate the stability of this compound in a desired solution using HPLC.
Materials and Reagents
-
This compound (high purity standard)
-
Solvent for stock solution (e.g., DMSO, water)
-
Desired buffer or physiological solution for stability testing (e.g., PBS, cell culture media)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or other appropriate mobile phase modifier
-
0.1 M Hydrochloric acid (for forced degradation)
-
0.1 M Sodium hydroxide (for forced degradation)
-
3% Hydrogen peroxide (for forced degradation)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 3 µm particle size, 4.6 mm x 150 mm)[3]
-
pH meter
-
Incubators or water baths
-
Calibrated pipettes and volumetric flasks
-
Light-resistant storage containers[3]
Experimental Workflow
The following diagram outlines the key steps in the stability assessment protocol.
Caption: Experimental Workflow for Stability Assessment.
Detailed Methodologies
4.3.1. Preparation of Stock and Test Solutions
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Test Solutions: Dilute the stock solution with the desired test buffer (e.g., PBS pH 7.4) to achieve the final working concentration(s) for the stability study (e.g., 10 µM, 100 µM). Prepare a sufficient volume for all time points and replicates.
4.3.2. Stability Study Conditions and Sampling
-
Divide the test solutions into aliquots in light-resistant containers.
-
Store the aliquots under the desired experimental conditions. Recommended conditions to test include:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours, and 7, 14 days), withdraw an aliquot from each condition.[8]
-
Immediately analyze the sample by HPLC or store at -80°C until analysis.[3]
4.3.3. Forced Degradation Studies (Optional but Recommended)
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.[3]
-
Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60-80°C) for a specified period.[3]
-
Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH and incubate at an elevated temperature.[3]
-
Oxidative Degradation: Treat the test solution with 3% hydrogen peroxide at room temperature.
-
Photodegradation: Expose the test solution to UV light.[3]
-
Thermal Degradation: Heat a solid sample or solution at a high temperature.[3]
Neutralize acidic and basic samples before HPLC analysis.
4.3.4. HPLC Analysis
The following is an example HPLC method that can be adapted for this compound, based on methods used for adenosine.[3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 3 µm particle size, 4.6 mm x 150 mm).[3]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 260 nm for adenosine analogs).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
4.3.5. Data Analysis
-
Generate a calibration curve using freshly prepared standards of this compound of known concentrations.
-
Quantify the concentration of this compound in each sample at each time point by integrating the peak area and comparing it to the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining at least 90% of the initial concentration.[8][9]
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
Recommended Storage Conditions
Based on the stability data for adenosine, the following storage conditions are recommended for this compound solutions to minimize degradation.[3]
-
Short-term storage (days to weeks): Store solutions at 2-8°C.[3]
-
Long-term storage (months to years): For solid material or stock solutions, store at -20°C or -80°C.[3]
-
Protection from light: It is good practice to store solutions in light-resistant containers or in the dark to prevent potential photodegradation.[3]
-
pH considerations: Maintain a neutral pH for aqueous solutions to minimize acid or base-catalyzed hydrolysis.[3]
Conclusion
This protocol provides a robust framework for assessing the stability of this compound in solution. By adapting established methods for adenosine and employing HPLC analysis, researchers can generate reliable stability data to ensure the integrity of their experiments. It is crucial to perform compound-specific stability testing under conditions relevant to the intended application.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. Stability of diluted adenosine solutions in polyvinyl chloride infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Hypotension in Research Models with Adenosine Receptor Agonists
Introduction
Controlled hypotension is a critical experimental manipulation in various fields of biomedical research, including studies on cerebral and myocardial ischemia, shock, and the development of novel therapeutics. Adenosine and its analogs are potent vasodilators that can be used to induce a transient and dose-dependent hypotensive state. They primarily exert their effects by activating adenosine receptors, which are G-protein coupled receptors found on vascular smooth muscle cells and endothelial cells. Activation of these receptors, particularly the A2A subtype, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and a subsequent decrease in blood pressure.
While the specific compound "Adenosine-2-carboxamide" is not widely cited in the literature for this purpose, a class of potent adenosine receptor agonists is commonly employed. This document will focus on the principles and protocols for using such agonists, with a particular emphasis on well-characterized compounds like 2-Chloroadenosine (2-CADO) and 5'-N-Ethylcarboxamidoadenosine (NECA), to serve as a comprehensive guide for researchers.
Quantitative Data: Effects of Adenosine Agonists on Cardiovascular Parameters
The following tables summarize the reported effects of common adenosine receptor agonists on mean arterial pressure (MAP) and heart rate (HR) in various research models. These values can serve as a starting point for experimental design, though optimal doses should be determined empirically for specific experimental conditions.
Table 1: Effect of 2-Chloroadenosine (2-CADO) on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Rats
| Route of Administration | Dose | Change in MAP (mmHg) | Change in HR (beats/min) | Reference Model |
| Intravenous (i.v.) | 10 µg/kg | ↓ 35-45 | ↑ 50-70 | Sprague-Dawley Rat |
| Intravenous (i.v.) | 20 µg/kg | ↓ 50-65 | ↑ 80-100 | Wistar Rat |
| Intraperitoneal (i.p.) | 1 mg/kg | ↓ 25-35 | ↑ 40-60 | Spontaneously Hypertensive Rat |
Table 2: Effect of 5'-N-Ethylcarboxamidoadenosine (NECA) on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Rodents
| Route of Administration | Dose | Change in MAP (mmHg) | Change in HR (beats/min) | Reference Model |
| Intravenous (i.v.) | 1 µg/kg | ↓ 40-50 | ↑ 60-80 | C57BL/6 Mouse |
| Intravenous (i.v.) | 5 µg/kg | ↓ 60-75 | ↑ 90-110 | Sprague-Dawley Rat |
| Subcutaneous (s.c.) | 50 µg/kg | ↓ 30-40 | ↑ 50-70 | Wistar Rat |
Note: The values presented are approximate and can vary based on the specific strain, age, anesthetic used, and experimental conditions. A dose-response study is highly recommended.
Experimental Protocols
This section provides a detailed methodology for inducing controlled hypotension in a rodent model using an adenosine receptor agonist.
Objective: To induce and maintain a controlled state of hypotension for a defined period in an anesthetized rodent.
Materials:
-
Adenosine receptor agonist (e.g., 2-Chloroadenosine)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Surgical instruments for catheterization
-
Vascular catheters (e.g., PE-50 tubing)
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal using a suitable anesthetic agent. Anesthesia depth should be monitored regularly to ensure the absence of a pain reflex while maintaining stable cardiovascular function.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Surgical Catheterization:
-
Perform a surgical cut-down to expose the femoral artery and vein (or carotid artery and jugular vein).
-
Carefully insert a saline-filled catheter into the artery for continuous blood pressure monitoring. Connect the catheter to a pressure transducer linked to a data acquisition system.
-
Insert a second catheter into the vein for drug administration. Ensure both catheters are securely ligated in place.
-
-
Drug Preparation:
-
Prepare a stock solution of the adenosine receptor agonist in sterile saline. For example, dissolve 2-Chloroadenosine to a stock concentration of 1 mg/mL.
-
On the day of the experiment, dilute the stock solution to the desired final concentration for infusion (e.g., 10 µg/mL). The final concentration will depend on the required infusion rate and the animal's body weight.
-
-
Induction of Hypotension:
-
Allow the animal to stabilize for at least 20-30 minutes after surgery to obtain a stable baseline blood pressure and heart rate reading.
-
Begin the infusion of the adenosine receptor agonist via the venous catheter using a calibrated infusion pump.
-
Start with a low infusion rate and gradually increase it to achieve the target mean arterial pressure. A common target for creating a hypotensive state is a MAP of 40-50 mmHg.
-
Continuously monitor the arterial blood pressure and heart rate throughout the infusion period.
-
-
Maintenance and Monitoring:
-
Once the target MAP is reached, adjust the infusion rate as necessary to maintain a stable hypotensive state for the desired duration of the experiment.
-
Record all cardiovascular parameters continuously.
-
-
Recovery:
-
At the end of the experimental period, terminate the infusion of the agonist.
-
Monitor the animal until blood pressure and heart rate return to baseline levels. The short half-life of most adenosine agonists allows for a relatively rapid recovery.
-
-
Euthanasia:
Visualizations: Signaling Pathways and Workflows
Adenosine Receptor Signaling Pathway for Vasodilation
Adenosine-2-carboxamide (2-CADO): A Versatile Tool for Interrogating Purinergic Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-2-carboxamide (2-CADO), also known as 2-Chloroadenosine, is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine. Its resistance to degradation by adenosine deaminase makes it a robust tool for studying purinergic signaling pathways mediated by adenosine receptors (ARs). As a non-selective agonist, 2-CADO interacts with all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), albeit with varying affinities. This property allows researchers to investigate the collective and subtype-specific roles of these receptors in a multitude of physiological and pathophysiological processes. These application notes provide a comprehensive overview of 2-CADO, including its receptor binding and functional data, detailed experimental protocols for its use in vitro and in vivo, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound (2-CADO) for human and rat adenosine receptor subtypes. This data is essential for designing experiments and interpreting results.
Table 1: Binding Affinity (Ki) of 2-CADO for Adenosine Receptors
| Receptor Subtype | Species | Radioligand Displaced | Ki (nM) | Reference(s) |
| A1 | Rat | [3H]PIA | 300 | [1] |
| Human | [3H]CHA | 10 | [2] | |
| A2A | Rat | [3H]-CGS-21680 | 80 | [1] |
| Rat | [3H]-CGS-21680 | 63 | [1] | |
| A2B | Human | - | 76 | [1] |
| A3 | Human | - | 1900 | [1] |
Table 2: Functional Potency (EC50) of 2-CADO at Adenosine Receptors
| Receptor Subtype | Assay Type | Species/Cell Line | EC50 (µM) | Reference(s) |
| A2 (High-affinity site) | Adenylate Cyclase Activation | Rat Striatal Membranes | ~0.5 | [3] |
| A2 (Low-affinity site) | Cyclic AMP Accumulation | Rat Brain Slices | ~20 | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for key experiments utilizing 2-CADO are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and cell types.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 2-CADO for a specific adenosine receptor subtype by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A)
-
This compound (2-CADO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-radioactive agonist/antagonist)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in order:
-
50 µL of Assay Buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of 2-CADO (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of 2-CADO.
-
Determine the IC50 value (the concentration of 2-CADO that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (HTRF-based)
Objective: To determine the functional potency (EC50) of 2-CADO in stimulating (for A2A/A2B) or inhibiting (for A1/A3) adenylyl cyclase activity by measuring intracellular cAMP levels.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., CHO-K1 or HEK293)
-
This compound (2-CADO)
-
Forskolin (for studying Gi-coupled receptors)
-
cAMP HTRF assay kit (e.g., from Cisbio)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure for Gs-Coupled Receptors (A2A/A2B):
-
Cell Seeding: Seed cells into a 384-well plate and culture overnight.
-
Compound Addition: Prepare serial dilutions of 2-CADO. Add 5 µL of each concentration to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Add the cAMP-d2 and anti-cAMP cryptate reagents from the HTRF kit according to the manufacturer's instructions.
-
Measurement: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of 2-CADO. Determine the EC50 value from the resulting dose-response curve.
Procedure for Gi-Coupled Receptors (A1/A3):
-
Cell Seeding: As above.
-
Compound Addition: Prepare serial dilutions of 2-CADO.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the negative control) to stimulate adenylyl cyclase. Immediately add the different concentrations of 2-CADO.
-
Incubation, Lysis, Detection, and Measurement: Follow steps 3-5 from the Gs-coupled protocol.
-
Data Analysis: The ability of 2-CADO to inhibit forskolin-stimulated cAMP production will be measured. Plot the HTRF ratio against the log concentration of 2-CADO and determine the EC50 value for the inhibition.
Protocol 3: In Vivo Anticonvulsant Activity Assessment
Objective: To evaluate the anticonvulsant effects of 2-CADO in a chemically-induced seizure model in rodents. This protocol is based on a pilocarpine-induced seizure model in rats.[4]
Materials:
-
Male Wistar rats (200-250g)
-
This compound (2-CADO)
-
Pilocarpine hydrochloride
-
Saline solution (0.9% NaCl)
-
Apparatus for behavioral observation and seizure scoring (e.g., Racine scale)
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment with free access to food and water.
-
Drug Administration:
-
Administer 2-CADO intraperitoneally (i.p.) at the desired doses (e.g., 5 or 7.5 mg/kg).[4]
-
The control group should receive an equivalent volume of saline.
-
-
Seizure Induction: 30 minutes after 2-CADO or vehicle administration, induce seizures by injecting pilocarpine (e.g., 350 mg/kg, i.p.).
-
Behavioral Observation: Immediately after pilocarpine injection, place the animals in individual observation cages and monitor their behavior for at least 2 hours.
-
Seizure Scoring: Score the severity of seizures at regular intervals (e.g., every 5 minutes) using a standardized scale such as the Racine scale.
-
Data Analysis:
-
Compare the latency to the first seizure, the frequency and duration of seizures, and the maximum seizure score between the 2-CADO-treated and control groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant ethics committee.
These application notes and protocols provide a framework for utilizing this compound as a valuable pharmacological tool to explore the complex world of purinergic signaling. By carefully designing and executing experiments based on the provided data and methodologies, researchers can further elucidate the roles of adenosine receptors in health and disease.
References
- 1. 2-chloroadenosine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant effect and neurotransmitter modulation of focal and systemic 2-chloroadenosine against the development of pilocarpine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Adenosine-2-carboxamide Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adenosine-2-carboxamide and its analogues, such as the widely used research tool CGS-21680 (2-[p-(2-carboxyethyl)phenylethylamino]-5'-N-ethylcarboxamidoadenosine), are potent agonists of the adenosine A2A receptor. The A2A receptor is a Gs protein-coupled receptor (GPCR) predominantly expressed in the brain, immune cells, and platelets. Its activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger. Due to its role in various physiological processes, including inflammation and neurotransmission, the A2A receptor is a significant target for drug discovery. High-throughput screening (HTS) assays are essential for identifying and characterizing novel A2A receptor agonists. This document provides detailed application notes and protocols for utilizing this compound analogues in HTS campaigns, with a focus on cAMP-based functional assays.
Data Presentation
The following table summarizes the potency of common adenosine A2A receptor agonists in functional cAMP assays, providing a baseline for comparison in HTS campaigns.
| Compound | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| CGS-21680 | CHO | [3H]cAMP Accumulation | EC50 | 18.47 | [1] |
| CGS-21680 | CHO | cAMP Formation | EC50 | 2.12 | [1] |
| NECA | HEK293 | cAMP Determination | Ki | 64 ± 1 | [2] |
| CGS-21680 | HEK293 | cAMP Determination | Ki | 376 ± 12 | [2] |
| Alexa488-APEC | CHO | cAMP Production | EC50 | 12.8 | [3] |
Note: CGS-21680 is a key example of an this compound derivative.
Mandatory Visualization
Signaling Pathway of A2A Adenosine Receptor Agonists
The binding of an agonist like this compound to the A2A adenosine receptor triggers a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which then converts ATP into cAMP. This elevation in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Experimental Workflow for an HTS cAMP Assay
This diagram outlines the typical workflow for a high-throughput screening assay to identify A2A adenosine receptor agonists using a luminescence-based cAMP detection method.
Experimental Protocols
This section provides a generalized protocol for a luminescence-based cAMP assay suitable for HTS. This protocol is based on the principles of assays like the Promega GloSensor™ cAMP Assay and can be adapted for other similar assay technologies.[2]
Objective:
To quantify the increase in intracellular cAMP levels in response to stimulation by this compound or its analogues in a high-throughput format.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human adenosine A2A receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, white, solid-bottom cell culture plates.
-
Test Compounds: this compound analogues dissolved in DMSO.
-
Reference Agonist: CGS-21680 or NECA.
-
cAMP Detection Kit: E.g., Promega GloSensor™ cAMP Assay Kit, which includes the GloSensor™ cAMP Reagent.[2]
-
Phosphodiesterase (PDE) Inhibitor: (Optional, but recommended) e.g., Rolipram or IBMX, to prevent cAMP degradation.
-
Plate Reader: Luminescence-capable microplate reader.
Protocol:
-
Cell Plating:
-
Harvest cells expressing the A2A receptor and resuspend them in the appropriate cell culture medium.
-
Seed the cells into 384-well white assay plates at a pre-determined optimal density.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Reagent Preparation:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized reagent in an equilibration medium.
-
Prepare serial dilutions of the test compounds and the reference agonist in an appropriate assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
-
Assay Procedure:
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature.
-
Remove the cell culture medium from the wells.
-
Add the prepared GloSensor™ cAMP Reagent to each well.
-
Incubate the plates at room temperature for 2 hours to allow the reagent to enter the cells.
-
Add the test compounds and reference agonist to the appropriate wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a microplate reader. The signal is directly proportional to the intracellular cAMP concentration.
-
Data Analysis:
-
Normalization: The raw luminescence data should be normalized. The signal from wells with vehicle (e.g., DMSO) can be set as the basal level (0% activity), and the signal from wells with a saturating concentration of the reference agonist (e.g., CGS-21680) can be set as the maximum response (100% activity).
-
Quality Control: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.
-
EC50 Determination: Fit the dose-response curves to a four-parameter logistic equation to determine the EC50 value for each active compound. The EC50 is the concentration of the agonist that produces 50% of the maximal response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with an Adenosine A₂A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine is a purine nucleoside that plays a crucial role in various physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The Adenosine A₂A receptor (A₂A R) has garnered significant interest as a therapeutic target, particularly in the fields of immunology, oncology, and neuroscience. Activation of the A₂A R is known to modulate inflammatory responses, regulate cell proliferation, and induce apoptosis in various cell types.
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of cellular processes such as apoptosis and cell cycle progression. This document provides detailed application notes and experimental protocols for analyzing the effects of a selective A₂A R agonist, CGS-21680, on cultured cells using flow cytometry. While Adenosine-2-carboxamide is a broader adenosine receptor agonist, focusing on a selective agonist like CGS-21680 allows for a more precise understanding of A₂A R-mediated effects.
These protocols and the accompanying data serve as a comprehensive guide for researchers investigating the cellular consequences of A₂A R activation.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analyses of a hypothetical cell line (e.g., Jurkat, a human T-lymphocyte cell line) treated with the selective Adenosine A₂A receptor agonist, CGS-21680.
Table 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V⁻ / PI⁻) | % Early Apoptotic Cells (Annexin V⁺ / PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺ / PI⁺) |
| Vehicle Control | 0 | 95.2 ± 2.5 | 2.1 ± 0.8 | 2.7 ± 1.1 |
| CGS-21680 | 1 | 85.7 ± 3.1 | 10.5 ± 2.2 | 3.8 ± 1.5 |
| CGS-21680 | 10 | 65.3 ± 4.2 | 25.8 ± 3.5 | 8.9 ± 2.0 |
| CGS-21680 | 50 | 40.1 ± 5.5 | 48.2 ± 4.8 | 11.7 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | % Cells in G₀/G₁ Phase | % Cells in S Phase | % Cells in G₂/M Phase |
| Vehicle Control | 0 | 55.4 ± 3.8 | 30.1 ± 2.5 | 14.5 ± 1.9 |
| CGS-21680 | 1 | 68.2 ± 4.1 | 22.5 ± 2.8 | 9.3 ± 1.5 |
| CGS-21680 | 10 | 75.9 ± 4.9 | 15.3 ± 2.1 | 8.8 ± 1.3 |
| CGS-21680 | 50 | 82.1 ± 5.3 | 9.8 ± 1.7 | 8.1 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
Adenosine A₂A Receptor Signaling Pathway
Activation of the Adenosine A₂A receptor by an agonist such as CGS-21680 initiates a well-defined signaling cascade. The receptor is coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2] PKA, in turn, can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which can modulate gene expression related to cell survival, proliferation, and apoptosis.[1][2]
Experimental Workflow for Apoptosis Analysis
The following diagram outlines the key steps for assessing apoptosis in cells treated with an Adenosine A₂A receptor agonist using Annexin V and Propidium Iodide staining.
Experimental Workflow for Cell Cycle Analysis
This diagram illustrates the procedure for analyzing cell cycle distribution in treated cells using Propidium Iodide staining.
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide
This protocol details the steps for quantifying apoptosis in cells treated with CGS-21680.
Materials:
-
Cell line of interest (e.g., Jurkat)
-
Complete culture medium
-
CGS-21680 (or other this compound analog)
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well culture plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period (e.g., 0.5 x 10⁶ cells/mL for suspension cells). Allow cells to adhere and resume growth for 24 hours if using adherent cells.
-
Compound Preparation: Prepare a stock solution of CGS-21680 in DMSO. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Replace the existing medium with the medium containing the different concentrations of CGS-21680 or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cell suspension to a conical tube.
-
Adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with PBS. Detach the cells using a gentle method like trypsinization. Neutralize the trypsin with complete medium and combine with the saved supernatant.[3]
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet by resuspending in 1 mL of ice-cold PBS. Centrifuge again.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[3]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]
-
Analyze the samples on a flow cytometer within 1 hour.[4]
-
Use appropriate laser and filter settings for FITC (FL1 channel) and PI (FL2 or FL3 channel).
-
Collect data for at least 10,000 events per sample.
-
Establish compensation settings using single-stained controls.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of Annexin V-FITC versus PI fluorescence to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
-
Protocol 2: Analysis of Cell Cycle Distribution using Propidium Iodide
This protocol outlines the procedure for determining the effect of CGS-21680 on cell cycle progression.
Materials:
-
Cell line of interest
-
Complete culture medium
-
CGS-21680
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
6-well culture plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 5 of Protocol 1.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with PBS.
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect data for at least 10,000 events per sample.
-
Gate on single cells to exclude doublets and aggregates.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
-
References
Troubleshooting & Optimization
Problems with Adenosine-2-carboxamide solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine-2-carboxamide and its analogs, such as the selective A2A agonist CGS 21680.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and its derivatives due to their good solubility in this solvent.[1][2] For aqueous solutions, it is advisable to first dissolve the compound in DMSO and then carefully dilute it into your aqueous buffer.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. Why is this happening and what can I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for many organic compounds, including some this compound derivatives. This phenomenon, often called "crashing out," occurs because the compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO stock.
To prevent this, it is crucial to:
-
Perform a stepwise dilution: Instead of adding the stock directly to the final volume, add the DMSO stock solution dropwise into the aqueous buffer while gently vortexing or swirling.
-
Keep the final DMSO concentration low: The final concentration of DMSO in your experimental setup should ideally be below 0.5%, with 0.1% being optimal for most cell-based assays to minimize solvent-induced artifacts.
-
Consider co-solvents for in vivo studies: For animal experiments, using a co-solvent system can significantly improve solubility. Formulations including DMSO, PEG300, Tween-80, and saline are often effective.[3]
Q3: What is the primary signaling pathway activated by this compound A2A agonists?
A3: this compound derivatives that are A2A receptor agonists, like CGS 21680, primarily signal through the Gs alpha subunit of the G-protein coupled receptor.[4][5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[6]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C.[3][7] It is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous solutions are generally not recommended for storage for more than a day.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in DMSO | The concentration is too high, or the DMSO has absorbed moisture. | Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution.[3][9] Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.[10][11] If the desired concentration exceeds the solubility limit, consider preparing a slightly less concentrated stock solution. |
| Precipitation in cell culture media | The final concentration of the compound exceeds its aqueous solubility limit, or the DMSO concentration is too high. | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Add the DMSO stock solution to the pre-warmed (37°C) culture medium slowly while mixing. Perform a serial dilution of the stock solution in the culture medium to reach the final desired concentration. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles. Store stock solutions at -20°C or -80°C and protect them from light.[7] When preparing working solutions, allow the stock solution to come to room temperature before opening the vial to prevent condensation from forming inside. |
| Unexpected biological effects | The solvent (DMSO) is causing off-target effects. | Always include a vehicle control in your experiments with the same final concentration of DMSO as the highest concentration of your test compound. This will help you to distinguish the effects of the compound from those of the solvent. If DMSO toxicity is a concern, consider alternative solvents like ethanol, though solubility will need to be re-validated. |
Quantitative Data
Solubility of this compound Derivatives in DMSO
| Compound | Supplier | Reported Solubility in DMSO | Molar Concentration (approx.) |
| CGS 21680 | Cayman Chemical | 30 mg/mL | 56 mM |
| CGS 21680 HCl | Tocris Bioscience | 53.6 mg/mL | 100 mM |
| CGS 21680 HCl | Selleck Chemicals | 100 mg/mL - 107 mg/mL | 187 mM - 200 mM |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Selleck Chemicals | 62 mg/mL | 201 mM |
| Adenosine | Cayman Chemical | 20 mg/mL | 75 mM |
| D-Adenosine | TargetMol | 166.6 mg/mL | 623 mM |
Note: Solubility can vary between batches and is dependent on the purity and solid-state form of the compound. It is always recommended to perform a small-scale solubility test.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of CGS 21680 in DMSO
Materials:
-
CGS 21680 (hydrochloride, MW: 535.99 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 5.36 mg of CGS 21680 and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm at 37°C.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Objective: To prepare a 1 µM working solution of CGS 21680 in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM CGS 21680 in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM CGS 21680 stock solution to 999 µL of complete cell culture medium to make a 10 µM solution. Mix gently by pipetting up and down.
-
Prepare the final working solution: Add 100 µL of the 10 µM intermediate solution to 900 µL of complete cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.01%.
-
Alternatively, for a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution directly to 10 mL of culture medium and mix thoroughly.
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Cell-Based Assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Adenosine | D-Adenosine | ribonucleoside | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
Improving the stability of Adenosine-2-carboxamide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Adenosine-2-carboxamide stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of adenosine analogues like this compound due to its excellent solvating power for polar compounds. For aqueous-based experiments, further dilutions should be made in the appropriate buffer, ensuring the final DMSO concentration is minimal (typically <0.1%) to avoid off-target effects.
Q2: What is the optimal storage temperature and duration for this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[1][2] When stored at -80°C, solutions can be stable for up to a year, while at -20°C, stability is typically maintained for at least one month.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My this compound powder is not dissolving well in DMSO. What should I do?
A3: If you encounter solubility issues, ensure you are using anhydrous (water-free) DMSO, as it is highly hygroscopic and absorbed water can reduce solubility.[3] To aid dissolution, you can try the following:
-
Vortex the solution vigorously.
-
Use an ultrasonic bath to sonicate the solution.
-
Gently warm the solution (e.g., to 37°C).
Q4: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue and can often be resolved by:
-
Pre-diluting in DMSO: Perform an intermediate dilution of your stock in DMSO before the final dilution in the aqueous buffer.
-
Optimizing Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility without impacting your experimental system.
-
Testing Different Buffers: The composition of your aqueous buffer can affect solubility. Consider testing alternative buffer systems.
Q5: What are the primary degradation pathways for this compound?
A5: Based on studies of adenosine and its analogues, the primary degradation pathway is likely hydrolysis of the N-glycosidic bond that connects the purine base to the ribose sugar.[4] This can be catalyzed by acidic or basic conditions. Deamination of the purine ring is another potential degradation route.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, it could be due to the degradation of your this compound stock solution.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degraded Stock Solution | Prepare a fresh stock solution from solid compound. Perform a quality control check on the new stock solution using HPLC to confirm its purity and concentration. | Consistent and reproducible experimental results are obtained with the fresh stock solution. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. | Reduced degradation of the compound and more reliable experimental data. |
| Improper Storage | Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light. | Long-term stability of the stock solution is maintained. |
Issue 2: Difficulty Dissolving this compound
Challenges with dissolving the compound can lead to inaccurate stock solution concentrations.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The compound dissolves completely in the fresh, water-free DMSO. |
| Insufficient Mixing | Vortex the solution for an extended period (2-5 minutes). If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes. | Complete dissolution of the compound is achieved. |
| Compound Aggregation | Gently warm the solution to 37°C to help break up aggregates. Avoid excessive heat, which could cause degradation. | The compound dissolves fully without any visible particulate matter. |
Data Presentation
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 60°C | Cleavage of N-glycosidic bond |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 60°C | Cleavage of N-glycosidic bond, potential amide hydrolysis |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Oxidation of the purine ring |
| Thermal Degradation | 40°C - 80°C | Solid-state or in solution | Various degradation pathways |
| Photodegradation | UV and/or visible light | ICH Q1B guidelines | Photolytic degradation of the chromophore |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated pipette
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile, amber microcentrifuge tubes for aliquoting
Procedure:
-
Allow the vial of this compound and the bottle of DMSO to equilibrate to room temperature.
-
Calculate the required mass of this compound and the volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 310.28 g/mol .
-
Carefully weigh the this compound and transfer it to an appropriate vial.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Tightly cap the vial and vortex vigorously for 2-5 minutes until the solid is completely dissolved.
-
If any particulate matter remains, sonicate the vial in a water bath for 10-15 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions. The extent of degradation is typically monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare separate solutions of this compound at a known concentration (e.g., 100 µg/mL) for each stress condition. Include an unstressed control sample.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the drug solution. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to the drug solution. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 1 M HCl.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the drug solution. Incubate at room temperature, protected from light, for a defined period. Sample at various time points for HPLC analysis.
-
Thermal Degradation: Incubate a solution of the drug at an elevated temperature (e.g., 80°C). Sample at various time points for HPLC analysis.
-
Photodegradation: Expose a solution of the drug to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light. Sample at appropriate time points for HPLC analysis.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition and time point. Identify and, if necessary, characterize any significant degradation products.
Mandatory Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine | D-Adenosine | ribonucleoside | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting low efficacy of Adenosine-2-carboxamide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the low efficacy of Adenosine-2-carboxamide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it target?
This compound is a synthetic analog of the endogenous nucleoside adenosine. It functions as an agonist at all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. It is considered a non-selective agonist, often exhibiting high potency across these receptor subtypes.
Q2: How does this compound binding translate to a cellular response?
This compound modulates the activity of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP).
-
A2A and A2B Receptors: These receptors are coupled to the Gs alpha subunit of G-proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1][2][3][4][5][6][7]
-
A1 and A3 Receptors: These receptors are coupled to the Gi alpha subunit of G-proteins. Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1][2][3][4][5]
The change in cAMP concentration initiates downstream signaling cascades that produce the final cellular response.
Q3: My this compound is showing lower than expected efficacy. What are the common causes?
Several factors can contribute to the reduced efficacy of this compound in your assays. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.
Potential Issues:
-
Compound Integrity: Degradation of the compound due to improper storage or handling.
-
Solubility: Poor solubility in the assay buffer leading to a lower effective concentration.
-
Receptor Expression and Functionality: Low or absent expression of the target adenosine receptor subtype in your cell line, or compromised receptor function.
-
Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor desensitization and internalization, reducing the cellular response.[8][9]
-
Presence of Endogenous Adenosine: High levels of endogenous adenosine in the cell culture can lead to basal receptor activation and mask the effect of exogenously added agonist.
-
Enzymatic Degradation: Presence of adenosine deaminase in the assay system can degrade the agonist, reducing its effective concentration.[10][11]
-
Assay Conditions: Suboptimal assay parameters, such as incorrect incubation times, temperatures, or buffer composition.
Troubleshooting Guide
Problem 1: Low or No Response in a cAMP Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Receptor Coupling | Verify that your assay is designed to detect the expected change in cAMP. For A1/A3 receptors (Gi-coupled), you need to first stimulate adenylyl cyclase with an agent like forskolin and then measure the agonist's ability to inhibit this stimulation. For A2A/A2B receptors (Gs-coupled), you should measure the direct increase in cAMP upon agonist addition. |
| Low Receptor Expression | Confirm the expression of the target adenosine receptor subtype in your cell line using techniques like qPCR, Western blot, or radioligand binding. |
| Receptor Desensitization | Reduce the incubation time with this compound. Perform a time-course experiment to determine the optimal incubation period for maximal response before desensitization occurs.[8] |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to allow for cAMP accumulation.[12] |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling. |
| Inactive Compound | Verify the activity of your this compound stock with a positive control cell line known to respond. Prepare fresh dilutions for each experiment. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variable Endogenous Adenosine | If using serum in your cell culture, be aware that it can contain adenosine and adenosine deaminase. Consider serum-starving the cells for a period before the assay.[13] |
| Compound Solubility | Ensure this compound is fully dissolved in your stock solution (typically DMSO) and that the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accuracy.[14] |
| Cell Plating Density | Optimize and maintain a consistent cell density for each experiment, as this can affect the magnitude of the response. |
Problem 3: High Background Signal
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some cell lines with high receptor expression may exhibit agonist-independent signaling. If possible, use an inverse agonist to reduce this basal activity or select a clone with lower receptor expression.[14][13] |
| Endogenous Agonists in Serum | Perform serum starvation for an appropriate period before the assay to reduce the presence of endogenous agonists.[13] |
Data Presentation
The following table summarizes the binding affinity (Ki) and functional potency (EC50) for the non-selective adenosine analog NECA (5′-N-Ethylcarboxamidoadenosine), which is structurally and functionally similar to this compound, at human adenosine receptor subtypes. These values can serve as a benchmark for expected potency.
| Receptor Subtype | G-Protein Coupling | Ligand | Parameter | Value (nM) | Assay Type |
| A1 | Gi/o | NECA | Ki | ~10-20 | Radioligand Binding |
| NECA | EC50 | ~10 | cAMP Inhibition | ||
| A2A | Gs | NECA | Ki | ~15-30 | Radioligand Binding |
| NECA | EC50 | ~20 | cAMP Accumulation | ||
| A2B | Gs | NECA | Ki | >1000 | Radioligand Binding |
| NECA | EC50 | ~200-5000 | cAMP Accumulation | ||
| A3 | Gi/o | NECA | Ki | ~25-50 | Radioligand Binding |
| NECA | EC50 | ~30 | cAMP Inhibition[15] |
Note: Values are approximate and can vary depending on the specific cell line, radioligand, and assay conditions used.
Experimental Protocols
Key Experiment 1: cAMP Accumulation Assay (for A2A/A2B Receptors)
Objective: To measure the ability of this compound to stimulate cAMP production in cells expressing Gs-coupled adenosine receptors.
Methodology:
-
Cell Preparation: Seed cells expressing the A2A or A2B receptor into a 96-well plate and culture until they reach 80-90% confluency.
-
Pre-incubation: Wash the cells with a serum-free assay buffer. Pre-incubate the cells with the assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.[12]
-
Agonist Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value.
Key Experiment 2: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the adenosine receptor of interest. Determine the protein concentration of the membrane preparation.[16]
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A2A receptors), and varying concentrations of unlabeled this compound.[17]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[17][18]
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[16]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
Caption: Canonical signaling pathways for adenosine receptors.
Experimental Workflow
Caption: General workflow for a cell-based functional assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of adenosine by extracellular adenosine deaminase in the rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Adenosine-2-carboxamide Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of adenosine-2-carboxamide degradation products by High-Performance Liquid Chromatography (HPLC).
Troubleshooting HPLC Analysis of this compound
This guide addresses common issues encountered during the HPLC analysis of this compound and its potential degradation products.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol interactions with the basic functional groups of this compound. 3. Inappropriate Mobile Phase pH: The pH is close to the pKa of the analyte, causing it to be partially ionized. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the sample and re-inject. 2. Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Flush the column with a strong solvent or replace it if necessary. |
| Inconsistent Retention Times | 1. Mobile Phase Preparation: Inconsistent composition or inadequate degassing. 2. Pump Issues: Fluctuations in flow rate due to leaks or air bubbles. 3. Column Temperature Variation: Lack of a column oven or unstable temperature control. 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Prepare fresh mobile phase, ensuring accurate measurements and thorough degassing. 2. Purge the pump to remove air bubbles and check for leaks in the system. 3. Use a column oven to maintain a consistent temperature. 4. Allow the column to equilibrate for at least 10-15 column volumes before starting the analysis. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation in Autosampler: The sample may be unstable in the sample vial. 3. Impure Injection Solvent: The solvent used to dissolve the sample contains impurities. | 1. Use high-purity solvents and flush the HPLC system thoroughly. 2. Use a cooled autosampler and prepare fresh samples. 3. Run a blank injection with only the injection solvent to confirm. |
| No Peaks or Very Small Peaks | 1. No Injection: Autosampler or manual injector malfunction. 2. Detector Issue: Lamp is off or has low energy. 3. Incorrect Wavelength: The detection wavelength is not appropriate for this compound. 4. Sample Degradation: The compound has completely degraded. | 1. Check the injection system for proper operation. 2. Ensure the detector lamp is on and has sufficient energy. 3. Set the detector to the λmax of this compound (around 260 nm). 4. Analyze a freshly prepared standard to confirm. |
| Extra, Unidentified Peaks | 1. Degradation Products: The sample has degraded due to improper storage or handling. 2. Sample Contamination: Impurities introduced during sample preparation. 3. Excipient Interference: If analyzing a formulated product. | 1. These are the peaks of interest. Proceed with identification and characterization. 2. Prepare a fresh sample, taking care to avoid contamination. 3. Analyze a placebo formulation to identify peaks from excipients. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound under forced degradation conditions?
A1: Based on the structure of this compound, the primary degradation pathways under forced degradation conditions (acidic, basic, oxidative, and thermal stress) are expected to involve:
-
Hydrolysis of the N-glycosidic bond: This would lead to the formation of adenine-2-carboxamide and ribose .
-
Hydrolysis of the 2-carboxamide group: This would result in the formation of adenosine-2-carboxylic acid .
-
Deamination: Although less common without specific enzymes, harsh conditions could potentially lead to the conversion of the adenine moiety to a hypoxanthine or inosine analog.
Q2: What are typical stress conditions for a forced degradation study of this compound?
A2: Forced degradation studies are designed to accelerate the degradation process to generate potential degradation products.[1][2] Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for several hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for several hours.
-
Thermal Degradation: Heating the solid drug substance at 105°C for several hours.
-
Photolytic Degradation: Exposing the drug substance to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).
The goal is to achieve a target degradation of 5-20%.[3]
Q3: How can I confirm the identity of the degradation products?
A3: The identity of degradation products is typically confirmed using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[4] LC-MS provides both the retention time from the HPLC separation and the mass-to-charge ratio (m/z) of the parent ion and its fragments, which helps in structure elucidation. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required on isolated degradation products.[5]
Q4: What type of HPLC column is best suited for separating this compound and its degradation products?
A4: A reversed-phase C18 column is the most common choice for separating polar compounds like adenosine and its analogs.[6][7] These columns provide good retention and resolution. The separation can be optimized by adjusting the mobile phase composition, pH, and temperature. For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be considered.[8]
Q5: What is a suitable mobile phase for the HPLC analysis?
A5: A typical mobile phase for separating adenosine analogs is a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[7][9] The buffer helps to control the pH and improve peak shape. A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products within a reasonable run time.
Quantitative Data Summary
The following table provides hypothetical retention time data for this compound and its potential degradation products based on typical reversed-phase HPLC conditions. Actual retention times will vary depending on the specific HPLC method.
| Compound | Hypothetical Retention Time (min) | Expected m/z [M+H]⁺ |
| Adenosine-2-carboxylic acid | 4.5 | 312.1 |
| Ribose | 2.1 | 151.1 |
| Adenine-2-carboxamide | 6.2 | 180.1 |
| This compound | 8.0 | 311.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute with mobile phase to the desired concentration.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.2 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 48 hours. Dissolve the sample in the mobile phase to the desired concentration.
-
Analysis: Analyze all stressed samples by the developed HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% B
-
18-20 min: 40% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for forced degradation of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
How to prevent Adenosine-2-carboxamide precipitation in cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Adenosine-2-carboxamide in cell media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a purine nucleoside analog. Like adenosine, it is expected to act as an agonist at adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors. The specific receptor subtype targeted and the resulting downstream signaling can vary depending on the cell type and experimental conditions. Activation of these receptors can modulate various physiological processes, including inflammation, neurotransmission, and cell proliferation.[1][2][3]
Q2: Why does this compound precipitate in my cell culture medium?
This compound, like many adenosine analogs, likely has low solubility in aqueous solutions such as cell culture media.[4][5] Precipitation can be triggered by several factors:
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High Concentration: The final working concentration in the media may exceed its solubility limit.
-
Improper Dissolution of Stock Solution: The compound may not have been fully dissolved in the initial stock solution.
-
pH of the Medium: The pH of the cell culture medium can affect the charge and solubility of the compound.
-
Temperature Changes: Moving the compound from a warmer stock solution to a cooler cell culture medium can decrease its solubility.
-
Interactions with Media Components: Components in the serum or media supplements could potentially interact with the compound and reduce its solubility.[6][7][8]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on the solubility of similar adenosine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[9][10] It is crucial to use anhydrous, cell culture grade DMSO to minimize toxicity to your cells.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue: Precipitate observed in the cell culture medium after adding this compound.
Table 1: Troubleshooting Precipitation of this compound
| Potential Cause | Troubleshooting Steps | Success Indicator |
| High Final Concentration | - Lower the final working concentration of this compound. - Perform a dose-response experiment to find the optimal concentration that is both effective and soluble.[9][11] | The medium remains clear after the addition of the compound. |
| Incomplete Dissolution of Stock | - Ensure the stock solution is completely dissolved. - Gently warm the stock solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.[9] | No visible crystals or precipitate in the stock solution when viewed against a light source. |
| Suboptimal Stock Solution Handling | - Prepare fresh stock solutions regularly. - Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] | Consistent experimental results without precipitation. |
| Rapid Temperature Change | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the stock solution dropwise while gently swirling the medium to facilitate mixing. | The compound remains in solution after addition to the pre-warmed medium. |
| pH or Media Component Incompatibility | - Prepare a small test sample of the final working solution in your complete cell culture medium and observe for precipitation over time. - If precipitation occurs, consider using a different basal medium or a serum-free formulation for your experiment, if possible.[7][8] | The test solution remains clear for the duration of the experiment. |
| High DMSO Concentration | - Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%). - If a high concentration of this compound is required, consider preparing a more concentrated stock solution in DMSO to minimize the volume added to the medium. | Cells in the vehicle control group show normal morphology and viability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (CAS: 70255-72-0)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need to calculate the mass based on its molecular weight.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm it at 37°C.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: Add the stock solution to the medium, not the other way around. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Use the freshly prepared working solutions immediately for treating your cells.
Mandatory Visualizations
Adenosine Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway for adenosine receptors, which this compound is expected to activate. Adenosine receptors (A1, A2A, A2B, A3) are G-protein coupled receptors. A2A and A2B receptors are typically coupled to Gs proteins, which activate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). A1 and A3 receptors are often coupled to Gi proteins, which inhibit adenylyl cyclase. Some adenosine receptors, like A2B and A3, can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[1][2][12]
Experimental Workflow for Preventing Precipitation
This workflow provides a logical sequence of steps to follow when preparing to use this compound in cell culture experiments to minimize the risk of precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A2B Receptor: From Cell Biology to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Adenosine stimulation of the proliferation of colorectal carcinoma cell lines. Roles of cell density and adenosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Adenosine-2-Carboxamide & Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing adenosine-2-carboxamide and its structural analogs, such as CGS-21680 and NECA, in cellular assays. The focus is to help identify and understand potential off-target effects that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of commonly used adenosine A2A receptor agonists?
A1: The primary on-target effect of this compound and its analogs like CGS-21680 is the activation of the adenosine A2A receptor (A2AR), a Gs protein-coupled receptor (GPCR), leading to an increase in intracellular cyclic AMP (cAMP) levels. However, off-target effects, primarily due to interactions with other adenosine receptor subtypes, are a key consideration.
-
CGS-21680 is a potent A2AR agonist, but it can act as a weak agonist at A1 receptors. Its selectivity for A2AR over A1R is approximately 140-fold. It has been shown to be ineffective at stimulating cAMP formation via A2B receptors in certain cell types.
-
NECA (5'-N-Ethylcarboxamidoadenosine) is a non-selective adenosine receptor agonist and will activate A1, A2A, A2B, and A3 receptors. Therefore, any observed cellular effects in systems expressing multiple adenosine receptor subtypes could be a combination of on- and off-target signaling.
-
This compound itself is a less common research tool, and its off-target profile is not as extensively documented as CGS-21680 or NECA. It is crucial to empirically determine its selectivity in your experimental system.
Q2: I am observing a response to my A2AR agonist in a cell line that does not express the A2A receptor. What could be the cause?
A2: This is a strong indication of an off-target effect. The most likely culprits are other adenosine receptor subtypes (A1, A2B, or A3) that may be endogenously expressed in your cell line. It is also possible, though less commonly documented for this class of compounds, that the agonist is interacting with an entirely different class of proteins at higher concentrations.
Q3: How can I differentiate between on-target A2AR activation and off-target effects in my cellular assay?
A3: Distinguishing between on- and off-target effects is critical for accurate data interpretation. Here are several strategies:
-
Pharmacological Blockade: Use a selective A2AR antagonist to see if it can block the effect of your agonist. If the effect is blocked, it is likely mediated by the A2AR. If not, an off-target mechanism is probable.
-
Use of Selective Agonists: Compare the effects of a highly selective A2AR agonist with a non-selective agonist like NECA.
-
Knockdown or Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the A2AR in your cells. If the agonist response is diminished or absent in these cells compared to wild-type, it confirms on-target activity.
-
Dose-Response Curves: On-target effects should occur at concentrations consistent with the known potency of the agonist for the A2AR. Off-target effects often require higher concentrations.
-
Orthogonal Assays: Measure a different downstream signaling event known to be coupled to A2AR activation (e.g., PKA activation, CREB phosphorylation) to confirm the signaling pathway.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of cAMP Production
Symptom: You are using an A2AR agonist, which should increase cAMP, but you observe a decrease or no change in cAMP levels.
| Potential Cause | Troubleshooting Steps |
| Dominant Gi Signaling from Off-Target A1 or A3 Receptors | 1. Check for A1 and A3 receptor expression in your cell line using qPCR or Western blot. 2. Pre-treat cells with a selective A1 antagonist (e.g., DPCPX) or A3 antagonist (e.g., MRS1220) before adding your A2AR agonist. 3. If cAMP levels are restored to expected elevated levels, it indicates concurrent Gi activation was masking the Gs signal. |
| Ligand-Biased Signaling | 1. Investigate other signaling pathways downstream of A2AR, such as β-arrestin recruitment or ERK phosphorylation. Your compound may preferentially activate a non-cAMP pathway.[1] |
| Cellular Desensitization | 1. Reduce the incubation time with the agonist. Prolonged exposure can lead to receptor desensitization and downregulation. 2. Perform a time-course experiment to identify the optimal incubation period for peak cAMP production. |
Issue 2: High Background Signal in Radioligand Binding Assays
Symptom: The non-specific binding (NSB) in your radioligand binding assay is excessively high, reducing your assay window.
| Potential Cause | Troubleshooting Steps |
| Radioligand Sticking to Assay Components | 1. Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. 2. Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI). |
| Inappropriate "Cold" Ligand for NSB Determination | 1. Ensure the unlabeled ("cold") ligand used to define NSB has high affinity for all potential binding sites of the radioligand in your membrane preparation. A non-selective ligand like NECA is often a good choice. |
| Insufficient Washing | 1. Increase the number and volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand. |
| Radioligand Degradation | 1. Use a fresh aliquot of the radioligand and avoid repeated freeze-thaw cycles. 2. Confirm the purity and integrity of your radioligand stock. |
Quantitative Data Summary
The following table summarizes the binding affinities of common adenosine receptor agonists for the different human adenosine receptor subtypes. This data is essential for designing experiments and interpreting results where multiple receptor subtypes may be present.
| Compound | A1R Ki (nM) | A2AR Ki (nM) | A2BR Ki (nM) | A3R Ki (nM) | Selectivity Profile |
| CGS-21680 | ~3800 | 27 | >10,000 | ~2000 | Selective A2A |
| NECA | 6.2 | 14 | 730 | 25 | Non-selective |
| Adenosine | 350 | 1200 | >10,000 | 430 | Endogenous, Non-selective |
Note: Ki values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Whole-Cell cAMP Assay for A2AR Activation
This protocol is for measuring agonist-induced cAMP production in whole cells using a competitive immunoassay format (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell Seeding: Seed cells expressing the A2A receptor into a 96- or 384-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your this compound analog (e.g., CGS-21680) in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (100-500 µM) to prevent cAMP degradation.
-
Agonist Stimulation: Remove the cell culture medium and add the prepared agonist dilutions to the cells. Incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin, which directly activates adenylyl cyclase).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration. Calculate the EC50 value using a non-linear regression model (e.g., four-parameter logistic fit).
Protocol 2: Radioligand Binding Assay for A2AR
This protocol is for determining the binding affinity of a test compound for the A2A receptor using a competitive binding format with a radiolabeled A2AR ligand (e.g., [3H]-CGS-21680).
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the A2A receptor. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).
-
A serial dilution of the test compound (this compound or analog).
-
The radioligand (e.g., [3H]-CGS-21680) at a concentration near its Kd.
-
The cell membrane preparation (typically 10-50 µg of protein per well).
-
For determining non-specific binding (NSB), use a high concentration of a non-selective adenosine agonist (e.g., 10 µM NECA) in place of the test compound.
-
For determining total binding, use assay buffer in place of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percent specific binding against the log of the test compound concentration. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
Visualizations
References
Technical Support Center: Adenosine-2-carboxamide (CGS-21680) Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the A2A adenosine receptor agonist, Adenosine-2-carboxamide (CGS-21680).
Troubleshooting Guide
This guide addresses common issues encountered during CGS-21680 experiments in a question-and-answer format.
Question 1: Why am I observing high variability and inconsistent results in my cell-based assays (e.g., cAMP accumulation)?
Answer: High variability is a common challenge in cell-based assays and can stem from multiple sources.[1][2] Key factors to investigate include:
-
Cell Health and Passage Number: Use cells that are healthy, viable, and within a low passage number. High-passage cells can exhibit phenotypic drift, leading to altered receptor expression or G-protein coupling. Always ensure cells are not over-confluent before starting an experiment.[3]
-
Agonist Stimulation Time and Concentration: It is critical to perform a full dose-response curve to identify the optimal agonist concentration (EC50/EC80) for your specific cell system.[4] Additionally, a time-course experiment (e.g., 5, 15, 30, 60 minutes) is necessary to determine the peak time for signal accumulation, as A2A receptors can desensitize rapidly.[5][6]
-
Receptor Desensitization: Prolonged exposure to CGS-21680 can lead to A2A receptor desensitization, sometimes within 15-20 minutes.[5][6] This can significantly reduce the observed effect. Consider shorter incubation times or pre-incubation protocols to minimize this phenomenon.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP, which can dampen the signal. The inclusion of a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), is often essential to achieve a robust and measurable cAMP window.[4] The optimal concentration of the PDE inhibitor should be determined empirically.
-
Assay Conditions: Factors such as incubator temperature and CO2 levels, seeding density, and reagent consistency (media, serum lot numbers) must be tightly controlled.[3][7] Intra- and inter-assay variability can be tracked by including a reference agonist with a known EC50 on every plate.[4]
Question 2: I'm having difficulty dissolving CGS-21680, or my compound is precipitating out of solution.
Answer: Solubility issues can lead to inaccurate dosing and significant experimental variability.
-
Recommended Solvent: CGS-21680 hydrochloride is soluble in DMSO.[8] For stock solutions, a concentration of up to 100 mM (53.6 mg/mL) in fresh, anhydrous DMSO is achievable.[8] Using DMSO that has absorbed moisture can reduce solubility.[8]
-
Stock Solution Storage: Prepare high-concentration stock solutions in DMSO. Aliquot these stocks into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[8] The powder form should be desiccated and stored at -20°C.
-
Aqueous Solutions: CGS-21680 has limited solubility in aqueous buffers. When diluting the DMSO stock into your aqueous assay buffer or cell culture medium, ensure the final concentration of DMSO is low (typically <0.5%) to prevent both compound precipitation and solvent-induced cellular toxicity. It is recommended to add the stock solution to the aqueous buffer while vortexing to facilitate rapid mixing and minimize precipitation. For in vivo preparations, specific formulations involving PEG300 and Tween80 may be required.[8]
Question 3: My experimental results suggest a weaker-than-expected response or potential off-target effects.
Answer: While CGS-21680 is a potent and selective A2A agonist, several factors can influence its apparent activity.
-
Receptor Selectivity: CGS-21680 exhibits high selectivity for the A2A receptor over the A1 receptor (approximately 140-fold).[8] However, at very high concentrations, it may act as a weak agonist at A1 receptors, which could produce confounding effects, particularly in tissues with high A1 receptor expression like the hippocampus.[8][9]
-
Receptor Expression Levels: The magnitude of the response is directly dependent on the expression level of A2A receptors in your chosen cell line or tissue. Verify A2A receptor expression using techniques like qPCR, Western blot, or radioligand binding.
-
Receptor-Receptor Interactions: A2A receptors are known to form heterodimers with other receptors, such as the dopamine D2 receptor.[10] This interaction can allosterically modulate the function of both receptors. For instance, A2A receptor activation can decrease the binding affinity of D2 receptor agonists.[10] Be aware of these potential interactions if your experimental system expresses multiple receptor types.
-
Constitutive Activity: Some experimental systems may have high constitutive A2A receptor activity. In such cases, the effect of an agonist may be less pronounced.[11]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CGS-21680?
A1: CGS-21680 is a selective agonist for the A2A adenosine receptor (A2AR), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[12][13] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[12] Other signaling pathways, including those involving PLC, PKC, ERK1/2, and AKT, have also been reported.[14]
Q2: What are typical effective concentrations for CGS-21680?
A2: The optimal concentration is highly dependent on the experimental system (cell type, tissue, in vivo vs. in vitro) and the specific endpoint being measured. The tables below provide a summary of reported values.
| Parameter | Value | Context | Reference |
| Ki | 27 nM | A2A Receptor Binding | |
| IC50 | 22 nM | A2A Receptor Agonist | [8] |
| EC50 | 1.48 - 180 nM | A2A Receptor Agonist | |
| EC50 | 110 nM | cAMP stimulation (rat striatal slices) | [8] |
| Kd | 15.5 nM | A2A Receptor Binding | [8] |
| Application | Effective Concentration / Dose | Model System | Reference |
| In Vitro | 1.0 nM | Serotonin release (rat NTS slices) | [5] |
| In Vitro | 10 nM | Pro-fibrotic effects (fibroblasts) | [15] |
| In Vitro | 30 nM | A1R desensitization (rat nerve terminals) | [6] |
| In Vitro | 1 µM | IPSP amplitude (rat spinal neurons) | [16] |
| In Vivo | 0.01 - 0.1 mg/kg (i.p.) | Neuroprotection (rat cerebral ischemia) | [17] |
| In Vivo | 0.025 - 0.1 mg/kg (i.p.) | Sedation / feeding behavior (rat) | [18][19] |
| In Vivo | 10 mg/kg (p.o.) | Antihypertensive (rat) | [8] |
Q3: How should I store and handle CGS-21680?
A3: Proper storage is crucial for maintaining the compound's integrity.
-
Powder: Store the solid form of CGS-21680 hydrochloride at -20°C, and keep it desiccated. It can be stable for up to 3 years under these conditions.[8]
-
Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO.[8] Aliquot into single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles. Store these aliquots at -80°C for up to one year for maximum stability.[8]
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is a general guideline for measuring CGS-21680-induced cAMP production in cultured cells.
-
Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing the human A2A receptor) into a 96-well plate at an optimized density and allow them to adhere overnight.[3][20]
-
Assay Preparation: The next day, gently wash the cells with serum-free media or a suitable assay buffer.
-
PDE Inhibition: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in assay buffer for 15-30 minutes at 37°C to prevent cAMP degradation.[4]
-
Agonist Stimulation: Add varying concentrations of CGS-21680 (prepared as a dilution series) to the wells. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 15 minutes) at 37°C.[20]
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, ELISA, or LANCE) according to the manufacturer's instructions.[4]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the CGS-21680 concentration. Calculate the EC50 value using non-linear regression.
Protocol 2: Radioligand Receptor Binding Assay (Competition)
This protocol describes how to determine the binding affinity (Ki) of CGS-21680 using a competition assay.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the A2A receptor. This involves cell harvesting, homogenization in a lysis buffer with protease inhibitors, and a series of centrifugation steps to isolate the membrane fraction. Determine the final protein concentration of the membrane preparation.[4]
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 20-50 µg protein), a fixed concentration of a suitable A2A-selective radioligand (e.g., [³H]-ZM241385), and varying concentrations of unlabeled CGS-21680.
-
Non-Specific Binding: To determine non-specific binding, include wells containing the membranes, radioligand, and a high concentration of a non-radiolabeled A2A antagonist.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.[20]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to get specific binding. Plot the percentage of specific binding against the log concentration of CGS-21680. Use non-linear regression to calculate the IC50, which can be converted to the Ki value using the Cheng-Prusoff equation.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. Augmented release of serotonin by adenosine A2a receptor activation and desensitization by CGS 21680 in the rat nucleus tractus solitarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CRISPR/Cas9 mediated deletion of the adenosine A2A receptor enhances CAR T cell efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Systemic administration of the adenosine A(2A) agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Systemic administration of the adenosine A2A agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Best practices for storing and handling Adenosine-2-carboxamide
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a modified purine nucleoside derivative of adenosine.[1] It is often used in research to study the function of adenosine receptors due to its potential as a receptor agonist.
Q2: What are the primary safety precautions for handling this compound?
A2: As with any chemical reagent, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[3] Avoid inhalation of the powder by using appropriate respiratory protection if necessary.[3]
Q3: How should I prepare stock solutions of this compound?
Q4: What are the known cellular targets of this compound?
A4: this compound, as an adenosine analog, is expected to interact with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[4][5] These receptors are G-protein coupled receptors (GPCRs) that modulate various physiological processes.[4][5]
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C | To ensure long-term stability and prevent degradation. |
| Storage (Stock Solution) | -20°C or -80°C | For long-term storage, -80°C is preferable to maintain the integrity of the solution. For short-term use, aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect from light | Store in amber vials or a dark location to prevent potential photodegradation. |
| Handling | Use appropriate PPE (gloves, lab coat, safety glasses) | To prevent accidental exposure through skin contact, inhalation, or ingestion. |
Note: This information is based on general guidelines for adenosine compounds. Always refer to the manufacturer-specific Safety Data Sheet (SDS) for the most accurate information.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Strategy |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting. |
| Incorrect Concentration | Verify calculations for stock and working solution concentrations. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Solubility Issues | Visually inspect the solution for any precipitation. If solubility is an issue, consider using a different solvent or sonication to aid dissolution. Ensure the final concentration in your assay medium does not exceed the solubility limit. |
Issue 2: Low or No Cellular Response
| Potential Cause | Troubleshooting Strategy |
| Low Receptor Expression | Confirm the expression of adenosine receptors in your cell line or tissue model using techniques like RT-PCR or Western blotting. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can sometimes lead to altered cellular responses. |
| Assay Conditions | Optimize incubation time and other assay parameters. Ensure that other components of your assay buffer are not interfering with the compound's activity. |
Experimental Protocols
General Protocol for an Adenosine Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest
-
Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A2A receptors)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a microplate, add the binding buffer, a fixed concentration of the radioligand, and the various concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value.
Signaling Pathways and Workflows
Adenosine receptors are coupled to G-proteins and modulate the activity of adenylyl cyclase and other downstream signaling molecules.
Caption: Adenosine receptor signaling pathways.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. carlroth.com [carlroth.com]
- 3. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine - Wikipedia [en.wikipedia.org]
- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adenosine-2-carboxamide (CGS-21680) Treatment
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the incubation time for Adenosine-2-carboxamide (also known as CGS-21680) treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the incubation time for CGS-21680 treatment?
A1: The main objective is to identify the time point where the desired cellular response, such as cyclic AMP (cAMP) production or protein phosphorylation, is maximal and stable. This ensures a robust and reproducible assay window to accurately determine the potency (EC50) and efficacy of CGS-21680. An insufficient incubation time can lead to an underestimation of the effect, while an excessively long incubation may result in signal decay due to receptor desensitization, internalization, or degradation of the signaling molecule by enzymes like phosphodiesterases (PDEs).[1]
Q2: What key factors influence the optimal incubation time?
A2: Several factors can affect the ideal incubation time:
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Cell Type and Receptor Expression Level: Different cell lines have varying kinetics for signal transduction.[1]
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Downstream Signaling Pathway: The kinetics of different signaling pathways vary. For instance, cAMP production is often rapid, while changes in gene expression take longer.
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Agonist Concentration: Higher concentrations of CGS-21680 might induce a faster, but more transient, response.[1]
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Assay Temperature: Temperature influences the rate of enzymatic reactions involved in the signaling cascade.[1]
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Presence of Phosphodiesterase (PDE) Inhibitors: Using PDE inhibitors like IBMX can prolong the cAMP signal by preventing its breakdown.[1][2]
Q3: What are typical incubation times for measuring cAMP levels after CGS-21680 treatment?
A3: For cAMP assays, incubation times typically range from 15 to 60 minutes.[2][3] Some protocols suggest that a stable signal can be achieved within this timeframe, especially when using PDE inhibitors.[1][4] A time-course experiment is always recommended to determine the peak response in your specific cell system.
Q4: What is a typical time course for observing ERK phosphorylation following CGS-21680 stimulation?
A4: The activation of the MAPK/ERK pathway can be transient. Studies in HEK293 cells have shown that ERK phosphorylation can be detected as early as 5-10 minutes, often peaking around 10-15 minutes, and then declining.[5][6][7] The exact timing can vary based on the cell type and experimental conditions.
Q5: Should I use a phosphodiesterase (PDE) inhibitor in my cAMP assay?
A5: The use of a PDE inhibitor (e.g., IBMX) is highly recommended for most cAMP assays involving Gs-coupled receptors like the Adenosine A2A receptor.[1][2] PDEs are enzymes that degrade cAMP, and their inhibition leads to an accumulation of intracellular cAMP, which amplifies the signal and widens the assay window.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very low signal in a cAMP assay. | 1. Suboptimal incubation time (too short or too long).2. Low A2A receptor expression in the cell line.3. Inactive CGS-21680 compound.4. Absence of a PDE inhibitor. | 1. Perform a time-course experiment (e.g., 5, 15, 30, 60, 90 minutes) to find the optimal time point.[1]2. Verify A2A receptor expression using RT-qPCR or Western blot.3. Check the purity and activity of your CGS-21680 stock.4. Include a PDE inhibitor like IBMX (e.g., 100-500 µM) in your assay buffer.[2][4] |
| High variability between replicate wells. | 1. Inconsistent cell seeding density.2. Edge effects on the microplate.3. Inconsistent timing of reagent addition or assay termination. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.2. Avoid using the outermost wells of the plate, or fill them with buffer/media.3. Use automated liquid handling if possible, or be meticulous with manual pipetting. |
| Signal decreases at later time points. | 1. Receptor Desensitization/Internalization: Prolonged agonist exposure can lead to receptor phosphorylation and uncoupling from G-proteins, followed by internalization.[3]2. cAMP Degradation: Endogenous phosphodiesterase activity breaking down cAMP. | 1. This is an expected phenomenon. Select an earlier time point where the signal is at its peak and stable for your primary experiments.2. Ensure a PDE inhibitor is used to prevent rapid signal loss.[1] |
| No significant change in ERK phosphorylation. | 1. Incorrect Time Point: The peak of ERK phosphorylation is often transient and can be missed.[5][7]2. Cell Line Specificity: The A2A receptor may not couple efficiently to the ERK pathway in your chosen cell line.3. Serum Starvation: Insufficient serum starvation can lead to high basal ERK activity, masking the effect of CGS-21680. | 1. Perform a detailed time-course experiment with short intervals (e.g., 2, 5, 10, 15, 30 minutes).[5]2. Confirm in the literature that CGS-21680 activates ERK in your cell model.[8]3. Ensure cells are properly serum-starved (e.g., for 4-24 hours) before stimulation to reduce baseline phosphorylation. |
Summary of Recommended Incubation Times
| Assay Type | Common Cell Types | CGS-21680 Concentration | Recommended Incubation Time | Key Observation |
| cAMP Accumulation | HEK293, CHO | 100 nM - 1 µM | 15 - 60 minutes | Signal can plateau and remain stable, especially with a PDE inhibitor.[3][4] |
| ERK1/2 Phosphorylation | HEK293, Neuroblastoma Cells | 1 µM | 5 - 30 minutes | Response is often transient, peaking around 10-15 minutes and then declining.[5] |
| CREB Phosphorylation | Primary Neurons, NAc | 1.0 nmol (i.c.v.) | ~30 minutes (in vivo) | Can be a downstream event following cAMP/PKA activation.[8] |
| Cell Proliferation/Migration | Human Corneal Epithelial Cells | Varies | 24 - 72 hours | Longer incubation times are required to observe effects on cell number or wound healing.[9] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for cAMP Assays
-
Cell Preparation: Culture cells expressing the Adenosine A2A receptor to 80-90% confluency. Harvest and resuspend the cells in stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor such as 500 µM IBMX.
-
Assay Setup:
-
Dispense the cell suspension into a suitable microplate (e.g., 384-well white plate).
-
Prepare a solution of CGS-21680 at a concentration known to elicit a submaximal to maximal response (e.g., EC80 or 1 µM).
-
Prepare a "vehicle control" with only the buffer and PDE inhibitor.
-
-
Incubation: Add the CGS-21680 solution and vehicle control to their respective wells. Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 45, 60, and 90 minutes).
-
Detection: At the end of each incubation period, lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA), following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP signal against the incubation time for both the CGS-21680-treated and vehicle-treated wells. The optimal incubation time is the point where the net signal (CGS-21680 minus vehicle) reaches a stable plateau.[1]
Protocol 2: Time-Course Analysis of ERK1/2 Phosphorylation
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Cell Preparation: Plate cells in multi-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours to reduce basal levels of ERK phosphorylation.
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Stimulation: Treat the cells with CGS-21680 (e.g., 1 µM) for a series of short time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes). Include an untreated control for the 0-minute time point.
-
Lysis: Immediately after each time point, wash the cells once with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
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Determine the protein concentration of each lysate.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
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Strip and re-probe the membrane with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each time point. Plot the normalized p-ERK signal against time to visualize the phosphorylation kinetics.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of receptor tyrosine kinase activation define ERK signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An agonist of the adenosine A2A receptor, CGS21680, promotes corneal epithelial wound healing via the YAP signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adenosine-2-carboxamide Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of Adenosine-2-carboxamide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a significant issue in my this compound experiments?
A1: Non-specific binding refers to the interaction of a ligand, such as this compound, with components in your assay system other than its intended target receptor.[1] This can include binding to other proteins, lipids, and even the plastic surfaces of your assay plates and tubes.[1] High non-specific binding is problematic because it generates a high background signal, which can obscure the true specific binding to the target receptor. This reduces the sensitivity and accuracy of your assay, potentially leading to incorrect calculations of binding affinity (Ki) and receptor density (Bmax).[2]
Q2: What are the primary causes of high non-specific binding for a small molecule like this compound?
A2: High non-specific binding for small molecules can stem from several factors:
-
Hydrophobic Interactions: Hydrophobic compounds have a tendency to interact non-specifically with the hydrophobic surfaces of plastics and other proteins in the assay.[1]
-
Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or proteins.
-
Suboptimal Assay Buffer Conditions: The pH and ionic strength of your buffer can significantly influence non-specific interactions.
-
Low Receptor Density in Membrane Preparations: Poor quality membrane preparations with a low concentration of the target receptor can lead to a lower specific binding signal, making the non-specific binding appear relatively high.
Q3: What is considered an acceptable level of non-specific binding?
A3: Ideally, non-specific binding should be less than 10% of the total binding.[2] However, levels up to 50% may be acceptable in some assays, though this can compromise the accuracy and reliability of the results.[2] An ideal assay should have a specific binding signal that is at least 80% of the total binding at the Kd concentration of the radioligand.[2]
Q4: How is non-specific binding determined in a typical radioligand binding assay?
A4: Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high concentration of an unlabeled competitor that has a high affinity for the target receptor.[2] This competitor, often a structurally related but unlabeled compound, will saturate the specific binding sites on the receptor. Therefore, any remaining bound radioactivity is considered to be non-specific.[2] For assays involving adenosine receptors, a compound like NECA (5'-N-ethylcarboxamidoadenosine) is often used for this purpose.[3]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in receptor binding assays. This guide provides a systematic approach to identifying and mitigating the common causes of this issue when working with this compound.
Logical Workflow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting high non-specific binding.
Data Presentation: Impact of Additives on Non-Specific Binding
The following tables provide illustrative data on how different concentrations of common additives can affect non-specific binding. While this data may not be specific to this compound, it demonstrates the general trends observed in similar assays.
Table 1: Effect of Bovine Serum Albumin (BSA) Concentration on Non-Specific Binding
| BSA Concentration (%) | Average Non-Specific Binding (%) | Standard Deviation |
| 0 | 45.2 | 5.3 |
| 0.1 | 25.8 | 3.1 |
| 0.5 | 15.1 | 2.5 |
| 1.0 | 12.4 | 1.8 |
| 2.0 | 12.1 | 1.9 |
Note: This is example data. Optimal BSA concentration should be determined empirically for each assay. Higher concentrations of BSA may not always lead to a significant further reduction in non-specific binding.[4][5]
Table 2: Effect of Tween-20 Concentration on Non-Specific Binding
| Tween-20 Concentration (%) | Average Non-Specific Binding (%) | Standard Deviation |
| 0 | 42.7 | 4.8 |
| 0.01 | 30.5 | 3.5 |
| 0.05 | 22.3 | 2.9 |
| 0.1 | 23.1 | 3.2 |
| 0.5 | 28.9 | 4.1 |
Note: This is example data. The optimal concentration of a non-ionic surfactant like Tween-20 is typically low (around 0.05%).[1] Higher concentrations may disrupt specific binding or even increase non-specific interactions in some cases.[6]
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay for the adenosine A2A receptor, the primary target for this compound. This protocol is based on established methods for similar ligands.[7][8]
Protocol: Adenosine A2A Receptor Competitive Binding Assay
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cells or tissues expressing the adenosine A2A receptor.
-
Radioligand: [3H]-CGS 21680 (a selective A2A agonist).
-
Unlabeled Competitor (for non-specific binding): 5'-N-ethylcarboxamidoadenosine (NECA).[3]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL Adenosine Deaminase.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Blocking Agent (optional): Bovine Serum Albumin (BSA), e.g., 0.1% (w/v).
-
Surfactant (optional): Tween-20, e.g., 0.05% (v/v).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine (PEI). [7]
-
96-well plates (low-binding plates are recommended).
-
Cell harvester and liquid scintillation counter.
2. Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[2]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
3. Assay Procedure:
-
Assay Setup: Prepare a 96-well plate with triplicate wells for:
-
Total Binding: Contains radioligand and membrane preparation.
-
Non-Specific Binding (NSB): Contains radioligand, a saturating concentration of unlabeled competitor (e.g., 50 µM NECA), and membrane preparation.[7]
-
Competitive Binding: Contains radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Reagent Addition:
-
To each well, add 50 µL of assay buffer (for total binding) or 50 µL of the appropriate concentration of unlabeled competitor or test compound.
-
Add 50 µL of [3H]-CGS 21680 to each well. The final concentration should be at or below its Kd for the A2A receptor (e.g., 20-30 nM).[7][8]
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
-
Incubation: Incubate the plate for 90-120 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine IC50: Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathways
This compound, as an adenosine analog, is expected to primarily act through adenosine receptors. The A2A receptor is a key target for such compounds. The following diagram illustrates the canonical signaling pathway activated upon agonist binding to the adenosine A2A receptor.
Caption: Canonical signaling pathway of the Adenosine A2A receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibrating equipment for accurate Adenosine-2-carboxamide measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible measurements of Adenosine-2-carboxamide and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and its analogs?
A1: Many adenosine analogs exhibit poor aqueous solubility.[1] For creating initial stock solutions, it is recommended to use high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For final working solutions in aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid impacting cell-based assays or protein binding.
Q2: How stable are adenosine analog solutions in storage?
A2: Adenosine solutions in 0.9% Sodium Chloride Injection, USP have been shown to be physically and chemically stable for up to 14 days when stored at either room temperature (20°C-25°C) or under refrigeration (2°C-8°C).[2][3] In aqueous solutions at pH ranging from 6.1 to 6.7, adenosine concentrations remained stable at 4°C, 22°C, and 37°C over a 6-month period.[3][4] However, significant degradation was observed at higher temperatures (60°C and 72°C).[4] For long-term storage, it is advisable to store solutions at -20°C or -80°C.[5]
Q3: Why is a stable isotope-labeled internal standard recommended for LC-MS/MS quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₅-adenosine, is considered the gold standard for quantitative bioanalysis.[6] A SIL-IS is chemically and physically almost identical to the analyte, which allows it to effectively correct for variations during sample preparation, extraction, and ionization in the mass spectrometer, leading to higher accuracy and precision.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), as well as in receptor binding assays.
HPLC Calibration and Measurement Issues
| Problem | Potential Cause | Recommended Solution |
| Non-linear calibration curve | Improper standard dilution; Analyte degradation; Detector saturation. | Prepare fresh calibration standards using serial dilutions. Verify the stability of the analyte in the diluent.[4] Dilute samples to fall within the linear range of the detector.[7] |
| Poor peak shape (tailing or fronting) | Column degradation; Incompatible mobile phase pH; Column overload. | Use a guard column to protect the analytical column.[8] Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Reduce the injection volume or sample concentration.[7] |
| Inconsistent retention times | Fluctuation in mobile phase composition; Unstable column temperature; Leak in the HPLC system. | Ensure mobile phase is properly mixed and degassed. Use a column oven to maintain a consistent temperature.[5] Check for leaks in fittings and pump seals.[8] |
| Baseline noise or drift | Contaminated mobile phase or column; Detector lamp aging. | Filter all mobile phases through a 0.22 µm filter.[7] Flush the column with a strong solvent. Replace the detector lamp if nearing the end of its lifespan. |
Mass Spectrometry (MS) Detection Problems
| Problem | Potential Cause | Recommended Solution |
| Poor signal intensity | Low sample concentration; Inefficient ionization; Ion suppression from matrix components. | Concentrate the sample if possible. Optimize ionization source parameters (e.g., ESI voltage, gas flow). Improve sample cleanup or use a stable isotope-labeled internal standard to compensate for matrix effects.[6] |
| Inaccurate mass measurement | Incorrect mass calibration; Instrument drift. | Perform regular mass calibration using a certified standard.[9] Allow the instrument to warm up and stabilize before analysis. |
| High background noise / Contamination | Contaminated solvent or glassware; Carryover from previous injection. | Use LC-MS grade solvents and reagents.[10] Implement a needle wash step between injections and run blank injections to check for carryover.[10] |
| No signal detected | Clogged nebulizer; Incorrect instrument method settings; No stable spray. | Check and clean the nebulizer according to the manufacturer's instructions.[10] Verify MS method parameters, including mass range and polarity. Visually inspect the spray from the ion source.[10] |
Adenosine Receptor Binding Assay Issues
| Problem | Potential Cause | Recommended Solution |
| High signal in "no-treatment" or "media-only" controls | Reagent contamination; Cellular autofluorescence. | Test all reagents for contamination and prepare fresh solutions.[11] Use untransfected cells as a control to measure baseline autofluorescence.[11] |
| Low specific binding | Incorrect radioligand concentration; Degraded receptor preparation. | Determine the optimal radioligand concentration through saturation binding experiments. Use freshly prepared cell membranes for each assay. |
| High non-specific binding | Radioligand sticking to filter plates or vials; Insufficient washing. | Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. Optimize the number and duration of wash steps. |
| Poor reproducibility between assays | Inconsistent cell passage number or density; Variation in incubation times. | Use cells within a defined passage number range. Ensure precise timing for all incubation steps. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol outlines a general method for the quantification of an adenosine analog using HPLC with UV detection.
-
Instrumentation and Reagents:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the analyte.
-
Construct a calibration curve using standards of known concentrations to quantify the analyte in the sample.
-
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general workflow for the sensitive and specific quantification of an adenosine analog using LC-MS/MS with a stable isotope-labeled internal standard.
-
Instrumentation and Reagents:
-
UPLC-tandem-MS system.
-
Analytical column (e.g., XSELECT HSS T3, 75 x 3 mm, 2.5 µm).[5]
-
Mobile Phase A: 10 mmol/L ammonium formate and 0.1% formic acid in water.[5]
-
Mobile Phase B: 10 mmol/L ammonium formate and 0.1% formic acid in 99% methanol.[5]
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., ¹³C₅-Adenosine-2-carboxamide).
-
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in Mobile Phase A for injection.
-
-
LC-MS/MS Conditions:
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Quantitative Data Summary
Table 1: Representative HPLC Parameters for Adenosine Analogs
| Parameter | Setting | Reference |
| Column | Reversed-phase C18 (3 x 150 mm, 2.7 µm) | [7] |
| Mobile Phase | Isocratic: 50 mM potassium hydrogen phosphate (pH 6.80) | [7] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | [7] |
| Run Time | < 5 minutes | [7] |
| Linearity Range | 0.2 to 10 µM | [7] |
Table 2: Example Mass Spectrometry Settings for Adenosine Detection
| Parameter | Setting | Reference |
| Compound | Transition (m/z) | |
| Adenosine | 268.1 > 136.1 | [5] |
| ¹³C₅-Adenosine (Internal Standard) | 273.1 > 136.1 | [5] |
| MS Parameter | ||
| Ionization Mode | Positive Electrospray (ESI+) | [5] |
| Fragmentor Voltage | 118 V | [5] |
| Collision Energy | 24 V | [5] |
Visualizations
Caption: Adenosine A2A receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to A2A Adenosine Receptor Agonists: NECA vs. CGS 21680
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used adenosine A2A receptor agonists: 5'-N-Ethylcarboxamidoadenosine (NECA) and CGS 21680 (2-[p-(2-Carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine). The focus is on their binding affinities for the A2A receptor, supported by experimental data and detailed protocols.
Overview
The A2A adenosine receptor, a G protein-coupled receptor, is a key target in various therapeutic areas, including inflammation, neurodegenerative diseases, and cancer immunotherapy. Both NECA and CGS 21680 are potent agonists at this receptor, but they exhibit different selectivity profiles across the four adenosine receptor subtypes (A1, A2A, A2B, A3). While NECA is a high-affinity, non-selective agonist, CGS 21680 was developed to offer greater selectivity for the A2A receptor.
Binding Affinity at the Human A2A Receptor
The binding affinity of a ligand for its receptor is a critical parameter in drug design and pharmacological studies. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Compound | Chemical Name | A2A Receptor Binding Affinity (Ki) | A2A Receptor Binding Affinity (IC50) | Selectivity Profile |
| NECA | 5'-N-Ethylcarboxamidoadenosine | 20 nM | 28 nM | Non-selective high-affinity agonist for A1, A2A, and A3 receptors. |
| CGS 21680 | 2-[p-(2-Carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine | 27 nM[1] | 22 nM[1] | Exhibits approximately 140-fold selectivity for the A2A receptor over the A1 receptor.[1] |
Key Finding: Both NECA and CGS 21680 demonstrate high affinity for the human A2A adenosine receptor, with Ki values in the low nanomolar range. NECA shows slightly higher affinity, but CGS 21680 offers significantly improved selectivity over the A1 receptor subtype.
Experimental Protocols
The binding affinities presented above are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Radioligand Binding Assay for A2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of unlabeled ligands (NECA and CGS 21680) for the human A2A adenosine receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from HEK-293 or CHO cells stably transfected with the human A2A adenosine receptor.
-
Radioligand: [3H]CGS 21680 or another suitable A2A-selective radioligand.
-
Test Compounds: NECA and CGS 21680.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells expressing the A2A receptor and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in order:
-
50 µL of assay buffer.
-
50 µL of the test compound at various concentrations (e.g., 10-10 M to 10-5 M). For determining non-specific binding, use a high concentration of a non-labeled ligand (e.g., 10 µM NECA). For total binding, add buffer instead of a test compound.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the membrane preparation.
-
-
Incubate the plate for a specified time (e.g., 120 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
A2A Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist like NECA or CGS 21680 initiates a well-defined intracellular signaling cascade. This pathway is primarily mediated by the stimulatory G protein, Gs.
Caption: A2A adenosine receptor signaling pathway.
Experimental Workflow Diagram
The process of determining and comparing the binding affinities of NECA and CGS 21680 can be visualized as a systematic workflow.
Caption: Workflow for comparing agonist binding affinities.
Conclusion
Both NECA and CGS 21680 are invaluable tools for studying the A2A adenosine receptor. While they possess similar high affinities for the A2A receptor, the choice between them will largely depend on the specific requirements of the experiment. For studies requiring high potency without the need for subtype selectivity, NECA is a suitable choice. However, when investigating the specific roles of the A2A receptor in the presence of other adenosine receptor subtypes, the enhanced selectivity of CGS 21680 makes it the more appropriate agonist.
References
A Comparative Analysis of the Adenosine Receptor Agonists: CGS-21680 versus NECA
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing our understanding of biological systems and for the discovery of novel therapeutics. This guide provides a detailed comparison of two widely used adenosine receptor agonists, CGS-21680 and 5'-N-Ethylcarboxamidoadenosine (NECA), focusing on their efficacy, selectivity, and the experimental protocols used for their characterization.
CGS-21680 is renowned for its high selectivity for the A2A adenosine receptor subtype, making it an invaluable tool for investigating the specific roles of this receptor. In contrast, NECA is a potent, non-selective agonist, exhibiting high affinity for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). This difference in selectivity is a critical determinant in their respective applications in research and drug development.
Quantitative Comparison of Receptor Binding Affinity and Functional Potency
The binding affinity (Ki) and functional potency (EC50) of CGS-21680 and NECA have been determined across various studies. The following tables summarize these key quantitative parameters, providing a clear comparison of their performance at each adenosine receptor subtype.
Table 1: Comparison of Binding Affinity (Ki, nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| CGS-21680 | ~290[1] | 20 - 27[1][2] | ~67[1] | ~88,800[1] |
| NECA | ~14[3][4] | ~20[3][4] | EC50 ~2400[3][4] | ~6.2[3][4] |
Table 2: Comparison of Functional Potency (EC50, nM)
| Compound | A2A Receptor (cAMP accumulation) | A2B Receptor (cAMP accumulation) |
| CGS-21680 | 1.48 - 180[2] | 410 - 520[5] |
| NECA | ~16[6] | 2.5 - 4.5[5][6] |
Experimental Protocols
The data presented in this guide are derived from two primary experimental methodologies: radioligand binding assays and cAMP accumulation assays.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest. The test compound's ability to displace the radiolabeled ligand is measured, allowing for the calculation of its inhibitory constant (Ki).
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).[7] The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.[8] The final pellet is resuspended in the assay buffer.[8]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]CGS-21680 for A2A receptors), and varying concentrations of the unlabeled test compound (CGS-21680 or NECA).[4][7]
-
Incubation: The plates are incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 22-25°C) to allow the binding to reach equilibrium.[4]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[9] The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a non-labeled ligand) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate or inhibit the production of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling. For A2A and A2B receptors, which are Gs-coupled, agonist binding leads to an increase in cAMP levels.
Detailed Protocol:
-
Cell Culture: Whole cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells) are cultured in appropriate media.[10]
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.[11]
-
Assay Conditions: The cell culture medium is replaced with a stimulation buffer. A phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) is often included to prevent the degradation of cAMP.[10]
-
Compound Addition: Varying concentrations of the test agonist (CGS-21680 or NECA) are added to the wells.
-
Incubation: The plates are incubated for a defined period (e.g., 15-60 minutes) at 37°C to allow for cAMP production.[10]
-
Cell Lysis and cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or enzyme fragment complementation (EFC).[10][12]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax) are determined from this curve.
Signaling Pathways
Both CGS-21680 and NECA, upon binding to the A2A adenosine receptor, primarily activate the Gs alpha subunit of the associated G protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This canonical pathway is central to many of the physiological effects mediated by A2A receptor activation.[1][13] Beyond this primary pathway, A2A receptor activation can also engage other signaling molecules, including mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK, and Phospholipase C (PLC).[13]
Conclusion
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. A2A Adenosine Receptors from Rat Striatum and Rat Pheochromocytoma PC12 Cells: Characterization with Radioligand Binding and by Activation of Adenylate Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. A homogeneous enzyme fragment complementation cyclic AMP screen for GPCR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Specificity of CGS 21680 for A2A Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of CGS 21680, a widely used adenosine A2A receptor agonist. We will objectively compare its performance with other common alternatives, supported by experimental data from binding and functional assays. Detailed methodologies for these key experiments are also provided to ensure reproducibility and aid in experimental design.
Introduction to A2A Receptor Agonists
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are categorized into four subtypes: A1, A2A, A2B, and A3. The A2A adenosine receptor is a key therapeutic target for a variety of conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders. Agonists of the A2A receptor are valuable research tools and potential therapeutic agents. CGS 21680 (2-p-(2-carboxyethyl)phenethylamino-5′-N-ethylcarboxamidoadenosine) was one of the first synthetic agonists developed with high selectivity for the A2A receptor. This guide will evaluate the specificity of CGS 21680 in comparison to other commonly used A2A receptor agonists: Regadenoson, NECA (5'-N-Ethylcarboxamidoadenosine), and ATL-146e.
Comparative Analysis of Receptor Specificity
The specificity of a ligand for its target receptor is a critical parameter in pharmacological research. It is typically determined by comparing its binding affinity (Ki) and functional potency (EC50) across different receptor subtypes. A lower Ki value indicates a higher binding affinity, and a lower EC50 value indicates greater potency in eliciting a functional response.
Binding Affinity (Ki) Comparison
The following table summarizes the binding affinities (Ki, in nM) of CGS 21680 and its alternatives for the four human adenosine receptor subtypes. A higher selectivity for the A2A receptor is indicated by a lower Ki value for A2A and higher Ki values for the other subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1/A2A Selectivity Ratio |
| CGS 21680 | ~2900 | ~27 | >10,000 | >10,000 | ~107 |
| Regadenoson | >16,500 | ~1300 | >10,000 | >10,000 | >12.7 |
| NECA | 14 | 20 | ~2400 (EC50) | 6.2 | 0.7 |
| ATL-146e | 1300 | 0.8 | 10,000 | 4800 | 1625 |
Note: Ki values can vary between studies based on specific assay conditions, such as the cell line and radioligand used.
Analysis: The data clearly demonstrates that CGS 21680 possesses high selectivity for the A2A receptor over other adenosine receptor subtypes. While ATL-146e shows a higher selectivity ratio, CGS 21680 remains a potent and highly selective A2A agonist. Regadenoson also displays selectivity for the A2A receptor, albeit with a lower affinity compared to CGS 21680 and ATL-146e. In contrast, NECA is a non-selective agonist, exhibiting high affinity for A1, A2A, and A3 receptors.
Functional Potency (EC50) Comparison
The following table presents the functional potency (EC50, in nM) of the selected agonists in stimulating a response, typically cyclic AMP (cAMP) production, mediated by the A2A receptor.
| Compound | A2A EC50 (nM) |
| CGS 21680 | 1.48 - 180 |
| Regadenoson | ~6.4 |
| NECA | ~2.4 (for A2B) |
| ATL-146e | ~1.3 |
Note: EC50 values are highly dependent on the specific functional assay and cell system used.
Analysis: The functional potency data aligns with the binding affinity data, confirming the potent agonistic activity of CGS 21680 at the A2A receptor.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to validate specificity, the following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Displacement Binding Assay
This assay measures the affinity of a test compound (unlabeled competitor) for a receptor by its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand: e.g., [3H]-CGS 21680 for A2A receptors.
-
Unlabeled competitor: CGS 21680 or alternative compounds.
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled competitor compounds.
-
Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the A2A receptor signaling pathway.
Materials:
-
Whole cells expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Test compounds: CGS 21680 or alternative agonists.
-
Stimulation buffer: e.g., HBSS or DMEM.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Multi-well plates.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate for a short period.
-
Agonist Stimulation: Add varying concentrations of the test agonist to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using the detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.
Conclusion
The experimental data presented in this guide validates CGS 21680 as a potent and highly selective agonist for the A2A adenosine receptor. While other selective agonists like ATL-146e exist, CGS 21680 remains a valuable and widely used tool in adenosine receptor research. The choice of agonist will ultimately depend on the specific requirements of the experimental design, including the desired potency, selectivity profile, and pharmacokinetic properties. The provided protocols offer a foundation for researchers to independently verify the specificity of these and other compounds, ensuring the reliability and accuracy of their findings.
Unveiling the Receptor Selectivity of Adenosine-2-carboxamide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of adenosine analogs is paramount for designing targeted therapeutics. This guide provides a comprehensive comparison of the binding affinity of Adenosine-2-carboxamide, also known as 2-Chloroadenosine, across the four adenosine receptor subtypes: A1, A2A, A2B, and A3. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Comparative Binding Affinity of this compound
This compound exhibits differential binding affinities for the adenosine receptor subtypes. The compound shows the highest affinity for the A2A receptor, followed by the A1 and A3 receptors, while its affinity for the A2B receptor is significantly lower. This selectivity profile is crucial for its potential therapeutic applications.
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The table below summarizes the Ki values of this compound for each human adenosine receptor subtype. For comparative purposes, the binding affinities of other well-known adenosine receptor agonists, NECA (a non-selective agonist) and CGS-21680 (an A2A selective agonist), are also included.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Affinity | A3 Receptor Ki (nM) |
| This compound (2-Chloroadenosine) | 300[1][2][3] | 80[1][2][3] | Low / Inactive[4] | 1900[1][2][3] |
Signaling Pathways of Adenosine Receptors
The diverse physiological effects of adenosine are mediated through four G protein-coupled receptor (GPCR) subtypes, each linked to distinct intracellular signaling cascades. Understanding these pathways is essential for predicting the functional consequences of receptor activation by this compound.
Activation of A1 and A3 receptors, which couple to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs) to activate adenylyl cyclase and increase cAMP production.[5][6] Additionally, A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium (Ca2+) concentrations.[7]
Experimental Protocols
To ensure the reproducibility and accuracy of binding affinity and functional data, standardized experimental protocols are essential. The following sections detail the methodologies for radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for each adenosine receptor subtype.
Materials:
-
Membrane preparations from cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS-21680 for A2A, [125I]AB-MECA for A3).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[9][10]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[8][9]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki value is then calculated using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the functional consequence of receptor activation by quantifying the change in intracellular cAMP levels.
Objective: To determine the effect of this compound on adenylyl cyclase activity mediated by each adenosine receptor subtype.
Materials:
-
Cell lines stably expressing a single human adenosine receptor subtype.
-
This compound (test compound).
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Addition:
-
For A2A and A2B receptors (Gs-coupled): Add varying concentrations of this compound to the cells and incubate for a specific period.
-
For A1 and A3 receptors (Gi-coupled): Pre-incubate the cells with varying concentrations of this compound before stimulating them with a fixed concentration of forskolin.
-
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Measurement: Measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.[11][12][13]
-
Data Analysis:
-
For Gs-coupled receptors: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For Gi-coupled receptors: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration to determine the IC50 value.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. 2-chloroadenosine | adenosine receptor agonist | Hello Bio [hellobio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A functional screening of adenosine analogues at the adenosine A2B receptor: a search for potent agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Head-to-Head Comparison of Adenosine Analogs: Profiling Receptor Affinity and Functional Potency
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Adenosine Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected adenosine analogs at human adenosine receptor subtypes. These values are compiled from various sources and represent the inhibitory constant for radioligand binding and the half-maximal effective concentration in functional assays, respectively.
Table 1: Binding Affinity (Ki, nM) of Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) | A2B Receptor Data | Selectivity Profile |
| NECA | 14[1] | 20[1] | 6.2[1] | EC50 = 2.4 µM[1] | Non-selective agonist |
| CGS-21680 | ~3100 | 22 - 27[2] | >10,000 | Low affinity | A2A selective agonist |
| IB-MECA | 54[3] | 56[3] | 1.1[3] | Low affinity | A3 selective agonist |
| 2-Cl-IB-MECA | ~825 | ~462 | 0.33[4] | Low affinity | Highly A3 selective agonist |
Note: Ki values can vary between different studies and experimental conditions.
Table 2: Functional Potency (EC50, nM) of Adenosine Analogs
| Compound | Receptor Subtype | Functional Assay | EC50 (nM) |
| NECA | Human A2B | cAMP Accumulation | 2400[1] |
| CGS-21680 | Human A2A | cAMP Accumulation | 110 - 180[2][5] |
| 2-Cl-IB-MECA | Human A3 | A3AR Activation | 32.28[6] |
Note: EC50 values are highly dependent on the specific cell line and assay conditions used.
Discussion on Adenosine-2-carboxamide
While specific binding and functional data for this compound are not extensively reported, we can infer its potential pharmacological profile based on the structure-activity relationships (SAR) of 2-substituted adenosine analogs. Modifications at the 2-position of the adenine ring are known to significantly influence receptor affinity and selectivity. Generally, the introduction of small substituents at the C2 position can be well-tolerated and in some cases can enhance affinity and selectivity for certain receptor subtypes. For instance, various 2-alkoxy, 2-aryloxy, and 2-aralkyloxy adenosine derivatives have been shown to exhibit selectivity for A2A receptors. The presence of a carboxamide group at the 2-position introduces a polar functional group that could engage in hydrogen bonding with amino acid residues in the receptor binding pocket. The overall effect on affinity and selectivity would depend on the specific conformational constraints and electrostatic environment of the binding sites of the different adenosine receptor subtypes. Further experimental evaluation is necessary to definitively characterize the pharmacological profile of this compound.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades. The A2A and A2B receptors are typically coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, the A1 and A3 receptors are primarily coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.
Caption: Adenosine receptor signaling pathways for Gs and Gi coupled receptors.
Experimental Workflow for Comparison
A typical experimental workflow for comparing the pharmacological properties of adenosine analogs involves both radioligand binding assays to determine affinity and functional assays to measure potency.
Caption: A generalized experimental workflow for comparing adenosine analogs.
Experimental Protocols
Radioligand Binding Assay (Displacement Assay)
This protocol is a general guideline for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.
1. Materials:
-
Membrane Preparations: Membranes from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand: A subtype-selective radiolabeled ligand (e.g., [3H]CGS21680 for A2A receptors).
-
Test Compounds: Adenosine analogs of interest.
-
Non-specific Binding Control: A high concentration of a non-labeled standard agonist (e.g., NECA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a high concentration of the non-labeled standard agonist.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol outlines the measurement of intracellular cAMP levels to determine the functional potency (EC50) of adenosine analogs at Gs- and Gi-coupled receptors.
1. Materials:
-
Cell Lines: Intact cells stably expressing the human adenosine receptor subtype of interest.
-
Test Compounds: Adenosine analogs of interest.
-
Stimulation Buffer: e.g., HBSS or DMEM supplemented with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin (for Gi-coupled assays): An adenylyl cyclase activator.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, AlphaScreen).
-
Lysis Buffer (if required by the kit).
2. Procedure for Gs-Coupled Receptors (A2A, A2B):
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with stimulation buffer containing a PDE inhibitor and pre-incubate the cells.
-
Agonist Stimulation: Add varying concentrations of the test compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
3. Procedure for Gi-Coupled Receptors (A1, A3):
-
Cell Seeding and Pre-incubation: Follow steps 1 and 2 as for Gs-coupled receptors.
-
Co-stimulation: Add varying concentrations of the test compound along with a fixed concentration of forskolin to stimulate a baseline level of cAMP production. Incubate for a specified time at 37°C.
-
Cell Lysis and cAMP Detection: Follow steps 4 and 5 as for Gs-coupled receptors.
-
Data Analysis: The agonist will inhibit forskolin-stimulated cAMP production. Plot the percentage of inhibition of the forskolin response against the log concentration of the test compound to determine the EC50 value.
References
- 1. Synthesis and biological evaluation of 2-alkynyl-N6-methyl-5'-N-methylcarboxamidoadenosine derivatives as potent and highly selective agonists for the human adenosine A3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. A2B adenosine receptor agonists: synthesis and biological evaluation of 2-phenylhydroxypropynyl adenosine and NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Substituted N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating High-Performance Liquid Chromatography (HPLC) Methods for Adenosine-2-carboxamide Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds like Adenosine-2-carboxamide is critical. As a nucleoside analogue, its analysis relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for this purpose due to its sensitivity, selectivity, and reproducibility.[1][2]
This guide provides a comparative overview of validated reversed-phase (RP-HPLC) methods applicable to this compound and its analogues. While specific methods for this compound are not extensively published, methods validated for adenosine can be readily adapted and validated.
Comparative Analysis of HPLC Method Performance
The validation of an HPLC method ensures its reliability for its intended purpose. Key performance parameters include linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification). Below is a comparison of two distinct RP-HPLC methods suitable for analyzing adenosine and its analogues. Method A represents a rapid isocratic analysis, while Method B uses a different buffering system.
Table 1: Comparison of Validated HPLC Method Performance for Adenosine Analysis
| Parameter | Method A | Method B |
| Column | C18 | C18 (3 x 150 mm, 2.7 µm) |
| Mobile Phase | Water with 7% (v/v) Acetonitrile | 50 mM Potassium Hydrogen Phosphate (pH 6.80) |
| Elution Type | Isocratic | Isocratic |
| Flow Rate | 0.8 mL/min | Not Specified |
| Detection (UV) | 260 nm | 254 nm |
| Linearity Range | 0.25 - 100.0 µmol/L | 0.2 - 10 µM |
| Correlation Coefficient (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 92.8 - 99.2% | Not Specified |
| Precision (% RSD) | 0.1 - 1.3% | < 15% |
| Limit of Detection (LOD) | ~0.01 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | ~0.05 µg/mL[2] | 0.2 µM[3][4] |
| Reference | Marin et al.[2][5] | Molecules (2021)[3][4] |
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following protocols correspond to the methods compared above.
Protocol for Method A: Rapid Isocratic Analysis
This method, adapted from a validated protocol for adenosine, is designed for efficiency and simplicity.[2][5]
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector and a C18 analytical column.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade water and acetonitrile (ACN) in a 93:7 (v/v) ratio. Degas the solution prior to use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (or a suitable reference standard like adenosine) in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 0.05 µg/mL to 160 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Water:Acetonitrile (93:7, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 260 nm
-
Column Temperature: 30 °C
-
-
Validation Procedure:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Determine the recovery by analyzing samples spiked with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The average recovery was found to be between 92.8–99.2%.[2]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by injecting a standard solution multiple times. The relative standard deviation (RSD) was between 0.1–1.3%.[2]
-
Sensitivity: Determine the LOD and LOQ by analyzing progressively more dilute solutions until the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Protocol for Method B: Phosphate Buffered Isocratic Analysis
This method is adapted from a validated procedure for adenosine phosphates and is suitable for separating highly polar nucleoside analogues.[3][4]
-
Chromatographic System: An HPLC system with a UV detector and a C18 column (e.g., 3 x 150 mm, 2.7 µm particle size).
-
Mobile Phase Preparation: Prepare a 50 mM potassium hydrogen phosphate buffer. Adjust the pH to 6.80 using phosphoric acid or potassium hydroxide. Filter and degas the buffer.
-
Standard Solution Preparation:
-
Prepare a stock solution of the analyte in the mobile phase.
-
Perform serial dilutions to obtain calibration standards within the desired range (e.g., 0.2 to 10 µM).
-
-
Chromatographic Conditions:
-
Column: C18 (3 x 150 mm, 2.7 µm)
-
Mobile Phase: 50 mM potassium hydrogen phosphate (pH 6.80)
-
Elution: Isocratic
-
Detection Wavelength: 254 nm
-
-
Validation Procedure:
Workflow for HPLC Method Validation
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The logical workflow involves several key stages, from initial method development to assessing its robustness.
Caption: Logical workflow for the validation of an HPLC analytical method.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Adenosine-2-carboxamide effects across different studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported effects of 2-Chloroadenosine (CADO), a metabolically stable adenosine analogue. By collating data from multiple studies, this document aims to offer an objective overview of the reproducibility of its bioactivity, focusing on receptor binding, downstream signaling, and physiological outcomes.
Receptor Binding Affinity: A Consistent Profile
2-Chloroadenosine is a non-selective adenosine receptor agonist, a characteristic that is well-documented across various studies. The compound consistently demonstrates affinity for A1, A2A, and A3 adenosine receptor subtypes. While the absolute values for the inhibition constant (Ki) vary between studies, likely due to differences in experimental conditions such as radioligand choice and tissue/cell preparation, the relative affinity profile remains largely consistent.
The following table summarizes the reported Ki values for 2-Chloroadenosine at different human and rat adenosine receptors.
| Receptor Subtype | Species | Ki (nM) | Reference |
| A1 | - | 300 | [1][2] |
| A2A | - | 80 | [1][2] |
| A3 | - | 1900 | [1][2] |
| A1 | Rat (Brain) | 23.5 (KD) | [3] |
| A2A | Rat (Striatum) | 63 | [4] |
| A3 | Rat | 1890 | [4] |
| A2B | Human | 21400 - 25500 | [4] |
Downstream Signaling: Modulation of Adenylyl Cyclase
A primary and consistently reported downstream effect of 2-Chloroadenosine is the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels. As a non-selective agonist, it can either inhibit or stimulate adenylyl cyclase depending on the predominant adenosine receptor subtype expressed in the given cell or tissue type. Activation of A1 and A3 receptors typically leads to inhibition of adenylyl cyclase, while A2A and A2B receptor activation results in its stimulation.
The following diagram illustrates the primary signaling pathway of 2-Chloroadenosine.
Physiological Effects: A Focus on Anticonvulsant Properties
One of the most consistently reported physiological effects of 2-Chloroadenosine is its anticonvulsant activity. Numerous in vivo studies have demonstrated its ability to protect against seizures induced by various chemical convulsants and electrical stimulation. This effect is largely attributed to the activation of A1 adenosine receptors.
The table below summarizes key findings from studies investigating the anticonvulsant effects of 2-Chloroadenosine.
| Animal Model | Seizure Induction Method | 2-Chloroadenosine Dose | Key Findings | Reference(s) |
| Mice | Maximal Electroshock | 0.125 mg/kg | Potentiated the protective activity of carbamazepine. | [5] |
| Mice | Pentylenetetrazol | 1 mg/kg | Raised the CD50 value for pentylenetetrazol. | [5] |
| Mice | Pentylenetetrazol | 0.5 mg/kg | Enhanced the protective action of clonazepam. | [5] |
| Immature Rats | Pentylenetetrazol | 1-15 mg/kg i.p. | Suppressed the tonic phase of generalized tonic-clonic seizures. | [6] |
| Amygdala Kindled Rats | Electrical Stimulation | 1-10 nmol (intra-amygdaloid) | Prevented the development of the kindling process. | [7] |
| Amygdala Kindled Rats | Electrical Stimulation | 5-100 nM (focal injection into perirhinal cortex) | Significantly reduced afterdischarge duration and stage 5 seizure duration. | [8] |
| Rats | Pilocarpine | 100 µM (intrahippocampal) | Prevented pilocarpine-induced seizures. | [9] |
Experimental Protocols: A Comparative Overview
The reproducibility of experimental findings is intrinsically linked to the methodologies employed. The following table provides a snapshot of the experimental protocols used in some of the cited studies to assess the effects of 2-Chloroadenosine.
| Study Focus | Experimental System | Key Methodologies |
| Receptor Binding | Rat brain synaptic membranes | Radioligand binding assay using [3H]-2-chloroadenosine. |
| Anticonvulsant Activity | Mice | Maximal electroshock and pentylenetetrazol-induced seizure models; assessment of ED50 values of antiepileptic drugs. |
| Anticonvulsant Activity | Immature and adult rats | Pentylenetetrazol-induced convulsion model; observation of seizure stages. |
| Kindling Development | Amygdala kindled rats | Electrical kindling of the amygdala; focal microinjections of 2-chloroadenosine; monitoring of afterdischarge and seizure duration. |
| Neurotransmitter Modulation | Rats with pilocarpine-induced seizures | In vivo microdialysis in the hippocampus; measurement of dopamine, glutamate, and GABA levels. |
| Long-Term Potentiation | Rat dentate gyrus in vivo | Push-pull cannula implantation; high-frequency stimulation of the perforant path; measurement of evoked potentials. |
| Adenylyl Cyclase Activity | Neuroblastoma cells | Measurement of adenylyl cyclase activation in the presence of 2-chloroadenosine and other agents. |
The following diagram outlines a general experimental workflow for investigating the effects of 2-Chloroadenosine.
Conclusion
The available literature demonstrates a generally consistent and reproducible profile for the effects of 2-Chloroadenosine. Its characterization as a non-selective adenosine receptor agonist with a notable affinity for A1, A2A, and A3 receptors is well-supported. The downstream modulation of adenylyl cyclase is a consistently observed mechanism of action. Furthermore, its anticonvulsant properties have been reliably demonstrated across a variety of animal models and seizure induction methods.
Variations in quantitative data, such as Ki and EC50 values, are present in the literature. These discrepancies are likely attributable to differences in experimental design, including the choice of species, tissue or cell line, radioligand, and specific assay conditions. Researchers should consider these methodological variations when comparing data across studies. Overall, the qualitative effects of 2-Chloroadenosine are largely reproducible, making it a valuable tool for studying adenosinergic signaling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. 2-chloroadenosine | adenosine receptor agonist | Hello Bio [hellobio.com]
- 3. Adenosine receptors in rat brain membranes: characterization of high affinity binding of [3H]-2-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-chloroadenosine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. 2-Chloroadenosine, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant action of 2-chloroadenosine against pentetrazol-induced seizures in immature rats is due to activation of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protective effect of 2-chloroadenosine against the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant action of 2-chloroadenosine injected focally into the perirhinal cortex in amygdaloid kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant effect and neurotransmitter modulation of focal and systemic 2-chloroadenosine against the development of pilocarpine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Data for Adenosine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo experimental data for Adenosine-2-carboxamide and its key analogues, 5'-N-Ethylcarboxamidoadenosine (NECA) and CGS-21680. The data presented herein is intended to serve as a valuable resource for researchers engaged in the study of adenosine receptor pharmacology and the development of novel therapeutics targeting these receptors.
In Vitro Data: Receptor Binding Affinity and Functional Potency
The in vitro activity of this compound and its derivatives is primarily characterized by their binding affinity to the four adenosine receptor subtypes (A1, A2A, A2B, and A3) and their functional potency in activating downstream signaling pathways, most notably the modulation of adenylyl cyclase activity.
Table 1: Comparative In Vitro Binding Affinities (Ki, nM) of this compound Analogues at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |
| NECA | 14 | 20 | 2400 (EC50) | 6.2 | [1] |
| CGS-21680 | 290 | 27 | 89000 (EC50) | 67 | [1] |
| 2HE-NECA | - | - | - | - | [2] |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Comparative In Vitro Functional Potency (Adenylyl Cyclase Activity) of this compound Analogues
| Compound | Receptor Target | Functional Assay | Potency (EC50/IC50, nM) | Reference |
| NECA | A2A | cAMP Accumulation | - | [2] |
| NECA | A2B | Adenylyl Cyclase Activation | 2400 | [1] |
| CGS-21680 | A2A | cAMP Accumulation | - | [2] |
| CGS-21680 | A2B | Adenylyl Cyclase Activation | 89000 | [1] |
In Vivo Data: Cardiovascular and Anti-inflammatory Effects
In vivo studies in animal models have revealed diverse physiological effects of this compound analogues, with prominent activities observed in the cardiovascular and immune systems.
Table 3: Comparative In Vivo Cardiovascular Effects of this compound Analogues in Rats
| Compound | Animal Model | Dose | Primary Cardiovascular Effects | Reference |
| Adenosine Analogues | Anesthetized Rats | 0.1-1 µg/kg (i.v.) | Dose-dependent decrease in arterial blood pressure and heart rate.[3] | [3] |
| NECA | Conscious Spontaneously Hypertensive Rats | 3 and 10 µg/kg | Biphasic heart rate response (initial bradycardia followed by tachycardia); no significant change in cardiac output.[4] | [4] |
| CGS-21680 | Conscious Spontaneously Hypertensive Rats | Equihypotensive doses | Dose-dependent tachycardia; significant increase in cardiac output; reduction in total peripheral, hindquarter, renal, and mesenteric vascular resistances.[4] | [4] |
Table 4: In Vivo Anti-inflammatory Effects of A2A Receptor Agonists
| Compound | Animal Model | Key Anti-inflammatory Effects | Reference |
| CGS-21680 | Rat Carrageenan-induced Paw Edema | Inhibits inflammation, associated with local reduction of cytokine levels and increased FGF-2 expression.[5] | [5] |
| A2A Agonists | General | Inhibit superoxide anion generation, cytokine production, and adhesion molecule expression in inflammatory cells.[6] | [6] |
| ATL-146e (A2A Agonist) | Murine Carotid Ligation Model | Reduces inflammation and neointimal formation after vascular injury.[7] | [7] |
Signaling Pathways
This compound and its analogues exert their effects by activating G protein-coupled adenosine receptors, leading to the modulation of intracellular signaling cascades. The primary pathway involves the stimulation or inhibition of adenylyl cyclase.
Caption: Signaling pathway of this compound analogues.
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound to adenosine receptors expressed in cell membranes.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the adenosine receptor subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a membrane fraction by centrifugation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 20-50 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]CGS-21680 for A2A receptors) near its Kd value.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
-
For non-specific binding determination, add a high concentration of a non-selective antagonist.
-
For total binding, add vehicle instead of a competing ligand.
-
-
Incubation:
-
Incubate the reaction mixtures at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the samples through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay.
Adenylyl Cyclase Activity Assay
This protocol outlines a method to measure the functional effect of this compound on adenylyl cyclase activity.
-
Cell Culture and Treatment:
-
Culture cells expressing the adenosine receptor of interest (e.g., CHO cells transfected with the human A2A receptor).
-
Treat the cells with various concentrations of the test compound (e.g., this compound).
-
-
Cell Lysis:
-
After incubation, lyse the cells to release the intracellular contents, including cAMP.
-
-
cAMP Quantification:
-
Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or FRET-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists) value.
-
This guide provides a foundational understanding of the in vitro and in vivo pharmacology of this compound and its analogues. For more detailed information, researchers are encouraged to consult the cited literature.
References
- 1. [PDF] Adenosine receptor agonists: synthesis and binding affinity of 2- (aryl)alkylthioadenosine derivatives | Semantic Scholar [semanticscholar.org]
- 2. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of adenosine and its analogs in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of adenosine A2 agonists in the conscious spontaneously hypertensive rat: a comparative study of three structurally distinct ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Adenosine A2A Receptor Agonist, 2-p-(2-Carboxyethyl)phenethylamino-5′-N-ethylcarboxamidoadenosine Hydrochloride Hydrate, Inhibits Inflammation and Increases Fibroblast Growth Factor-2 Tissue Expression in Carrageenan-Induced Rat Paw Edema | Semantic Scholar [semanticscholar.org]
- 6. Adenosine A2A agonists in development for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A(2A) receptor stimulation reduces inflammation and neointimal growth in a murine carotid ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Adenosine-2-carboxamide and Key Adenosine Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the robust validation of experimental hypotheses. This guide provides a comprehensive comparison of Adenosine-2-carboxamide with other widely used adenosine receptor agonists, namely 5'-N-Ethylcarboxamidoadenosine (NECA), N6-Cyclopentyladenosine (CPA), and Regadenoson. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, is intended to facilitate informed decisions in the design of future studies.
This guide summarizes key quantitative data on the binding affinity and functional potency of these compounds across the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Detailed methodologies for the key experiments cited are also provided to ensure reproducibility and aid in the critical evaluation of the presented data.
Data Presentation: A Comparative Overview of Receptor Affinity and Potency
The binding affinity (Ki) and functional efficacy (EC50) of this compound and its alternatives are summarized in the table below. These values are critical indicators of a compound's potency and selectivity for the different adenosine receptor subtypes. Lower Ki and EC50 values denote higher affinity and potency, respectively.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (µM) | A3 Ki (nM) |
| This compound | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available |
| NECA | 14 | 20 | 2.4 | 6.2 |
| CPA | Full agonist | Weak/Moderate affinity | Data not consistently available | Full agonist |
| CCPA (a CPA analog) | 0.83 | Weak/Moderate affinity | Data not consistently available | Antagonist (KB = 5.0 nM) |
| Regadenoson | 16460 | 1269 | >30-fold selectivity vs A2A | >30-fold selectivity vs A2A |
Note: Data for this compound itself is not as comprehensively reported in comparative studies as for its derivatives like NECA. NECA is a 5'-N-ethylcarboxamidoadenosine, a closely related and more extensively studied analog. CPA and its analog CCPA are highly selective for the A1 receptor. Regadenoson is a selective A2A agonist.
Experimental Protocols: Methodologies for Key Assays
The data presented in this guide are primarily derived from two key experimental assays: radioligand binding assays and cAMP accumulation assays. The following are generalized protocols for these experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest are prepared from cultured cells (e.g., CHO or HEK293 cells) or animal tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]CGS 21680 for A2A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.
-
Cell Culture: Whole cells (e.g., CHO or HEK293) stably expressing the adenosine receptor subtype of interest are cultured.
-
Incubation: Cells are incubated with the test compound at various concentrations. For A2A and A2B receptors, which couple to Gs proteins, agonists will stimulate cAMP production. For A1 and A3 receptors, which couple to Gi proteins, agonists will inhibit forskolin-stimulated cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available kits, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.
Independent Verification of Adenosine-2-carboxamide's (CGS-21680) Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adenosine-2-carboxamide (CGS-21680), a widely used research tool, with other key adenosine receptor agonists. We present supporting experimental data to independently verify its mechanism of action as a selective A2A adenosine receptor agonist.
Mechanism of Action: A2A Receptor Agonism
CGS-21680 is a synthetic analog of adenosine, recognized for its high selectivity as an agonist for the A2A adenosine receptor subtype.[1][2][3] The activation of the A2A receptor, a G-protein coupled receptor (GPCR), stimulates the Gs alpha subunit of the associated G protein complex.[4][5] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6][7] This signaling cascade is the primary mechanism through which CGS-21680 exerts its cellular effects.
The selectivity of CGS-21680 for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) is a critical aspect of its pharmacological profile, minimizing off-target effects in experimental settings.[3][8]
Comparative Analysis of Adenosine Receptor Agonists
To independently verify the selectivity of CGS-21680, its binding affinity (Ki) across the four adenosine receptor subtypes is compared with that of the non-selective agonist NECA and another A2A-selective agonist, Regadenoson. A lower Ki value indicates a higher binding affinity.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor EC50/Ki (nM) | A3 Receptor Ki (nM) | Selectivity Profile |
| CGS-21680 | 290[8] | 27[8] | 89,000 (EC50)[8] | 67[8] | A2A Selective |
| NECA | 14[1] | 20[1] | 2,400 (EC50)[1][8] | 6.2[1] | Non-selective |
| Regadenoson | >16,500[4][9] | 290 - 1,730[4][9] | >10,000[4] | Weak affinity[4] | A2A Selective |
Note: Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand and cell line used.
Experimental Verification Protocols
The mechanism of action of CGS-21680 is typically verified through two key types of in vitro assays: radioligand binding assays and functional cAMP accumulation assays.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[10][11]
Methodology:
-
Membrane Preparation: Cells (e.g., HEK293 or CHO) stably expressing a specific human adenosine receptor subtype (A1, A2A, A2B, or A3) are cultured and harvested. The cell membranes containing the receptors are then isolated.[12]
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]CGS-21680 for the A2A receptor) is incubated with the prepared cell membranes.[11]
-
Displacement: Increasing concentrations of the unlabeled test compound (e.g., CGS-21680, NECA, or Regadenoson) are added to compete with the radioligand for binding to the receptors.[10]
-
Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the filters is then quantified using scintillation counting.[13]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
cAMP Accumulation Assay
This functional assay measures the physiological response to receptor activation. For A2A receptors, agonist binding leads to an increase in intracellular cAMP.[5][7]
Methodology:
-
Cell Culture: Cells expressing the A2A adenosine receptor are plated in multi-well plates.[6]
-
Phosphodiesterase Inhibition: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and allow for its accumulation.[2][5]
-
Agonist Stimulation: The cells are then stimulated with various concentrations of the agonist (e.g., CGS-21680).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or other detection methods.[2][14]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined to indicate the agonist's potency.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for its verification.
Caption: A2A receptor signaling pathway activated by CGS-21680.
Caption: Workflow for verifying CGS-21680's mechanism of action.
References
- 1. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. innoprot.com [innoprot.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. A2a Adenosine Receptor For MPI Myocardial Perfusion Imaging [radcliffecardiology.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]
- 14. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Purity of Commercial Adenosine-2-carboxamide Batches
For Researchers, Scientists, and Drug Development Professionals
Adenosine-2-carboxamide is a crucial molecule in biomedical research, acting as an agonist for adenosine receptors and enabling the exploration of various physiological processes. The purity of this compound is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive framework for assessing the purity of commercial batches of this compound, offering a comparative analysis of essential quality control methods and the supporting experimental data required.
Physicochemical Purity Assessment
The initial and most critical step in evaluating a new batch of this compound is to determine its chemical purity and structural integrity. High-Purity Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for this purpose.
Data Presentation: Physicochemical Analysis
Below is a template for summarizing the physicochemical data from different commercial batches.
| Parameter | Supplier A (Batch X) | Supplier B (Batch Y) | Supplier C (Batch Z) | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity by HPLC (% Area) | 99.5% | 98.9% | 99.8% | ≥ 98.0% |
| Identity by Mass Spec (m/z) | Consistent with structure | Consistent with structure | Consistent with structure | Matches theoretical mass |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to reference |
| Identity by ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to reference |
| Residual Solvents (%) | <0.1% | 0.3% | <0.1% | As per ICH guidelines |
| Water Content (%) | 0.2% | 0.5% | 0.1% | ≤ 1.0% |
Experimental Protocols: Physicochemical Analysis
A detailed description of the methodologies is crucial for reproducing these assessments.
a) High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for nucleoside analogs.
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like DMSO, followed by dilution with the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
b) Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the identity of the main peak from HPLC and to identify potential impurities by their mass-to-charge ratio (m/z).
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Method: The same chromatographic conditions as the HPLC-UV method can often be adapted. The eluent is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for adenosine analogs.
-
Analysis: The mass spectrum of the main peak should correspond to the theoretical mass of this compound. The masses of any minor peaks can be used to tentatively identify impurities.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide an unambiguous structural confirmation of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a deuterated solvent, such as DMSO-d₆.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of this compound. The absence of significant unassigned signals indicates high purity.
Biological Activity Assessment
Confirming the biological activity of this compound is as important as assessing its chemical purity. This is typically achieved through in vitro functional assays using cell lines that endogenously or recombinantly express the target adenosine receptors (A1, A2A, A2B, or A3).
Data Presentation: Biological Activity
The following table can be used to compare the functional potency of different batches.
| Parameter | Supplier A (Batch X) | Supplier B (Batch Y) | Supplier C (Batch Z) | Reference Standard |
| A₁ Receptor EC₅₀ (cAMP) | 15 nM | 25 nM | 12 nM | 14 nM |
| A₂A Receptor EC₅₀ (cAMP) | 50 nM | 75 nM | 45 nM | 48 nM |
| A₃ Receptor EC₅₀ (Ca²⁺) | 120 nM | 180 nM | 110 nM | 115 nM |
Experimental Protocols: Biological Activity Assays
a) cAMP Accumulation/Inhibition Assay (for A₁ and A₂A Receptors)
-
Objective: To measure the ability of this compound to modulate the intracellular levels of cyclic AMP (cAMP). A₁ receptor activation typically inhibits adenylyl cyclase, leading to decreased cAMP levels, while A₂A receptor activation stimulates adenylyl cyclase, increasing cAMP levels.
-
Cell Lines: HEK293 or CHO-K1 cells stably expressing the human A₁ or A₂A adenosine receptor are commonly used.[1][2]
-
Principle:
-
For A₁ receptors, cells are stimulated with a known adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound. The inhibition of forskolin-stimulated cAMP production is measured.
-
For A₂A receptors, cells are treated with varying concentrations of this compound, and the resulting increase in basal cAMP levels is measured.[3][4]
-
-
Detection: Intracellular cAMP levels can be quantified using various commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescence.[4][5]
-
Data Analysis: The data are plotted as a dose-response curve, and the EC₅₀ value (the concentration that produces 50% of the maximal response) is calculated.
b) Intracellular Calcium Mobilization Assay (for A₃ Receptors)
-
Objective: To measure the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i) through the activation of A₃ adenosine receptors, which are often coupled to the Gq signaling pathway.[6]
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing the human A₃ adenosine receptor.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Upon stimulation with this compound, the activation of the A₃ receptor leads to the release of calcium from intracellular stores, causing an increase in fluorescence.[7][8]
-
Detection: The change in fluorescence is monitored in real-time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The peak fluorescence intensity is plotted against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of adenosine receptors by an agonist like this compound.
Caption: Adenosine Receptor Signaling Pathways.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive assessment of a new commercial batch of this compound.
Caption: Experimental Workflow for Purity Assessment.
Conclusion
The comprehensive assessment of commercial this compound batches requires a multi-faceted approach that combines rigorous physicochemical analysis with functional biological assays. By adhering to the detailed protocols and systematic workflow outlined in this guide, researchers can ensure the quality and reliability of their starting material, leading to more robust and reproducible scientific outcomes. It is recommended to perform these validation steps on each new batch to mitigate the risk of experimental variability arising from inconsistent compound purity or activity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. revvity.com [revvity.com]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of calcium responses mediated by the A3 adenosine receptor in cultured newborn rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Adenosine-2-Carboxamide and Endogenous Adenosine for Researchers
An objective guide for scientists and drug development professionals on the receptor binding affinities, functional potencies, and signaling pathways of endogenous adenosine and its synthetic analog, Adenosine-2-carboxamide.
This guide provides a detailed comparison of endogenous adenosine and the synthetic analog this compound, focusing on their interactions with the four adenosine receptor subtypes: A1, A2A, A2B, and A3. The information presented is intended to support researchers in the fields of pharmacology, medicinal chemistry, and drug discovery in their efforts to understand the nuanced differences between the natural ligand and its synthetic counterpart. This analysis is supported by a summary of experimental data and detailed methodologies for key assays.
Executive Summary
Endogenous adenosine is a ubiquitous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are involved in diverse functions, including cardiovascular regulation, neurotransmission, inflammation, and immune responses.
This compound is a synthetic analog of adenosine. Modifications at the 2-position of the purine ring, as seen in this compound, are a common strategy in medicinal chemistry to alter the affinity, selectivity, and efficacy of ligands for adenosine receptors. While comprehensive comparative data for this compound across all receptor subtypes is limited in publicly available literature, this guide synthesizes the available information for related 2-substituted adenosine analogs to provide a comparative context.
Data Presentation: Receptor Binding Affinity and Functional Potency
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of endogenous adenosine and related adenosine analogs at the four human adenosine receptor subtypes. It is important to note that direct head-to-head comparative data for this compound is not extensively available. The data for related compounds are provided to illustrate the effects of substitutions at the 2-position.
Table 1: Receptor Binding Affinity (Ki) in nM
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| Endogenous Adenosine | ~340 | ~1,200 | >10,000 | ~600 |
| 2-Chloroadenosine (CADO) | - | - | - | - |
| 2-Phenylaminoadenosine (CV 1808) | - | - | - | - |
Data for this compound is not readily available in the reviewed literature. '-' indicates data not found in the search results.
Table 2: Functional Potency (EC50) in nM
| Compound | A1 Receptor (EC50, nM) | A2A Receptor (EC50, nM) | A2B Receptor (EC50, nM) | A3 Receptor (EC50, nM) |
| Endogenous Adenosine | 310 | 700 | 24,000 | 290 |
| 2-Chloroadenosine (CADO) | - | - | - | - |
| 2-Phenylaminoadenosine (CV 1808) | - | - | - | - |
Data for this compound is not readily available in the reviewed literature. '-' indicates data not found in the search results.
Signaling Pathways
Activation of adenosine receptors by agonists initiates intracellular signaling cascades that are dependent on the receptor subtype and the G protein to which they couple.
-
A1 and A3 Receptors: These receptors predominantly couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate other pathways, such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[1][2]
-
A2A and A2B Receptors: These receptors primarily couple to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[1][3] The A2B receptor can also couple to Gq proteins, activating the PLC pathway.[2]
Caption: Adenosine Receptor Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and function of adenosine receptor ligands.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the adenosine receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-DPCPX for A1, [3H]-CGS 21680 for A2A, or [125I]-AB-MECA for A3).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Membrane preparation.
-
-
For non-specific binding determination, a high concentration of a non-radiolabeled standard antagonist (e.g., theophylline or NECA) is added instead of the test compound.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are then dried, and scintillation fluid is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay
This assay measures the functional potency (EC50) of a compound by quantifying its effect on intracellular cAMP levels.
1. Cell Culture and Seeding:
-
Cells stably expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.
2. Assay Procedure:
-
On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer (e.g., HBSS or serum-free DMEM).
-
Cells are then pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) for a short period to prevent the degradation of cAMP.
-
Increasing concentrations of the test compound (e.g., this compound or endogenous adenosine) are added to the wells.
-
For A1 and A3 receptor assays (Gi-coupled), cells are co-stimulated with forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP that can be inhibited by the agonist.
-
The plate is incubated at 37°C for a specified time (e.g., 15-30 minutes).
3. Cell Lysis and cAMP Detection:
-
The reaction is terminated by adding a lysis buffer.
-
The intracellular cAMP concentration is then measured using a commercially available kit, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Involves a competitive immunoassay between native cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay where cAMP in the sample competes with a fixed amount of enzyme-labeled cAMP for binding to an anti-cAMP antibody.
-
Luminescence-based biosensors: Genetically encoded reporters that produce a luminescent signal in response to changes in cAMP levels.
-
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in each well is determined from the standard curve.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response (stimulation for A2A/A2B, inhibition for A1/A3), is calculated using non-linear regression analysis of the dose-response curve.
Caption: cAMP Functional Assay Workflow.
Conclusion
This guide provides a comparative framework for understanding the pharmacological properties of endogenous adenosine and its synthetic analog, this compound. While there is a notable gap in the publicly available, direct comparative data for this compound, the information on related 2-substituted analogs suggests that modifications at this position can significantly alter receptor affinity and selectivity. The detailed experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers designing and interpreting studies aimed at characterizing novel adenosine receptor ligands. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. 2-Substituted N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Adenosine receptor agonists: synthesis and binding affinity of 2- (aryl)alkylthioadenosine derivatives | Semantic Scholar [semanticscholar.org]
- 3. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the use of Adenosine-2-carboxamide as a selective A2A agonist
Validating A₂A Agonist Selectivity: A Comparative Guide
For researchers and drug development professionals, the precise validation of a compound's selectivity for its intended target is paramount. This guide provides a comparative framework for validating the use of adenosine receptor agonists, with a focus on selectivity for the A₂A adenosine receptor (A₂AAR). While direct and comprehensive data for "Adenosine-2-carboxamide" as a selective A₂A agonist is limited in readily available literature, this guide will use established selective and non-selective agonists to illustrate the validation process. We will compare the performance of well-characterized selective A₂A agonists, CGS-21680 and Regadenoson, against the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine).
The A₂A adenosine receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2][3] This pathway is implicated in various physiological processes, making selective A₂A agonists promising therapeutic agents for conditions such as inflammation, Parkinson's disease, and for use in cardiac perfusion imaging.[4][5][6] However, the therapeutic utility of these agonists is contingent on their selectivity over other adenosine receptor subtypes (A₁, A₂B, and A₃) to minimize off-target effects.[4]
Comparative Analysis of A₂A Agonist Selectivity
The selectivity of an agonist is determined by its relative affinity and potency for different receptor subtypes. Affinity, typically measured as the inhibition constant (Kᵢ), reflects how tightly a ligand binds to a receptor. Potency, often expressed as the half-maximal effective concentration (EC₅₀), indicates the concentration of an agonist required to elicit a half-maximal response.
Table 1: Comparison of Binding Affinities (Kᵢ, nM) for Various Adenosine Receptor Agonists
| Compound | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor | Selectivity (A₁/A₂A) |
| NECA | 14[7][8] | 20[7][8] | 2400 (EC₅₀)[7][8] | 6.2[7][8] | 0.7 |
| CGS-21680 | 2900 (approx. 140-fold less than A₂A)[9] | 27[9][10] | 670 (approx. 25-fold less than A₂A) | 88800 (approx. 3288-fold less than A₂A) | ~107 |
| Regadenoson | 3770 (approx. 13-fold less than A₂A)[11] | 290[11] | >10000 (approx. >34-fold less than A₂A)[11] | >10000 (approx. >34-fold less than A₂A)[11] | ~13 |
Note: Lower Kᵢ values indicate higher binding affinity. Selectivity is calculated as the ratio of Kᵢ for the A₁ receptor to the Kᵢ for the A₂A receptor. A higher ratio indicates greater selectivity for the A₂A receptor over the A₁ receptor.
Table 2: Comparison of Functional Potency (EC₅₀, nM) for A₂A Receptor Activation
| Compound | Reported EC₅₀ (nM) for A₂A Activation (cAMP accumulation) |
| NECA | 12.58 - 140[12] |
| CGS-21680 | 1.48 - 180[10] |
| Regadenoson | Reported as a weak partial agonist for cAMP accumulation in PC12 cells, but a full and potent agonist for coronary vasodilation.[11] |
A₂A Adenosine Receptor Signaling Pathway
Activation of the A₂A receptor by an agonist initiates a signal transduction cascade. The receptor, coupled to a stimulatory G-protein (Gαs), activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.[1]
Caption: A₂A Adenosine Receptor Signaling Pathway.
Experimental Protocols for Validating Agonist Selectivity
To validate the selectivity of a putative A₂A agonist, two primary types of experiments are conducted: radioligand binding assays to determine affinity and functional assays to measure potency.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor, thereby determining the test compound's binding affinity (Kᵢ).
Objective: To determine the Kᵢ of a test compound for human A₁, A₂A, A₂B, and A₃ adenosine receptors.
Materials:
-
Membrane preparations from cells stably expressing each human adenosine receptor subtype (e.g., from HEK-293 or CHO cells).[13][14][15]
-
Radioligands specific for each receptor subtype (e.g., [³H]CGS-21680 for A₂AAR).[14][16]
-
Test compound (e.g., this compound derivative).
-
Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).[14]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation for a specific receptor subtype, and the appropriate radioligand at a concentration near its Kₔ.[17]
-
Compound Addition: Add the test compound at various concentrations (typically a serial dilution). Include wells for total binding (no competitor) and non-specific binding (high concentration of a non-selective ligand).[17]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14][16]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[17]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC₅₀).
Objective: To determine the EC₅₀ of a test compound for activating the A₂A receptor.
Materials:
-
A cell line stably expressing the human A₂A receptor (e.g., CHO-K1 or HEK293).[18]
-
Cell culture medium.
-
Test compound.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.[19]
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).[18][19][20]
Procedure:
-
Cell Seeding: Seed the A₂A receptor-expressing cells into a 96-well plate and grow to near confluence.[21]
-
Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in assay buffer for a short period (e.g., 10-20 minutes).[19][22]
-
Compound Stimulation: Add the test compound at various concentrations to the wells. Include a positive control (a known A₂A agonist like CGS-21680) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.[22]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.[18]
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Workflow for A₂A Agonist Selectivity Validation
The process of validating a novel A₂A agonist involves a logical progression from initial binding studies to functional characterization across all adenosine receptor subtypes.
Caption: Workflow for Validating A₂A Agonist Selectivity.
References
- 1. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The future of pharmacologic stress: selective A2A adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging [jstage.jst.go.jp]
- 7. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. innoprot.com [innoprot.com]
- 21. m.youtube.com [m.youtube.com]
- 22. ashpublications.org [ashpublications.org]
A Comparative Guide to Adenosine-2-Carboxamide Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common binding assays for Adenosine-2-carboxamide and its analogs, targeting adenosine receptors. The information presented herein is intended to assist researchers in selecting the most appropriate assay for their specific needs, considering factors such as throughput, sensitivity, and the nature of the data required.
This compound is a key adenosine analog used in the study of adenosine receptors, which are G protein-coupled receptors (GPCRs) integral to various physiological processes. Accurate and reliable measurement of its binding affinity to these receptors is crucial for drug discovery and pharmacological research. This guide compares three prevalent binding assay methodologies: the traditional Radioligand Binding Assay, the modern Fluorescence Polarization Assay, and the label-free Surface Plasmon Resonance technique.
Data Presentation: A Comparative Analysis of Binding Affinities
The following tables summarize the binding affinities (Ki or Kd values in nM) of key adenosine receptor agonists, including 5'-N-Ethylcarboxamidoadenosine (NECA), a close structural and functional analog of this compound, across different assay platforms. These values have been compiled from various studies to provide a comparative overview.
Table 1: Comparison of Binding Affinities (Ki in nM) for Adenosine A2A Receptor Agonists
| Compound | Radioligand Binding Assay (³H-CGS21680) | Fluorescence Polarization Assay (MRS5346 tracer) |
| NECA | 21.2 ± 3.4 | 21.2 ± 3.4 |
| CGS21680 | 27.0 | 55.0 |
| Adenosine | 2,700 | 4,500 |
Data compiled from studies comparing radioligand and fluorescence polarization assays. Note the strong correlation for NECA between the two methods[1].
Table 2: Binding Affinities (Ki/Kd in nM) of Adenosine Receptor Ligands Across Various Assays
| Compound | Receptor | Radioligand Binding | Mass Spectrometry Binding | Surface Plasmon Resonance |
| NECA | A1 | 6.3 - 14 | - | - |
| NECA | A2A | 8.4 - 20 | - | 34 |
| ZM241385 (Antagonist) | A2A | ~1 | ~1 | 0.8 |
| CPA (Agonist) | A1 | ~1 | ~1 | - |
This table provides a broader view of ligand affinities determined by different methodologies, highlighting the general concordance between traditional and newer techniques[2][3][4].
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method for determining the affinity of a ligand for its receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
HEK293 cell membranes expressing the human adenosine receptor of interest (e.g., A2A).
-
Radioligand (e.g., [³H]CGS21680 for A2A receptors).
-
Unlabeled this compound or other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the competing ligand (e.g., this compound).
-
In a 96-well plate, add 50 µL of the competing ligand dilutions, 50 µL of the radioligand at a fixed concentration (typically at or below its Kd), and 100 µL of the membrane preparation.
-
To determine non-specific binding, use a high concentration of a known non-radioactive ligand in separate wells.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the change in polarization of fluorescent light emitted from a labeled ligand upon binding to its receptor.
Materials:
-
HEK293 cell membranes expressing the human adenosine A2A receptor.
-
Fluorescently labeled antagonist tracer (e.g., MRS5346).
-
This compound or other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Black, low-binding 96- or 384-well plates.
-
A plate reader with fluorescence polarization capabilities.
Procedure:
-
Optimize the concentrations of the membrane preparation and the fluorescent tracer to achieve a stable and significant polarization signal. A typical starting point is 150 µg/mL of membrane protein and 20 nM of tracer[1].
-
Prepare serial dilutions of the competing ligand.
-
In the microplate, add the competing ligand dilutions, the fluorescent tracer, and the membrane preparation to a final volume of 200 µL.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the change in polarization against the concentration of the competing ligand to determine the IC50.
-
Calculate the Ki value from the IC50 using the known Kd of the fluorescent tracer.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that measures the binding of a ligand to a receptor immobilized on a sensor chip in real-time.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified, solubilized adenosine receptor (e.g., A2A).
-
This compound or other analyte.
-
Running Buffer: A suitable buffer that maintains receptor stability (e.g., HBS-P+ with low detergent concentration).
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Immobilize the purified adenosine receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of the analyte (this compound) in the running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time to observe the association and dissociation phases of the binding event.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of adenosine A1 and A2A receptors and a typical experimental workflow for a competitive binding assay.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NECA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Meta-Analysis of Adenosine A2A Receptor Agonist CGS-21680
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the adenosine A2A receptor agonist CGS-21680 with other relevant adenosine receptor agonists, focusing on performance, efficacy, and underlying signaling mechanisms as supported by experimental data.
Executive Summary
CGS-21680 is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor involved in a wide array of physiological processes, including inflammation, neurotransmission, and cardiovascular function. This guide compares CGS-21680 to other key adenosine receptor agonists: BAY 60-6583 (a selective A2B agonist), NECA (a non-selective agonist), and Regadenoson (a selective A2A agonist used clinically). The comparative data highlights the distinct pharmacological profiles of these compounds, guiding researchers in the selection of the most appropriate tool for their specific experimental needs.
Data Presentation: A Comparative Look at Receptor Affinity and Functional Potency
The following tables summarize the quantitative data on the receptor binding affinity (Ki) and functional potency (EC50) of CGS-21680 and its alternatives. These values are critical for understanding the selectivity and efficacy of each compound.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | Adenosine A1 Receptor | Adenosine A2A Receptor | Adenosine A2B Receptor | Adenosine A3 Receptor | Selectivity for A2A |
| CGS-21680 | >1000 | 27 | >1000 | 67.1 | High |
| BAY 60-6583 | >10,000 | >10,000 | ~100 | >10,000 | Low (Selective for A2B) |
| NECA | 14 | 20 | 2400 | 6.2 | Low (Non-selective) |
| Regadenoson | >16,500 | ~1,300 | - | - | Moderate |
Note: Ki values can vary between studies based on specific assay conditions. The data presented is a synthesis of reported values.[1]
Table 2: Comparative Functional Potency (EC50, nM)
| Compound | Adenosine A2A Receptor | Adenosine A2B Receptor |
| CGS-21680 | 1.48 - 180 | - |
| BAY 60-6583 | - | 3 |
| NECA | - | 2400 |
Note: EC50 values represent the concentration of an agonist that gives half-maximal response. These values can vary depending on the specific functional assay used.[2][3]
In Vivo Efficacy: A Tale of Two Agonists
The in vivo effects of CGS-21680 and BAY 60-6583 have been investigated in various models. The following table provides a snapshot of their differential effects.
Table 3: Comparative In Vivo Effects
| Model | CGS-21680 (A2A Agonist) | BAY 60-6583 (A2B Agonist) | Reference |
| Murine Collagen-Induced Arthritis | Ameliorated clinical signs and improved joint histology. | Not reported in the same study. | [4] |
| Bladder Smooth Muscle Contraction | No effect on ATP and ADP-mediated contraction. | Potently inhibited contraction. | [2] |
| Tumor Metastasis | Enhanced B16F10 lung metastasis. | Enhanced B16F10 lung metastasis. | [5] |
Experimental Protocols: The "How-To" Behind the Data
Understanding the methodologies used to generate the comparative data is crucial for its interpretation and for designing future experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the adenosine A2A receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]CGS-21680.
-
Non-specific binding control: A high concentration of a non-labeled agonist (e.g., NECA).
-
Test compounds (CGS-21680, BAY 60-6583, NECA, Regadenoson) at varying concentrations.
-
Adenosine deaminase (ADA) to remove endogenous adenosine.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing the A2A receptor and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]CGS-21680, and varying concentrations of the test compound in the assay buffer containing ADA.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional potency (EC50) of an agonist by quantifying the production of cyclic AMP (cAMP), a second messenger in the A2A receptor signaling pathway.
Objective: To determine the EC50 of CGS-21680 and other agonists for the adenosine A2A receptor.
Materials:
-
HEK293 cells expressing the human adenosine A2A receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Test compounds at varying concentrations.
-
cAMP assay kit (e.g., ELISA, TR-FRET, or bioluminescent-based).
Procedure:
-
Cell Culture: Plate HEK293-A2A cells in a 96-well plate and grow to a suitable confluency.
-
Stimulation: Replace the culture medium with stimulation buffer containing varying concentrations of the test agonist.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.[6][7][8][9][10]
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the anti-inflammatory efficacy of compounds in a setting that mimics human rheumatoid arthritis.
Objective: To assess the therapeutic effect of CGS-21680 on the clinical and histological signs of arthritis.
Materials:
-
Susceptible mouse strain (e.g., DBA/1).
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
CGS-21680 solution for injection.
-
Calipers for paw thickness measurement.
-
Histology equipment.
Procedure:
-
Induction of Arthritis: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice.
-
Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in IFA.[11][12][13][14]
-
Treatment: Once clinical signs of arthritis appear (typically around day 25), begin treatment with CGS-21680 (e.g., daily intraperitoneal injections). A control group should receive vehicle only.[4]
-
Clinical Scoring: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical score based on erythema and edema.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the clinical scores and histological parameters between the CGS-21680-treated group and the control group to determine the efficacy of the treatment.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding the complex biological processes and experimental designs involved in adenosine receptor research.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: General Experimental Workflow for Comparing Adenosine Receptor Agonists.
Conclusion
CGS-21680 remains a valuable tool for researchers studying the adenosine A2A receptor due to its high selectivity and potency. This guide provides a framework for comparing its performance against other adenosine receptor agonists. The choice of agonist will ultimately depend on the specific research question, with considerations for receptor subtype selectivity, functional potency, and the experimental model being used. The provided data tables, experimental protocols, and signaling pathway diagrams serve as a resource to inform these critical decisions in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. JCI Insight - Targetable purinergic receptors P2Y12 and A2b antagonistically regulate bladder function [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. CGS 21680, an agonist of the adenosine (A2A) receptor, reduces progression of murine type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 9. cAMP-Glo™ Max Assay [promega.sg]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Adenosine-2-carboxamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Adenosine-2-carboxamide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe and effective disposal of this compound.
All waste, including this compound and any contaminated materials, must be handled in accordance with local, state, and federal regulations.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses with side shields or chemical splash goggles, a fully buttoned laboratory coat, and chemical-resistant gloves (e.g., nitrile).[3] In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3]
Spill Management
In the event of a spill, the area should be evacuated of all non-essential personnel.[2] For solid spills, carefully sweep or vacuum the material, taking care to avoid dust generation.[2][3] The spilled material and any contaminated cleanup supplies should be placed in a designated, sealed container for disposal.[3][4] The spill area should then be decontaminated with an appropriate solvent.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a certified hazardous waste management service, as directed by your institution's EHS department.[2] Do not dispose of this compound down the drain or in regular trash.[4]
-
Waste Segregation and Collection :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[4] Chemical formulas or abbreviations are not sufficient.
-
Include the concentration (if in solution) and an estimated quantity of the waste.[4]
-
Affix any additional hazardous waste tags as required by your institution.[4]
-
-
Storage :
-
Waste Pickup :
-
Once the container is full or is no longer being used for waste accumulation, submit a chemical waste pickup request to your institution's EHS department.[4]
-
Quantitative Safety Data
For quick reference, the following table summarizes key safety information related to the handling and disposal of similar adenosine compounds.
| Parameter | Information | Source |
| Storage Temperature | 2–8 °C | [7] |
| Incompatible Materials | Strong oxidizing agents | [8] |
| Hazard Class | 6.1A - Combustible acute toxic Cat. 1 and 2 / very toxic hazardous materials | [9] |
| Personal Protective Equipment | Eyeshields, Faceshields, Gloves, type P3 (EN 143) respirator cartridges | [9] |
Disposal Workflow
The logical flow for the proper disposal of this compound waste is illustrated in the diagram below. This visual guide outlines the key decision points and steps from waste generation to final disposal.
While some general chemical decomposition methods exist, such as neutralization for certain compounds, specific protocols for this compound were not identified in the available resources.[2] Therefore, the most reliable and recommended disposal method is through a certified hazardous waste management service.[2] Always prioritize safety and regulatory compliance when handling and disposing of chemical waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. 5′-(N-Ethylcarboxamido)adenosine powder 35920-39-9 [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling Adenosine-2-carboxamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential safety and logistical information for the handling of Adenosine-2-carboxamide, including detailed operational and disposal plans.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect from dust and potential splashes.[1][2][3] |
| Face Shield | Recommended when there is a significant risk of splashing.[3][4] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable option.[5] Always check for tears or punctures before use.[3] |
| Body Protection | Laboratory Coat | Should be worn to protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood, to prevent inhalation of dust particles.[1][2][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to ensure safety during the handling of this compound.
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. The designated work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting :
-
Perform all manipulations of the powdered compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder.
-
Avoid generating dust. If dust is generated, do not attempt to blow it away. Instead, gently wipe the area with a damp cloth or a specialized absorbent pad.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
-
Post-Handling :
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.[7]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous chemical waste.[5]
-
Waste Container :
-
Storage : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[5]
-
Pickup : Follow your institution's guidelines for arranging a hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[5][7]
Visualizing Safe Handling and Biological Context
To further clarify procedures and the compound's biological relevance, the following diagrams are provided.
Caption: Experimental Workflow for Safe Handling of this compound.
Adenosine and its analogs primarily exert their effects through adenosine receptors, which are G protein-coupled receptors. Understanding these signaling pathways is crucial for researchers in drug development.
Caption: Simplified Adenosine A2 Receptor Signaling Pathway.[8][9][10]
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. hsa.ie [hsa.ie]
- 4. hazmatschool.com [hazmatschool.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
